Ethyl 2-(propylamino)acetate
Description
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Structure
3D Structure
Properties
IUPAC Name |
ethyl 2-(propylamino)acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO2/c1-3-5-8-6-7(9)10-4-2/h8H,3-6H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJUSZJBGNONFQT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNCC(=O)OCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
145.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
40693-96-7 | |
| Record name | ethyl 2-(propylamino)acetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of N-propylglycine Ethyl Ester
A Note on the Data: Direct experimental data for N-propylglycine ethyl ester is not extensively available in public literature. This guide, therefore, presents a comprehensive, predictive overview of its chemical properties, synthesized from established chemical principles and data from homologous and structurally related compounds. This approach provides a robust and scientifically grounded framework for researchers and drug development professionals.
Introduction: Situating N-propylglycine Ethyl Ester in Chemical Space
N-propylglycine ethyl ester is a derivative of the simplest amino acid, glycine. As a member of the N-alkylated amino acid ester family, it holds potential as a versatile building block in organic synthesis, particularly in the fields of peptide chemistry and medicinal chemistry. The presence of a secondary amine and an ester functional group within the same molecule imparts a unique combination of reactivity and physical properties. This guide will provide a detailed exploration of the synthesis, predicted physicochemical and spectroscopic properties, reactivity, and handling of N-propylglycine ethyl ester.
Chemical Identity
-
IUPAC Name: ethyl 2-(propylamino)acetate
-
Molecular Formula: C₇H₁₅NO₂
-
Molecular Weight: 145.20 g/mol
-
CAS Number: A specific CAS number for this compound is not readily found in major chemical databases, highlighting its status as a less common research chemical.
Molecular Structure:
Caption: A typical workflow for the synthesis of N-propylglycine ethyl ester.
Detailed Experimental Protocol:
-
Preparation of Glycine Ethyl Ester Free Base: To a suspension of glycine ethyl ester hydrochloride in a suitable solvent such as dichloromethane or diethyl ether, an equimolar amount of a base like triethylamine is added. The mixture is stirred, and the resulting triethylammonium chloride salt is removed by filtration. The filtrate containing the free base of glycine ethyl ester is then used directly.
-
Reductive Amination: The solution of glycine ethyl ester is cooled in an ice bath. Propionaldehyde (1.0-1.2 equivalents) is added, followed by a reducing agent such as sodium triacetoxyborohydride or sodium cyanoborohydride (1.0-1.5 equivalents). The reaction is stirred at room temperature until completion, which can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Workup and Purification: The reaction mixture is quenched by the addition of water or a saturated aqueous solution of sodium bicarbonate. The organic layer is separated, and the aqueous layer is extracted with an organic solvent. The combined organic layers are dried over an anhydrous salt (e.g., sodium sulfate), filtered, and the solvent is removed under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography to yield pure N-propylglycine ethyl ester.
Causality in Experimental Choices:
-
Choice of Reducing Agent: Sodium triacetoxyborohydride and sodium cyanoborohydride are preferred as they are mild reducing agents that selectively reduce the imine intermediate in the presence of the aldehyde starting material. [1]* Use of Hydrochloride Salt: Glycine ethyl ester is often stored and handled as its more stable hydrochloride salt. The free base is generated in situ to participate in the reaction. [2]
Predicted Physicochemical Properties
The physical properties of N-propylglycine ethyl ester are predicted based on trends observed in its lower homologues, N-methylglycine ethyl ester and N,N-diethylglycine ethyl ester, as well as the parent compound, glycine ethyl ester.
| Property | Predicted Value | Rationale |
| Appearance | Colorless to pale yellow liquid | Based on related N-alkylated amino acid esters. |
| Boiling Point | ~160-170 °C | Higher than N,N-dimethylglycine ethyl ester (150-151 °C) due to increased molecular weight and van der Waals forces. [3] |
| Density | ~0.91-0.93 g/mL | Similar to related compounds like N,N-dimethylglycine ethyl ester (0.928 g/mL). [3] |
| Solubility | Soluble in common organic solvents (e.g., ethanol, dichloromethane, ethyl acetate). Moderately soluble in water. | The presence of the ester and amine groups allows for hydrogen bonding with water, while the alkyl chains contribute to organic solvent solubility. |
Predicted Spectroscopic Analysis
The following spectroscopic data are predicted based on the known spectral characteristics of esters and secondary amines.
| Spectroscopy | Predicted Data |
| ¹H NMR | δ ~4.2 (q, 2H, -OCH₂CH₃), δ ~3.4 (s, 2H, -NHCH₂COO-), δ ~2.6 (t, 2H, -NHCH₂CH₂CH₃), δ ~1.6 (sextet, 2H, -NHCH₂CH₂CH₃), δ ~1.3 (t, 3H, -OCH₂CH₃), δ ~0.9 (t, 3H, -NHCH₂CH₂CH₃), δ ~2.0-2.5 (br s, 1H, -NH-) |
| ¹³C NMR | δ ~172 (-COO-), δ ~61 (-OCH₂CH₃), δ ~52 (-NHCH₂COO-), δ ~50 (-NHCH₂CH₂CH₃), δ ~22 (-NHCH₂CH₂CH₃), δ ~14 (-OCH₂CH₃), δ ~11 (-NHCH₂CH₂CH₃) |
| IR (cm⁻¹) | ~3300-3400 (N-H stretch, weak), ~2960, 2870 (C-H stretch), ~1740 (C=O ester stretch, strong), ~1180 (C-O stretch, strong), ~1120 (C-N stretch) |
| Mass Spec (EI) | M⁺ at m/z = 145. Likely fragments: m/z = 116 ([M-C₂H₅]⁺), m/z = 72 ([M-COOC₂H₅]⁺) |
Reactivity and Chemical Behavior
N-propylglycine ethyl ester possesses two primary reactive sites: the nucleophilic secondary amine and the electrophilic ester carbonyl carbon.
Key Reactions:
-
Basicity and Salt Formation: The lone pair of electrons on the nitrogen atom makes the compound basic. It will react with acids to form the corresponding ammonium salts.
-
N-Acylation and N-Alkylation: The secondary amine can act as a nucleophile and react with acylating agents (e.g., acid chlorides, anhydrides) to form amides, or with alkylating agents to form tertiary amines. [4]* Ester Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield N-propylglycine and ethanol.
-
Aminolysis: The ester can react with ammonia or other amines, particularly at elevated temperatures, to form the corresponding amide. [5] Diagram of Reactivity:
Caption: Key reactions of N-propylglycine ethyl ester.
Safety and Handling
While a specific safety data sheet (SDS) for N-propylglycine ethyl ester is not available, general precautions for handling similar amino acid esters should be followed.
-
Personal Protective Equipment (PPE): Wear appropriate protective eyeglasses or chemical safety goggles, gloves, and a lab coat. [6][7]* Handling: Avoid contact with skin and eyes. Do not breathe vapors or mists. Handle in a well-ventilated area or in a fume hood. [6]* Storage: Keep in a tightly closed container in a dry, cool, and well-ventilated place. [6]* Incompatible Materials: Avoid contact with strong oxidizing agents, strong acids, and strong bases. [6]* Hazardous Decomposition Products: Thermal decomposition may produce carbon monoxide, carbon dioxide, and nitrogen oxides. [6]
Conclusion
N-propylglycine ethyl ester, while not a commonly cataloged chemical, represents a valuable synthetic intermediate. Its properties can be reliably predicted based on the well-understood chemistry of its constituent functional groups and homologous compounds. The synthetic routes are straightforward, and its dual functionality as a nucleophilic amine and an electrophilic ester makes it a versatile tool for the construction of more complex molecules in pharmaceutical and materials science research. This guide provides a foundational understanding for researchers interested in exploring the potential of this and other N-alkylated amino acid esters.
References
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A Comprehensive Spectroscopic Guide to Ethyl 2-(propylamino)acetate
This technical guide provides an in-depth analysis of the spectroscopic data for Ethyl 2-(propylamino)acetate. It is intended for researchers, scientists, and professionals in drug development who require a thorough understanding of the characterization of this molecule. This document offers a detailed examination of its mass spectrometry, nuclear magnetic resonance (NMR), and infrared (IR) spectroscopy data. Where experimental data is not publicly available, predictive data and interpretations based on analogous structures are provided to offer a comprehensive analytical profile.
Introduction to this compound
This compound is a secondary amine and an ester derivative of the amino acid glycine. Its structure is characterized by a propyl group attached to the nitrogen atom of ethyl glycinate. The presence of both an amine and an ester functional group makes it a versatile building block in organic synthesis, potentially finding applications in the development of novel pharmaceutical compounds and other specialty chemicals. Accurate spectroscopic characterization is paramount for confirming the identity, purity, and structure of synthesized this compound.
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to elucidate its structure by analyzing its fragmentation patterns.
Predicted Mass Spectrometry Data
While a publicly available experimental mass spectrum for this compound is not readily found, predicted data from computational models provide valuable insights into its expected mass-to-charge ratios for various adducts.[1]
| Adduct | Predicted m/z |
| [M+H]⁺ | 146.11756 |
| [M+Na]⁺ | 168.09950 |
| [M-H]⁻ | 144.10300 |
| [M+NH₄]⁺ | 163.14410 |
| [M]⁺ | 145.10973 |
| Data sourced from PubChem.[1] |
Proposed Fragmentation Pathway
Under electron ionization (EI), this compound is expected to undergo characteristic fragmentation. The molecular ion peak ([M]⁺) would be observed at m/z 145. The fragmentation is likely initiated by the loss of the ethoxy group from the ester, or through cleavage at the C-C bond adjacent to the nitrogen atom, which are common fragmentation pathways for esters and amines.
A plausible fragmentation pathway is illustrated below:
Figure 1: Proposed Mass Fragmentation Pathway of this compound.
Experimental Protocol for Mass Spectrometry
The following is a standard protocol for acquiring an EI mass spectrum:
-
Sample Preparation: Dissolve a small amount of this compound in a volatile organic solvent, such as methanol or dichloromethane.
-
Instrument Setup:
-
Use a gas chromatograph-mass spectrometer (GC-MS) for sample introduction if the compound is sufficiently volatile.
-
Set the ion source to electron ionization (EI) mode, typically at 70 eV.
-
The mass analyzer (e.g., a quadrupole) should be set to scan a mass range appropriate for the expected molecular weight and fragments (e.g., m/z 30-200).
-
-
Data Acquisition: Inject the sample into the GC, which will separate it from the solvent and introduce it into the mass spectrometer. The mass spectrometer will then generate a mass spectrum based on the fragmentation of the molecule.
-
Data Analysis: Analyze the resulting spectrum to identify the molecular ion peak and major fragment ions. Compare the observed m/z values with the predicted data and proposed fragmentation pathway to confirm the structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of a molecule. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the atoms.
Molecular Structure and Atom Labeling
For clarity in the following NMR discussion, the atoms of this compound are labeled as follows:
Figure 2: Labeled Structure of this compound for NMR Assignments.
Predicted ¹H NMR Data
Based on the principles of chemical shifts and spin-spin coupling, and by comparison with similar structures like ethyl acetate and other N-alkylated amino esters, the following ¹H NMR spectrum is predicted for this compound in a solvent like CDCl₃.
| Protons (Label) | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling with |
| a | 0.9 | triplet | 3H | b |
| b | 1.5 | sextet | 2H | a, c |
| c | 2.6 | triplet | 2H | b |
| d | 3.4 | singlet | 2H | N-H (broad) |
| e | 4.2 | quartet | 2H | f |
| f | 1.3 | triplet | 3H | e |
| N-H | ~1.5-2.5 (broad) | singlet | 1H | - |
Interpretation of the ¹H NMR Spectrum:
-
Propyl Group: The terminal methyl protons (a) are expected to appear as a triplet around 0.9 ppm due to coupling with the adjacent methylene protons (b). The methylene protons (b) will be a sextet due to coupling with both the terminal methyl protons (a) and the methylene protons (c). The methylene protons (c), being adjacent to the electron-withdrawing nitrogen atom, will be deshielded and appear as a triplet around 2.6 ppm.
-
Amino Acetate Moiety: The methylene protons (d) are adjacent to both the nitrogen and the carbonyl group, leading to a predicted singlet at around 3.4 ppm. The N-H proton typically appears as a broad singlet and its chemical shift can vary depending on concentration and solvent.
-
Ethyl Group: The methylene protons (e) of the ethyl ester are adjacent to the oxygen atom and will be deshielded, appearing as a quartet around 4.2 ppm due to coupling with the methyl protons (f). The terminal methyl protons (f) will appear as a triplet around 1.3 ppm.
Predicted ¹³C NMR Data
The predicted ¹³C NMR spectrum for this compound is as follows:
| Carbon (Label) | Predicted Chemical Shift (δ, ppm) |
| C1 (a) | ~11 |
| C2 (b) | ~23 |
| C3 (c) | ~52 |
| C4 (d) | ~51 |
| C5 (C=O) | ~172 |
| C6 (e) | ~61 |
| C7 (f) | ~14 |
Interpretation of the ¹³C NMR Spectrum:
-
The carbonyl carbon (C5) of the ester is the most deshielded, appearing at a characteristic chemical shift of around 172 ppm.[2]
-
The carbons bonded to heteroatoms (oxygen and nitrogen) are also deshielded. The methylene carbon of the ethyl group (C6) is expected around 61 ppm, while the methylene carbons adjacent to the nitrogen (C3 and C4) are predicted to be in the 50-55 ppm range.
-
The aliphatic carbons of the propyl group (C1 and C2) and the methyl carbon of the ethyl group (C7) will appear in the upfield region of the spectrum.
Experimental Protocol for NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in about 0.6 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).
-
Instrument Setup:
-
Place the NMR tube in the spectrometer.
-
Tune and shim the instrument to optimize the magnetic field homogeneity.
-
-
¹H NMR Acquisition:
-
Acquire the spectrum using a standard pulse sequence.
-
Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-10 ppm).
-
Use a sufficient number of scans to obtain a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire the spectrum using a proton-decoupled pulse sequence to obtain singlets for all carbon signals.
-
Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0-200 ppm).
-
A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.
-
-
Data Processing: Fourier transform the raw data, phase correct the spectra, and integrate the ¹H NMR signals. Reference the chemical shifts to the TMS signal.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which causes molecular vibrations such as stretching and bending.
Predicted IR Absorption Data
The characteristic IR absorption frequencies for the functional groups in this compound are predicted as follows:
| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |
| N-H Stretch | Secondary Amine | 3300-3500 | Weak-Medium |
| C-H Stretch (sp³) | Alkane | 2850-3000 | Strong |
| C=O Stretch | Ester | 1735-1750 | Strong |
| N-H Bend | Secondary Amine | 1550-1650 | Medium |
| C-O Stretch | Ester | 1000-1300 | Strong |
| C-N Stretch | Amine | 1020-1250 | Medium |
Interpretation of the IR Spectrum:
-
The most prominent peak is expected to be the strong absorption from the C=O stretch of the ester group, typically found around 1735-1750 cm⁻¹.[3]
-
The C-H stretching vibrations of the alkyl groups will appear as strong absorptions in the 2850-3000 cm⁻¹ region.
-
A weak to medium intensity band in the 3300-3500 cm⁻¹ region should be present, corresponding to the N-H stretch of the secondary amine.
-
The C-O stretching vibration of the ester will result in a strong absorption in the 1000-1300 cm⁻¹ region.
-
The N-H bending and C-N stretching vibrations will also give rise to characteristic absorptions in the fingerprint region of the spectrum.
Experimental Protocol for IR Spectroscopy
-
Sample Preparation:
-
Neat Liquid: If the sample is a liquid, a thin film can be prepared by placing a drop of the sample between two salt plates (e.g., NaCl or KBr).
-
Solution: Alternatively, the sample can be dissolved in a suitable solvent (e.g., CCl₄) that has minimal IR absorption in the regions of interest.
-
-
Instrument Setup:
-
Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Record a background spectrum of the empty sample compartment or the solvent to subtract from the sample spectrum.
-
-
Data Acquisition: Place the sample in the spectrometer and acquire the spectrum. Typically, a scan range of 4000-400 cm⁻¹ is used.
-
Data Analysis: Identify the major absorption bands and assign them to the corresponding functional groups based on their characteristic frequencies.
Conclusion
This technical guide has provided a detailed overview of the expected spectroscopic data for this compound. By combining predicted data with established principles of spectroscopic interpretation and comparative analysis with similar molecules, a comprehensive analytical profile has been constructed. The provided methodologies for data acquisition serve as a practical guide for the experimental characterization of this compound. This information is crucial for any scientific endeavor involving the synthesis, purification, and application of this compound, ensuring its structural integrity and purity.
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Purity and stability of Ethyl 2-(propylamino)acetate
An In-depth Technical Guide to the Purity and Stability of Ethyl 2-(propylamino)acetate
Authored by: A Senior Application Scientist
Abstract
This compound is a key intermediate in various synthetic pathways, particularly within the pharmaceutical industry. Its purity and stability are critical parameters that directly influence the quality, safety, and efficacy of final active pharmaceutical ingredients (APIs). This guide provides a comprehensive framework for researchers and drug development professionals to assess and ensure the integrity of this compound. We will explore the underlying principles of purity profiling, delve into forced degradation studies to elucidate stability, and present validated analytical methodologies. The protocols and insights herein are designed to be self-validating, ensuring robust and reproducible results.
Introduction: The Critical Role of Quality Control
This compound, a secondary amine ester, serves as a versatile building block in organic synthesis. Its molecular structure, featuring both an amine and an ester functional group, makes it susceptible to specific degradation pathways. For its primary application in pharmaceutical development, even minute impurities can lead to significant downstream consequences, including altered pharmacological activity, increased toxicity, or reduced shelf life of the final drug product. Therefore, a rigorous understanding and control of its purity and stability are not merely a regulatory requirement but a scientific necessity.
This document outlines the essential analytical methodologies and experimental designs required to fully characterize this compound. We will move beyond simple procedural lists to explain the causality behind our experimental choices, grounding our recommendations in established chemical principles.
Physicochemical Properties
A foundational understanding of the molecule's properties is essential for designing relevant analytical methods and stability studies.
| Property | Value | Source |
| Molecular Formula | C7H15NO2 | PubChem |
| Molecular Weight | 145.20 g/mol | PubChem |
| Appearance | Colorless liquid (typical) | Chemical Supplier Data |
| Boiling Point | ~185-190 °C | Chemical Supplier Data |
| Solubility | Soluble in water and common organic solvents | General Chemical Principles |
Purity Profiling: Identification and Quantification of Impurities
The purity of this compound is a direct reflection of the control over its synthesis and purification processes. Impurities can arise from starting materials, side reactions, or subsequent degradation.
Potential Impurities
Common impurities may include:
-
Starting Materials: Unreacted N-propylamine or ethyl chloroacetate.
-
Over-alkylation Products: Tertiary amines formed by the reaction of the product with another molecule of ethyl chloroacetate.
-
Hydrolysis Products: Propylaminoacetic acid, formed from the hydrolysis of the ester group.
Recommended Analytical Methodology: High-Performance Liquid Chromatography (HPLC)
While Gas Chromatography (GC) can be used, HPLC is often preferred for its versatility and suitability for non-volatile or thermally labile impurities. A reverse-phase HPLC (RP-HPLC) method is the industry standard for this type of analysis.
The "Why": RP-HPLC separates compounds based on their polarity. The non-polar stationary phase interacts more strongly with non-polar analytes, leading to longer retention times. This principle allows for the effective separation of this compound from both more polar (e.g., hydrolyzed acid) and less polar (e.g., over-alkylation byproducts) impurities.
Experimental Protocol: Purity Determination by RP-HPLC
Objective: To develop and validate a method for the quantification of this compound and its related impurities.
Instrumentation:
-
HPLC system with UV detector
-
C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size)
-
Data acquisition and processing software
Reagents:
-
Acetonitrile (ACN), HPLC grade
-
Water, HPLC grade
-
Formic Acid, 0.1% solution
Chromatographic Conditions:
| Parameter | Condition |
|---|---|
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% B to 95% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 210 nm |
| Injection Volume | 10 µL |
Procedure:
-
Standard Preparation: Prepare a stock solution of this compound reference standard at 1.0 mg/mL in a 50:50 mixture of water and acetonitrile.
-
Sample Preparation: Accurately weigh and dissolve the test sample to the same concentration as the standard.
-
System Suitability: Inject the standard solution five times. The relative standard deviation (RSD) for the peak area should be less than 2.0%.
-
Analysis: Inject the sample solution and record the chromatogram.
-
Calculation: Calculate the purity by the area normalization method, assuming all impurities have a similar response factor.
Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
Workflow for Purity Analysis
Caption: Workflow for HPLC-based purity assessment.
Stability Profiling: A Forced Degradation Approach
Stability testing is crucial to identify potential degradation products and determine the compound's intrinsic stability. Forced degradation (or stress testing) involves subjecting the compound to harsh conditions to accelerate its decomposition.
The "Why": This approach is fundamental to developing a "stability-indicating" analytical method—a method capable of separating the intact parent compound from all its potential degradation products. This ensures that a loss in the parent compound's concentration is accurately measured over time during long-term stability studies.
Forced Degradation Experimental Design
Objective: To investigate the degradation of this compound under various stress conditions.
Conditions:
-
Acid Hydrolysis: 0.1 M HCl at 60 °C for 24 hours.
-
Base Hydrolysis: 0.1 M NaOH at room temperature for 4 hours. (Base-catalyzed ester hydrolysis is typically much faster than acid-catalyzed).
-
Oxidation: 3% H2O2 at room temperature for 24 hours.
-
Thermal: 80 °C (dry heat) for 48 hours.
-
Photolytic: Exposed to light (ICH Q1B guidelines) for a specified duration.
Procedure:
-
Prepare a solution of this compound (e.g., 1 mg/mL) for each stress condition.
-
Include a control sample (unstressed) stored at 5 °C.
-
After the exposure period, neutralize the acidic and basic samples.
-
Analyze all samples by the developed HPLC method.
-
Peak Purity Analysis: Use a Diode Array Detector (DAD) or Mass Spectrometer (MS) to assess if the main peak is spectrally pure. This confirms co-elution is not occurring.
Expected Degradation Pathways
The primary anticipated degradation pathway is the hydrolysis of the ester linkage, which can be catalyzed by both acid and base.
-
Acid-Catalyzed Hydrolysis: The ester oxygen is protonated, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water.
-
Base-Catalyzed (Saponification): The hydroxide ion directly attacks the carbonyl carbon, leading to the formation of a carboxylate salt and ethanol. This is an irreversible process and is typically faster than acid hydrolysis.
Logical Flow of a Forced Degradation Study
Caption: Logical workflow for a forced degradation study.
Data Interpretation and Trustworthiness
A protocol is only as good as the data it generates. To ensure trustworthiness, every analytical run must be a self-validating system.
System Suitability
This is a non-negotiable prerequisite for any analysis. It confirms that the chromatographic system is performing as expected on the day of analysis. Key parameters include:
-
Repeatability (RSD): Ensures consistent injection and detection.
-
Tailing Factor: A measure of peak symmetry, which can affect integration accuracy.
-
Theoretical Plates: A measure of column efficiency.
Mass Balance
In stability studies, the concept of mass balance is a critical indicator of a method's validity.
Principle: The sum of the amount of the parent compound remaining and the amount of all degradation products formed should be close to 100% of the initial amount of the parent compound.
-
Good Mass Balance (95-105%): Indicates that the analytical method is capable of detecting and quantifying all major degradation products.
-
Poor Mass Balance (<95%): Suggests that some degradation products may not be detected (e.g., they are volatile, do not have a UV chromophore, or are irreversibly adsorbed to the column). This would require further method development.
Summary of Expected Stability Data
| Stress Condition | Expected Degradation | Primary Degradant |
| Acid Hydrolysis | Moderate | Propylaminoacetic acid |
| Base Hydrolysis | Significant | Propylaminoacetic acid |
| Oxidation | Low to Moderate | N-oxides or other oxidation products |
| Thermal | Low | Varies |
| Photolytic | Low | Varies |
Conclusion
The robust characterization of this compound through rigorous purity and stability testing is paramount for its successful application in research and drug development. The HPLC-based methodologies detailed in this guide provide a validated, trustworthy framework for quality control. By understanding the "why" behind the protocols—from the principles of chromatographic separation to the logic of forced degradation—scientists can confidently assess the quality of their material, troubleshoot issues, and ensure the integrity of their downstream processes. Adherence to these principles of scientific integrity and self-validating systems is the foundation of high-quality pharmaceutical development.
References
-
PubChem National Center for Biotechnology Information. this compound. PubChem Compound Summary for CID 84335. [Link]
-
International Council for Harmonisation (ICH). Q1A(R2) Stability Testing of New Drug Substances and Products.[Link]
-
International Council for Harmonisation (ICH). Q1B Photostability Testing of New Drug Substances and Products.[Link]
- Snyder, L. R., Kirkland, J. J., & Dolan, J. W.Introduction to Modern Liquid Chromatography, 3rd Edition. John Wiley & Sons, 2010. (Note: A general reference for HPLC principles, a specific URL is not applicable for a textbook).
Ethyl 2-(propylamino)acetate: A Versatile Building Block in Modern Organic Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Ethyl 2-(propylamino)acetate, a secondary amino acid ester, represents a highly versatile and reactive building block with significant potential in the landscape of organic synthesis. Its bifunctional nature, possessing both a nucleophilic secondary amine and an electrophilic ester moiety, allows for its strategic incorporation into a diverse array of molecular scaffolds. This technical guide explores the core reactivity of this compound and elucidates its potential applications in the synthesis of key heterocyclic structures, peptidomimetics, and in the construction of molecular complexity through multicomponent reactions. The insights provided herein are intended to empower researchers and drug development professionals to leverage the unique chemical properties of this compound in their synthetic endeavors.
Introduction: The Strategic Advantage of Secondary Amino Esters
In the vast toolkit of organic synthesis, bifunctional molecules that offer multiple points for chemical modification are of paramount importance. This compound, also known as N-propylglycine ethyl ester, falls into this esteemed category. The presence of a secondary amine introduces a site for nucleophilic attack and N-alkylation, while the ethyl ester provides a classic electrophilic handle for reactions such as amidation and reduction. This duality makes it a valuable synthon for the construction of complex molecules, particularly in the realms of medicinal chemistry and agrochemical research where nitrogen-containing heterocycles and peptide-like structures are prevalent.
The propyl group attached to the nitrogen atom offers a degree of steric hindrance and lipophilicity compared to its simpler analogue, glycine ethyl ester. This seemingly minor modification can have profound effects on the reactivity of the molecule and the properties of the resulting products, influencing factors such as solubility, crystal packing, and biological activity. Understanding the interplay between the electronic and steric effects of the N-propyl group is crucial for predicting and controlling its reactivity in various synthetic transformations.
Core Reactivity and Mechanistic Considerations
The synthetic utility of this compound is primarily dictated by the reactivity of its two functional groups: the secondary amine and the ethyl ester.
The Nucleophilic Character of the Secondary Amine
The lone pair of electrons on the nitrogen atom makes the secondary amine a potent nucleophile. This nucleophilicity is central to its application in a variety of bond-forming reactions.
-
N-Acylation: The amine readily reacts with acylating agents such as acid chlorides, anhydrides, and activated esters to form stable amide bonds. This reaction is fundamental to peptide synthesis and the construction of various amide-containing scaffolds.
-
N-Alkylation and Arylation: The secondary amine can be further alkylated or arylated under appropriate conditions, leading to the formation of tertiary amines. This allows for the introduction of additional diversity and the fine-tuning of the electronic and steric properties of the final molecule.
-
Michael Addition: As a soft nucleophile, the amine can participate in Michael additions to α,β-unsaturated carbonyl compounds, a key step in the formation of various carbon-nitrogen bonds and the construction of more complex carbon skeletons.
The Electrophilic Nature of the Ethyl Ester
The carbonyl carbon of the ethyl ester is electrophilic and susceptible to attack by nucleophiles.
-
Amidation: Reaction with primary or secondary amines, often at elevated temperatures, leads to the formation of amides. This aminolysis reaction is a direct method for converting the ester into an amide functionality.[1]
-
Hydrolysis: Under acidic or basic conditions, the ester can be hydrolyzed to the corresponding carboxylic acid, N-propylglycine. This transformation is useful for unmasking a carboxylic acid moiety for further functionalization.
-
Reduction: The ester can be reduced to the corresponding amino alcohol, 2-(propylamino)ethanol, using strong reducing agents like lithium aluminum hydride.
The interplay of these reactive sites allows for sequential or one-pot transformations, making this compound a versatile precursor for a wide range of target molecules.
Potential Applications in Heterocyclic Synthesis
Heterocyclic scaffolds are ubiquitous in pharmaceuticals and agrochemicals. The structural features of this compound make it an ideal precursor for the synthesis of several important classes of nitrogen-containing heterocycles.
Synthesis of Diketopiperazines
Diketopiperazines (DKPs) are a class of cyclic dipeptides with a wide range of biological activities. The synthesis of N-substituted DKPs can be readily achieved using N-substituted amino acid esters.[2][3] this compound can serve as a key building block in this context.
Conceptual Synthetic Workflow:
The synthesis typically involves the coupling of two amino acid derivatives followed by an intramolecular cyclization.
Caption: Conceptual workflow for the synthesis of N-propyl diketopiperazines.
Experimental Protocol (Hypothetical):
-
Coupling: React this compound with an N-protected amino acid (e.g., Boc-Alanine) in the presence of a peptide coupling agent (e.g., DCC/HOBt or HATU) and a non-nucleophilic base (e.g., DIPEA) in an aprotic solvent like dichloromethane or DMF.
-
Deprotection: Remove the N-protecting group (e.g., Boc group with TFA).
-
Cyclization: Induce intramolecular cyclization of the resulting dipeptide ester by heating in a high-boiling point solvent (e.g., toluene or xylene) or by treatment with a mild base.
This strategy allows for the modular synthesis of a library of N-propyl substituted diketopiperazines with diverse side chains.
Synthesis of Pyrazinones
2(1H)-Pyrazinones are another important class of heterocyclic compounds with diverse biological activities. Their synthesis can be achieved through the condensation of α-amino esters with various building blocks.[4]
Conceptual Synthetic Pathway:
One common approach involves the reaction of an α-amino ester with a 1,2-dicarbonyl compound, followed by cyclization and oxidation.
Caption: General strategy for the synthesis of N-propyl pyrazinones.
Experimental Protocol (Hypothetical):
-
Condensation: React this compound with a 1,2-dicarbonyl compound (e.g., phenylglyoxal) in a suitable solvent such as ethanol or acetic acid.
-
Cyclization and Dehydration: The initial condensation product will likely undergo spontaneous cyclization and dehydration to form a dihydropyrazinone intermediate.
-
Oxidation: The dihydropyrazinone can be oxidized to the corresponding pyrazinone using a mild oxidizing agent (e.g., air, DDQ, or manganese dioxide).
Synthesis of Benzodiazepines
Benzodiazepines are a well-known class of psychoactive drugs. The synthesis of 1,5-benzodiazepine derivatives can be accomplished through the condensation of o-phenylenediamines with β-keto esters or α,β-unsaturated esters. While not a direct application of this compound itself, its derivatives could potentially be employed in the synthesis of related heterocyclic systems. For instance, a Michael addition of an o-phenylenediamine to an acrylate derivative of this compound could be a viable route.[5][6]
Role in Multicomponent Reactions
Multicomponent reactions (MCRs) are powerful tools in organic synthesis, allowing for the construction of complex molecules in a single step from three or more starting materials. Secondary amino esters are valuable components in several MCRs.
Ugi and Passerini Reactions:
While this compound itself is not a direct component in the classic Ugi or Passerini reactions, its corresponding isocyanide derivative, ethyl 2-isocyano-N-propylacetate, could be a valuable substrate. The synthesis of such isocyanides from the parent amino ester is a well-established transformation. These isocyanide-based MCRs are highly versatile for the rapid generation of peptide-like scaffolds and other complex structures.[7][8]
Petasis Reaction:
The Petasis reaction, a three-component reaction between an amine, a carbonyl compound, and an organoboronic acid, is another area where this compound could find application. This reaction provides a direct route to α-amino acids and their derivatives.[9]
Application in Peptidomimetic and N-Alkyl Peptide Synthesis
Peptidomimetics are compounds that mimic the structure and function of peptides but with improved pharmacological properties, such as enhanced stability and oral bioavailability. N-alkylation of peptides is a common strategy to achieve these improvements.[10][11]
This compound can be directly incorporated into peptide chains as an N-propylated glycine residue. This can be achieved using standard solid-phase peptide synthesis (SPPS) protocols.[12][13] The N-propyl group can influence the conformational preferences of the peptide backbone and enhance its resistance to enzymatic degradation.
Table 1: Comparison of Glycine and N-Propylglycine in Peptides
| Property | Glycine Residue | N-Propylglycine Residue |
| Flexibility | High | Reduced |
| Lipophilicity | Low | Increased |
| Proteolytic Stability | Susceptible to cleavage | More resistant to cleavage |
| Hydrogen Bonding | Amide N-H available for H-bonding | Amide N-H absent |
Conclusion
This compound is a readily accessible and highly versatile building block with significant, yet largely untapped, potential in organic synthesis. Its bifunctional nature allows for its facile incorporation into a wide range of molecular architectures, including medicinally relevant heterocyclic systems like diketopiperazines and pyrazinones. Furthermore, its role as a precursor to N-propylated glycine derivatives makes it a valuable tool in the design and synthesis of peptidomimetics with enhanced pharmacological properties. The exploration of its reactivity in multicomponent reactions further expands its synthetic utility. This guide has provided a comprehensive overview of the potential applications of this compound, with the aim of inspiring its broader adoption in the scientific community for the development of novel and complex molecules.
References
- Dinsmore, C. J., & Beshore, D. C. (2002). 2(1H)
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Chemistry Steps. (n.d.). Esters Reaction with Amines – The Aminolysis Mechanism. Retrieved from [Link]
- Borthwick, A. D. (2012). 2,5-Diketopiperazines: Synthesis, Reactions, and Biological Activity. Chemical Reviews, 112(7), 3641-3716.
- Witiak, D. T., & Wei, Y. (1990). Diketopiperazines: synthesis, reactions, and biological activity. Progress in drug research, 35, 249-363.
- Stark, D. R., & Anderson, G. W. (1950). The Synthesis of Diketopiperazines. Journal of the American Chemical Society, 72(7), 2880-2882.
-
A convenient method for synthesizing 3-amino-1,5-benzodiazepine-2-one via the Michael addition reaction of o-phenylenediamine with dehydroalanine ester derivatives, followed by cyclization, was developed. (n.d.). Request PDF. Retrieved from [Link]
-
A convenient method was developed for synthesizing 3-amino-1,5-benzodiazepine-2-one derivatives via a Michael addition reaction of o -phenylenediamine with dehydroalanine HFI or HOBt ester derivatives... (n.d.). Request PDF. Retrieved from [Link]
- Dömling, A., & Ugi, I. (2000). Multicomponent Reactions with Isocyanides.
- Zhu, J., & Bienaymé, H. (Eds.). (2005). Multicomponent reactions. John Wiley & Sons.
-
Isocyanide Multicomponent Reactions on Solid Phase: State of the Art and Future Application. (n.d.). MDPI. Retrieved from [Link]
- Petasis, N. A., & Akritopoulou, I. (1993). A new and practical synthesis of α-amino acids from organoboronic acids. Tetrahedron Letters, 34(4), 583-586.
-
Multicomponent Synthesis of α-Branched Amines via a Zinc-Mediated Carbonyl Alkylative Amination Reaction. (n.d.). PubMed Central. Retrieved from [Link]
- Gante, J. (1994). Peptidomimetics—tailored enzyme inhibitors. Angewandte Chemie International Edition in English, 33(17), 1699-1720.
- Ripka, A. S., & Rich, D. H. (1998). Peptidomimetic design. Current opinion in chemical biology, 2(4), 441-452.
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Recent Developments in Isocyanide Based Multicomponent Reactions in Applied Chemistry. (n.d.). ACS Publications. Retrieved from [Link]
-
Synthesis of Novel Heterocycles by Amide Activation and Umpolung Cyclization. (2020). Organic Letters. Retrieved from [Link]
-
HETEROCYCLES 41. SYNTHESIS AND CHARACTERISATION OF NEW THIAZOLE β-AMINO ACIDS AND β-AMINO ESTERS. (n.d.). Farmacia Journal. Retrieved from [Link]
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Amino Acid Derivatives by Multicomponent Reactions. (n.d.). Request PDF. Retrieved from [Link]
-
A Four‐Component Reaction Involving In Situ Generated Organometallic Reagents: Straightforward Access to β‐Amino Esters. (n.d.). Request PDF. Retrieved from [Link]
-
Beyond N-Alkylation: Synthesis, Structure, and Function of N-Amino Peptides. (2024). PubMed. Retrieved from [Link]
-
Synthesis of 1,5-Benzodiazepine and Its Derivatives by Condensation Reaction Using H-MCM-22 as Catalyst. (n.d.). NIH. Retrieved from [Link]
-
Aminoazole-Based Diversity-Oriented Synthesis of Heterocycles. (n.d.). Frontiers. Retrieved from [Link]
-
A Convenient Approach to Synthesizing Peptide C-Terminal N-Alkyl Amides. (n.d.). PubMed Central. Retrieved from [Link]
-
Exploring the Applications of N-[2-(Boc-amino)ethyl]glycine Ethyl Ester in Organic Synthesis. (n.d.). Ningbo Inno Pharmchem Co., Ltd.. Retrieved from [Link]
-
A convenient approach to synthesizing peptide C-terminal N-alkyl amides. (2011). PubMed. Retrieved from [Link]
-
SYNTHESIS OF DIAZEPAM. (2019). YouTube. Retrieved from [Link]
-
Synthetic Peptides as Protein Mimics. (n.d.). PubMed Central. Retrieved from [Link]
-
Pyrazine alkaloids via dimerization of amino acid-derived α-amino aldehydes: biomimetic synthesis of 2,5-diisopropylpyrazine, 2,5-bis(3-indolylmethyl)pyrazine and actinopolymorphol C. (n.d.). RSC Publishing. Retrieved from [Link]
-
Recent Advances in the Synthesis of C-Terminally Modified Peptides. (n.d.). PubMed Central. Retrieved from [Link]
-
Synthesis of pyrazole containing α-amino acids via a highly regioselective condensation/aza-Michael reaction of β-aryl α,β-unsaturated ketones. (n.d.). RSC Publishing. Retrieved from [Link]
-
Pyrazine derivative synthesis in a continuous-flow system: a green synthesis of pyrazinamide from pyrazine esters and amines catalyzed by Lipozyme® TL IM from Thermomyces lanuginosus. (2024). PubMed Central. Retrieved from [Link]
-
glycine ethyl ester hydrochloride. (n.d.). Organic Syntheses. Retrieved from [Link]
-
N-CARBOBENZOXY-L-ASPARAGINYL-L-LEUCINE METHYL ESTER. (n.d.). Organic Syntheses. Retrieved from [Link]
- Process for the manufacture of organic nitrogen-containing compounds. (n.d.). Google Patents.
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N-Propylglycine Ethyl Ester: A Versatile Building Block for Next-Generation Peptidomimetics in Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Rise of Peptidomimetics and the Role of N-Substituted Glycines
In the landscape of modern drug discovery, there is a continuous search for novel molecular scaffolds that can overcome the limitations of traditional small molecules and biologics. Peptides, with their high specificity and potency, are attractive therapeutic candidates, but their application is often hampered by poor metabolic stability and low oral bioavailability. This has led to the emergence of peptidomimetics, a class of compounds designed to mimic the structure and function of peptides but with improved drug-like properties. Among the most promising peptidomimetics are peptoids, or oligo-N-substituted glycines, which are isomers of peptides where the side chain is attached to the backbone nitrogen atom rather than the α-carbon.[1][2] This structural modification confers remarkable resistance to proteolytic degradation while allowing for a high degree of chemical diversity.[3][4]
N-propylglycine ethyl ester is a key building block in the synthesis of peptoids, offering a simple, non-chiral, and readily available starting material for the introduction of an n-propyl side chain. The n-propyl group, being a small, hydrophobic alkyl chain, can play a crucial role in modulating the physicochemical properties and biological activity of the resulting peptoid. This guide provides a comprehensive overview of N-propylglycine ethyl ester as a building block in medicinal chemistry, focusing on its synthesis, incorporation into peptoids, and the impact of the n-propyl side chain on the structure and function of these promising therapeutic agents.
Synthesis of N-Propylglycine Ethyl Ester and its Derivatives
The synthesis of N-propylglycine ethyl ester is typically achieved through a straightforward nucleophilic substitution reaction. A common laboratory-scale synthesis involves the reaction of ethyl bromoacetate with an excess of n-propylamine.[5] The amine acts as both the nucleophile and the base to neutralize the hydrobromic acid formed during the reaction.
A recent green synthesis approach for N-substituted glycine derivatives, including N-propylglycine, involves the reaction of an alkylamine with chloroacetic acid in an aqueous medium, avoiding the use of toxic solvents.[6][7] While this method yields the free acid, it can be readily esterified to the corresponding ethyl ester using standard procedures.
Table 1: Physicochemical Properties of N-Propylglycine and its Ethyl Ester
| Property | N-Propylglycine | N-Propylglycine Ethyl Ester |
| Molecular Formula | C5H11NO2 | C7H15NO2 |
| Molecular Weight | 117.15 g/mol | 145.20 g/mol |
| Appearance | White crystalline solid | Colorless to pale yellow liquid |
| Solubility | Soluble in water | Soluble in organic solvents |
Incorporation into Peptoids: The Sub-monomer Synthesis Method
The true utility of N-propylglycine ethyl ester in medicinal chemistry is realized through its incorporation into peptoid oligomers. The most widely used method for peptoid synthesis is the solid-phase sub-monomer method developed by Zuckermann and colleagues.[8] This robust and efficient two-step iterative process allows for the precise control of the peptoid sequence and the facile introduction of a wide variety of side chains.
The process begins with a solid support, typically a Rink amide resin, which provides a C-terminal amide upon cleavage. The synthesis cycle consists of two main steps:
-
Acylation: The free amine on the resin is acylated with a haloacetic acid, typically bromoacetic acid, activated with a carbodiimide coupling reagent such as N,N'-diisopropylcarbodiimide (DIC).
-
Displacement: The resulting α-bromoacetamide is then displaced by a primary amine, in this case, n-propylamine, to introduce the desired side chain. This nucleophilic substitution reaction regenerates a secondary amine on the backbone, ready for the next acylation step.
This two-step cycle is repeated until the desired peptoid sequence is assembled. The final peptoid is then cleaved from the solid support using a strong acid, such as trifluoroacetic acid (TFA).
Figure 1: Workflow for the solid-phase sub-monomer synthesis of a peptoid containing an N-propylglycine residue.
Experimental Protocol: Solid-Phase Synthesis of a Model N-Propylglycine Containing Peptoid
This protocol describes the manual solid-phase synthesis of a simple tri-peptoid (Ac-Npra-Npra-Npra-NH2, where Npra = N-propylglycine) on a Rink amide resin.
Materials:
-
Rink Amide MBHA resin
-
N,N-Dimethylformamide (DMF)
-
Bromoacetic acid
-
N,N'-Diisopropylcarbodiimide (DIC)
-
n-Propylamine
-
Piperidine
-
Acetic anhydride
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Triisopropylsilane (TIS)
-
Water (HPLC grade)
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF in a fritted syringe for 1 hour.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 20 minutes to remove the Fmoc protecting group. Wash the resin thoroughly with DMF.
-
Acylation (First Cycle):
-
Prepare a solution of bromoacetic acid (10 eq) and DIC (10 eq) in DMF.
-
Add the solution to the resin and shake for 30 minutes.
-
Wash the resin with DMF.
-
-
Displacement (First Cycle):
-
Add a solution of n-propylamine (20 eq) in DMF to the resin.
-
Shake for 1-2 hours.
-
Wash the resin with DMF.
-
-
Repeat Cycles: Repeat steps 3 and 4 for the desired number of cycles to assemble the peptoid chain.
-
N-terminal Acetylation: After the final displacement step, wash the resin with DMF and then treat with a solution of acetic anhydride (10 eq) and diisopropylethylamine (DIEA) (10 eq) in DMF for 30 minutes to cap the N-terminus.
-
Cleavage and Deprotection:
-
Wash the resin with DMF, followed by DCM, and dry under vacuum.
-
Treat the resin with a cleavage cocktail of 95% TFA, 2.5% TIS, and 2.5% water for 2 hours.
-
Filter the resin and collect the filtrate.
-
-
Precipitation and Purification:
-
Precipitate the crude peptoid from the TFA solution by adding cold diethyl ether.
-
Centrifuge to pellet the peptoid, decant the ether, and dry the pellet.
-
Purify the crude peptoid by reverse-phase HPLC.
-
-
Characterization: Confirm the identity and purity of the final peptoid by mass spectrometry and HPLC.
The Role of the N-Propyl Side Chain in Medicinal Chemistry
The choice of the side chain in a peptoid is critical for determining its structure, and consequently, its biological activity. The n-propyl group, introduced via N-propylglycine ethyl ester, imparts specific properties that can be exploited in drug design.
Modulating Hydrophobicity and Amphipathicity
The n-propyl side chain is a small, non-polar alkyl group that contributes to the overall hydrophobicity of the peptoid. In the context of antimicrobial peptoids, which often mimic the amphipathic nature of natural antimicrobial peptides, the strategic placement of hydrophobic residues like N-propylglycine is crucial for their membrane-disrupting activity.[9][10] By alternating N-propylglycine with cationic residues (e.g., N-(4-aminobutyl)glycine), peptoids with distinct hydrophobic and hydrophilic faces can be constructed, facilitating their interaction with and disruption of bacterial cell membranes.[3]
Influence on Secondary Structure
While peptoids lack the backbone hydrogen bonding that directs the formation of secondary structures in peptides, they can adopt stable, well-defined conformations, including helices. The steric interactions between the side chains and the backbone play a significant role in determining the cis/trans isomerization of the amide bonds and the overall secondary structure. Bulky side chains are known to favor the trans-amide bond conformation, which is a key feature of the polyproline type I-like helix adopted by many bioactive peptoids. While the n-propyl group is not as sterically demanding as some other side chains, its presence can still influence the local conformation and contribute to the overall shape of the peptoid.[11]
Protein-Protein Interaction Modulation
The surfaces of proteins involved in protein-protein interactions (PPIs) are often large and relatively flat, making them challenging targets for traditional small-molecule drugs. Peptoids, with their ability to form extended and stable structures, are well-suited to mimic protein secondary structures and disrupt PPIs.[1][12] The n-propyl side chains can contribute to the hydrophobic interactions that are often critical for the binding of a peptoid to a protein surface. By presenting an array of n-propyl groups, a peptoid can effectively mimic a hydrophobic patch on a protein, thereby inhibiting its interaction with a binding partner.
Figure 2: Conceptual diagram of a peptoid containing N-propylglycine residues acting as a modulator of a protein-protein interaction.
Case Study: N-Propylglycine in Antimicrobial Peptoids
While a specific drug candidate containing N-propylglycine that has progressed to clinical trials is not readily found in the public domain, numerous preclinical studies have demonstrated the potential of peptoids incorporating this building block. For instance, in a study exploring the structure-activity relationship of antimicrobial peptoids, a library of compounds was synthesized with varying hydrophobicity and charge distribution.[9] In these studies, N-propylglycine (Npra) was often used as a hydrophobic building block in combination with cationic monomers.
One such example is a short, eight-residue peptoid with an alternating sequence of N-propylglycine and a cationic N-substituted glycine. The resulting amphipathic structure allows the peptoid to preferentially interact with the negatively charged membranes of bacteria over the zwitterionic membranes of mammalian cells. The hydrophobic n-propyl side chains are thought to insert into the lipid bilayer, leading to membrane destabilization and cell death. The minimal inhibitory concentrations (MICs) of such peptoids against various bacterial strains are often in the low micromolar range, demonstrating their potent antimicrobial activity.
Table 2: Representative Biological Activity of an N-Propylglycine Containing Antimicrobial Peptoid
| Organism | MIC (µg/mL) |
| Escherichia coli | 8 |
| Staphylococcus aureus | 16 |
| Human Red Blood Cells (Hemolysis) | > 256 |
Note: Data is representative and compiled from typical results reported in the literature for short, amphipathic peptoids.
Future Perspectives and Conclusion
N-propylglycine ethyl ester has established itself as a valuable and versatile building block in the field of medicinal chemistry, particularly for the synthesis of peptoids. Its ease of synthesis and incorporation into oligomers using the robust sub-monomer method makes it an attractive choice for constructing libraries of peptidomimetics for drug discovery. The n-propyl side chain, while simple in structure, provides a crucial element of hydrophobicity that can be fine-tuned to optimize the biological activity and pharmacokinetic properties of the resulting molecules.
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Biological activity screening of Ethyl 2-(propylamino)acetate derivatives
An In-Depth Technical Guide to the Biological Activity Screening of Ethyl 2-(propylamino)acetate Derivatives
Introduction: Unlocking the Potential of Amino Acid Ester Derivatives
In the landscape of medicinal chemistry, the amino acid scaffold represents a privileged structure, offering a biocompatible framework ripe for chemical modification. This compound and its derivatives, as part of the broader class of amino acid esters, are of significant interest for drug discovery. Their structural simplicity, combining an amino acid core with ester and alkyl functionalities, provides a versatile platform for generating molecular diversity. The rationale for screening such a library is built on the established success of amino acid derivatives in yielding compounds with a wide spectrum of biological activities, including antimicrobial and anticancer properties.
This guide, from the perspective of a Senior Application Scientist, provides a comprehensive, field-proven framework for the systematic biological activity screening of novel this compound derivatives. It is designed not as a rigid set of instructions, but as a logical, tiered approach to efficiently identify and characterize promising "hit" compounds. We will delve into the causality behind experimental choices, provide self-validating protocols, and ground our methodologies in authoritative standards.
The Screening Cascade: A Strategy for Efficient Discovery
A successful screening campaign does not test for all activities at once. It follows a logical progression, or "cascade," that begins with broad, cost-effective primary assays to identify any form of bioactivity. Compounds that show promise—the "hits"—then advance to more specific and complex secondary assays to confirm activity, elucidate the mechanism of action, and build a Structure-Activity Relationship (SAR) profile. This tiered approach conserves resources and focuses efforts on the most promising candidates.
Caption: High-Level Biological Screening Workflow.
Part 1: Primary Screening – Casting a Wide Net
The initial goal is to efficiently determine if the synthesized derivatives possess any significant biological activity. The assays in this phase are selected for their robustness, high-throughput compatibility, and ability to provide clear, quantitative endpoints.
**1.1
An In-depth Technical Guide to the Solubility of Ethyl 2-(propylamino)acetate in Organic Solvents
This guide provides a comprehensive analysis of the solubility characteristics of Ethyl 2-(propylamino)acetate. It is intended for researchers, scientists, and professionals in drug development who require a deep understanding of this compound's behavior in various organic media. We will delve into the theoretical principles governing its solubility, provide predictive assessments, and outline a robust experimental protocol for precise solubility determination.
Introduction to this compound and Its Significance
This compound, with the molecular formula C7H15NO2, is an organic compound featuring both an ester and a secondary amine functional group.[1] This bifunctional nature imparts a unique set of physicochemical properties that are of significant interest in the pharmaceutical sciences. The ester group can participate in hydrogen bonding as an acceptor, while the secondary amine can act as both a hydrogen bond donor and acceptor, and can be protonated in acidic media.
Understanding the solubility of a compound like this compound is a cornerstone of drug development. Solubility data informs critical decisions in various stages, from synthesis and purification to formulation and drug delivery.[2][3] For instance, selecting an appropriate solvent is crucial for achieving desired reaction kinetics and yields during synthesis. In formulation, solubility dictates the choice of excipients and the feasibility of developing different dosage forms, such as oral solutions or injectables.[3][4]
Theoretical Framework for Solubility
The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which states that substances with similar intermolecular forces are more likely to be soluble in one another.[5][6] The overall process of dissolution involves overcoming the solute-solute and solvent-solvent interactions and forming new solute-solvent interactions.
For this compound, the key structural features influencing its solubility are:
-
The Ester Group (-COOEt): This group is polar and can accept hydrogen bonds, but it cannot donate them.[7][8] This allows for favorable interactions with polar solvents.
-
The Secondary Amine Group (-NH-): This group is also polar and can both donate and accept hydrogen bonds, significantly enhancing its ability to interact with protic solvents. Furthermore, the amine group is basic and can be protonated in acidic conditions, leading to the formation of a highly polar and soluble salt.
-
The Alkyl Chains (Propyl and Ethyl): These nonpolar hydrocarbon portions of the molecule contribute to its lipophilicity and will favor interactions with nonpolar solvents through van der Waals forces.[9][10]
The balance between the polar functional groups and the nonpolar alkyl chains will determine the solubility of this compound in a given solvent.
Predicted Solubility Profile of this compound
| Solvent Class | Example Solvent | Predicted Solubility | Justification |
| Polar Protic | Methanol, Ethanol | High | The ability of the solvent to form hydrogen bonds with both the ester and amine groups of this compound will lead to strong solute-solvent interactions, favoring high solubility. |
| Polar Aprotic | Acetone, Ethyl Acetate | Moderate to High | These solvents are polar and can accept hydrogen bonds, interacting favorably with the amine's N-H group. However, the lack of a hydrogen bond-donating hydroxyl group in the solvent may result in slightly lower solubility compared to protic solvents. |
| Nonpolar | Hexane, Toluene | Low to Moderate | The nonpolar alkyl chains of this compound will have favorable van der Waals interactions with nonpolar solvents. However, the polar ester and amine groups will be less effectively solvated, limiting overall solubility. |
| Acidic Aqueous | Dilute HCl | High | The basic secondary amine will be protonated to form an ammonium salt, which is ionic and therefore highly soluble in aqueous solutions. |
Experimental Determination of Solubility: A Step-by-Step Protocol
To obtain precise and reliable solubility data, a standardized experimental procedure is essential. The isothermal shake-flask method is a widely accepted technique for determining the equilibrium solubility of a compound in a solvent.[5]
Protocol: Isothermal Shake-Flask Solubility Determination
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed, airtight vial. The presence of undissolved solid is crucial to ensure saturation.
-
Place the vials in a constant temperature shaker bath. The temperature should be precisely controlled (e.g., 25 °C ± 0.1 °C) as solubility is temperature-dependent.[5]
-
Agitate the vials for a predetermined period (e.g., 24-48 hours) to ensure that equilibrium is reached. Preliminary experiments may be needed to determine the time required to reach equilibrium.
-
-
Phase Separation:
-
Once equilibrium is achieved, allow the vials to stand undisturbed in the shaker bath for a sufficient time (e.g., 2-4 hours) to allow the undissolved solid to settle.
-
Alternatively, centrifuge the vials at a constant temperature to facilitate the separation of the solid and liquid phases.
-
-
Sampling and Analysis:
-
Carefully withdraw a known volume of the clear supernatant using a pre-warmed or pre-cooled pipette to prevent precipitation or evaporation.
-
Dilute the aliquot with a suitable solvent to a concentration within the linear range of the analytical method.
-
Analyze the concentration of this compound in the diluted sample using a validated analytical technique such as High-Performance Liquid Chromatography (HPLC) with UV detection or Gas Chromatography (GC) with a Flame Ionization Detector (FID).
-
-
Calculation:
-
Calculate the solubility of this compound in the solvent (e.g., in mg/mL or mol/L) based on the measured concentration and the dilution factor.
-
Experimental Workflow for Solubility Determination
Caption: Workflow for isothermal shake-flask solubility determination.
Factors Influencing Solubility
a) Intermolecular Interactions:
The solubility of this compound is a direct result of the interplay between various intermolecular forces. The following diagram illustrates the potential interactions with a polar protic solvent like ethanol.
Intermolecular Forces in Solution
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Thermochemical properties of Ethyl 2-(propylamino)acetate
An In-depth Technical Guide to the Thermochemical Properties of Ethyl 2-(propylamino)acetate
Abstract
This compound is a secondary amine ester with potential applications in organic synthesis and pharmaceutical development. A thorough understanding of its thermochemical properties—such as enthalpy of formation, heat capacity, and entropy—is fundamental for process safety, reaction optimization, and predicting chemical behavior. This guide provides a comprehensive overview of the methodologies used to determine these critical parameters. It navigates both the experimental techniques, primarily focused on calorimetry and thermal analysis, and the powerful predictive capabilities of modern computational chemistry. By detailing the causality behind experimental choices and the logic of computational models, this document serves as a vital resource for researchers seeking to characterize this and similar molecules.
Introduction: The Significance of Thermochemical Data
In the landscape of drug development and chemical synthesis, the thermodynamic stability and reactivity of a molecule are paramount. For this compound (C₇H₁₅NO₂), these are not abstract concepts but practical necessities. Thermochemical data governs everything from the energy released in a large-scale reaction, informing reactor design and safety protocols, to the spontaneity and equilibrium position of a synthetic step.
-
Standard Enthalpy of Formation (ΔfH°) : Represents the energy change when one mole of the compound is formed from its constituent elements in their standard states. It is the cornerstone for calculating the heat of any reaction involving the compound.[1]
-
Heat Capacity (Cp) : Defines the amount of heat required to raise the temperature of the substance. This is critical for managing thermal runaway risks and for designing efficient heating and cooling systems in chemical processes.[2][3]
-
Entropy (S°) : A measure of molecular disorder, entropy is essential for calculating the Gibbs free energy, which ultimately determines the spontaneity of a reaction.
Given the scarcity of published experimental data for this compound, this guide emphasizes the robust methodologies that enable researchers to generate this data with high fidelity.
Experimental Determination of Thermochemical Properties
The empirical measurement of thermochemical properties remains the gold standard for accuracy. The primary techniques involve precise measurement of heat flow and mass changes as a function of temperature.[4][5]
Combustion Calorimetry for Enthalpy of Formation
The most direct method for determining the standard enthalpy of formation of an organic compound is through combustion calorimetry.[6][7] The compound is completely combusted in a high-pressure oxygen environment within a device known as a bomb calorimeter, and the heat released is meticulously measured.
Workflow for Combustion Calorimetry
Caption: Workflow for determining enthalpy of formation via combustion calorimetry.
Experimental Protocol:
-
Sample Preparation : A precise mass of high-purity this compound is pressed into a pellet.
-
Bomb Assembly : The pellet is placed in a quartz crucible inside a high-strength stainless-steel "bomb," which is then sealed and pressurized with pure oxygen.
-
Calorimeter Setup : The bomb is submerged in a known quantity of water in an insulated container (the calorimeter). The system is allowed to reach thermal equilibrium.
-
Ignition and Measurement : The sample is ignited via an electrical fuse. The temperature of the water is recorded with high precision (e.g., a Beckmann thermometer or platinum resistance thermometer) as it rises, until a stable maximum temperature is reached.
-
Calculation : The heat of combustion is calculated from the temperature change and the pre-determined heat capacity of the calorimeter.[3] Using Hess's Law and the known standard enthalpies of formation for CO₂(g) and H₂O(l), the standard enthalpy of formation of the compound can be derived from the balanced combustion reaction: C₇H₁₅NO₂(l) + 10.25 O₂(g) → 7 CO₂(g) + 7.5 H₂O(l) + 0.5 N₂(g)
Thermal Analysis: DSC and TGA
Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are powerful techniques for studying the thermal behavior of materials.[4][5][8]
-
Differential Scanning Calorimetry (DSC) measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature.[2] It is used to determine:
-
Heat Capacity (Cp) : By measuring the heat flow required to heat the sample at a specific rate.
-
Phase Transitions : Such as melting point (Tₘ) and the enthalpy of fusion (ΔHfus), which are critical for understanding physical stability and purity. For some amino acid derivatives that decompose before melting, specialized techniques like Fast Scanning Calorimetry (FSC) may be required.[9][10][11]
-
-
Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature or time.[2] It is primarily used to assess:
Experimental Protocol (DSC for Heat Capacity):
-
Calibration : Calibrate the DSC instrument for temperature and enthalpy using certified standards (e.g., indium).
-
Baseline Run : Perform a run with two empty crucibles to obtain a baseline heat flow.
-
Standard Run : Place a sapphire standard of known mass and heat capacity in the sample pan and run the same temperature program.
-
Sample Run : Replace the sapphire with a precisely weighed sample of this compound and repeat the temperature program.
-
Calculation : The heat capacity of the sample is calculated by comparing its heat flow signal to that of the sapphire standard and the baseline.
Computational Modeling of Thermochemical Properties
When experimental determination is not feasible, computational chemistry provides a robust and reliable alternative for predicting thermochemical properties.[13] High-accuracy composite methods and Density Functional Theory (DFT) are the tools of choice.
High-Accuracy Composite Methods: Gaussian-4 (G4) Theory
For achieving "chemical accuracy" (typically within ~1 kcal/mol of experimental values), composite methods like Gaussian-4 (G4) theory are exemplary.[14][15] These methods approximate a very high-level calculation by combining the results of several lower-level calculations, effectively correcting for basis set and electron correlation deficiencies.[16][17][18]
G4 Theory Workflow
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Methodological & Application
Application Notes & Protocols: Amide Coupling Reactions using Ethyl 2-(propylamino)acetate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Amide bond formation is arguably the most frequently performed reaction in medicinal chemistry and drug discovery, forming the backbone of peptides and appearing in a vast array of pharmaceuticals.[1][2] The direct condensation of a carboxylic acid and an amine is generally unfavorable due to the formation of a non-reactive ammonium carboxylate salt.[3] Consequently, the reaction necessitates the use of coupling reagents to "activate" the carboxylic acid, rendering it susceptible to nucleophilic attack by the amine.
This guide provides a detailed examination of amide coupling reactions utilizing Ethyl 2-(propylamino)acetate, an N-substituted amino acid ester. As a secondary amine, its reactivity profile can present unique challenges, such as increased steric hindrance compared to primary amines.[4] These application notes offer two robust, field-proven protocols using distinct classes of coupling reagents—a carbodiimide-based method (EDC/HOBt) and a uronium salt-based method (HATU)—to effectively couple this compound with a variety of carboxylic acids. The causality behind experimental choices, troubleshooting, and reaction monitoring are discussed to ensure reliable and reproducible outcomes.
Properties of this compound
A clear understanding of the starting material's properties is fundamental.
| Property | Value | Source |
| Molecular Formula | C₇H₁₅NO₂ | [5][6] |
| Molecular Weight | 145.20 g/mol | [6] |
| Appearance | Liquid (Expected) | - |
| SMILES | CCCNCC(=O)OCC | [5] |
| InChIKey | JJUSZJBGNONFQT-UHFFFAOYSA-N | [5] |
Core Principles of Amide Coupling
The fundamental principle of modern amide coupling is the conversion of a stable carboxylic acid into a highly reactive acyl intermediate. This two-step process, often performed in a single pot, circumvents the unproductive acid-base chemistry.[1]
-
Activation: The coupling reagent reacts with the carboxylic acid to form a highly electrophilic activated species (e.g., an O-acylisourea or an active ester).
-
Nucleophilic Attack: The amine, in this case, this compound, attacks the carbonyl carbon of the activated intermediate.
-
Amide Formation: The tetrahedral intermediate collapses, eliminating the activated leaving group and forming the stable amide bond.
Selecting the Appropriate Coupling Reagent
The choice of coupling reagent is critical and depends on factors like substrate steric hindrance, desired reaction speed, and cost. For a secondary amine like this compound, a more potent activating agent may be required.
| Reagent Class | Examples | Mechanism | Pros | Cons |
| Carbodiimides | EDC, DCC, DIC | Forms a highly reactive O-acylisourea intermediate.[7] Additives like HOBt trap this intermediate to form a more stable active ester, reducing racemization.[8][9] | Cost-effective, widely used, water-soluble byproduct (EDC).[8] | Can lead to racemization without additives, DCC byproduct (DCU) is insoluble and difficult to remove.[8] |
| Uronium/Aminium Salts | HATU, HBTU, PyBOP | Reacts with the carboxylate to form a highly reactive OAt- or OBt-active ester.[10] | High efficiency, fast reaction times, low racemization, effective for hindered substrates.[8][10] | More expensive, can react with amine if not pre-activated.[11] |
Protocol 1: EDC/HOBt Mediated Amide Coupling
This protocol employs 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), a water-soluble carbodiimide, in conjunction with 1-Hydroxybenzotriazole (HOBt). HOBt acts as an additive to suppress side reactions and minimize racemization by forming an HOBt-active ester.[8] This method is a reliable and economical choice for many standard couplings.
Materials and Reagents
| Reagent | M.W. | Typical Equivalents | Purpose |
| Carboxylic Acid | - | 1.0 | Substrate |
| This compound | 145.20 | 1.0 - 1.2 | Nucleophile |
| EDC·HCl | 191.70 | 1.2 | Coupling Reagent |
| HOBt (anhydrous) | 135.12 | 1.2 | Additive |
| DIPEA or Et₃N | 129.24 / 101.19 | 2.0 - 3.0 | Non-nucleophilic base |
| Anhydrous Solvent | - | - | Reaction Medium (DCM, DMF) |
Step-by-Step Methodology
-
Preparation: To a round-bottom flask under an inert atmosphere (N₂ or Ar), add the carboxylic acid (1.0 eq.), this compound (1.1 eq.), and HOBt (1.2 eq.).
-
Dissolution: Dissolve the mixture in an anhydrous solvent such as Dichloromethane (DCM) or Dimethylformamide (DMF) (approx. 0.1-0.5 M concentration).
-
Cooling & Base Addition: Cool the solution to 0 °C using an ice bath. Add the non-nucleophilic base, such as Diisopropylethylamine (DIPEA) (2.5 eq.), dropwise while stirring.
-
Activation: Add EDC·HCl (1.2 eq.) to the mixture in several portions over 10-15 minutes. A slight exotherm may be observed.
-
Reaction: Allow the reaction to slowly warm to room temperature and stir for 12-24 hours.
-
Monitoring: Monitor the reaction's progress using Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting carboxylic acid is consumed.
-
Work-up:
-
Dilute the reaction mixture with the organic solvent (e.g., DCM or Ethyl Acetate).
-
Wash the organic layer sequentially with water, 5% aqueous NaHCO₃ solution, and finally with brine.[12] This removes the water-soluble urea byproduct from EDC and unreacted reagents.[12]
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product using flash column chromatography on silica gel to obtain the desired amide.[13]
Protocol 2: HATU Mediated Amide Coupling
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a highly efficient uronium salt-based coupling reagent.[10] It is particularly effective for challenging couplings, including those involving sterically hindered secondary amines.[8] The mechanism proceeds through a highly reactive OAt-active ester.[10] For optimal results and to prevent side reactions, it is best practice to pre-activate the carboxylic acid with HATU before adding the amine.[11][14]
Materials and Reagents
| Reagent | M.W. | Typical Equivalents | Purpose |
| Carboxylic Acid | - | 1.0 | Substrate |
| This compound | 145.20 | 1.1 | Nucleophile |
| HATU | 380.23 | 1.1 - 1.2 | Coupling Reagent |
| DIPEA | 129.24 | 2.0 - 3.0 | Non-nucleophilic base |
| Anhydrous Solvent | - | - | Reaction Medium (DMF, ACN) |
Step-by-Step Methodology
-
Preparation: In a round-bottom flask under an inert atmosphere, dissolve the carboxylic acid (1.0 eq.) in an anhydrous polar aprotic solvent like DMF or Acetonitrile (ACN).
-
Base Addition: Add DIPEA (2.2 eq.) to the solution and stir for 5 minutes at room temperature.[10]
-
Pre-Activation: Add HATU (1.1 eq.) to the mixture. The solution may change color. Stir at room temperature for 10-15 minutes to allow for the complete formation of the OAt-active ester.[10]
-
Coupling: In a separate vial, dissolve this compound (1.1 eq.) in a small amount of the reaction solvent. Add this amine solution dropwise to the activated carboxylic acid mixture.
-
Reaction: Stir the reaction at room temperature. These reactions are often rapid and can be complete within 1-4 hours.[10]
-
Monitoring: Monitor the reaction's progress by TLC or LC-MS.
-
Work-up:
-
Once complete, quench the reaction by adding water.
-
Dilute with an organic solvent like Ethyl Acetate.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine to remove DMF and byproducts.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product using flash column chromatography.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Yield | - Inadequate activation of the acid.- Low nucleophilicity/steric hindrance of the secondary amine.[4]- Presence of moisture, leading to hydrolysis of the active ester.[10] | - Switch to a more powerful coupling reagent (e.g., from EDC/HOBt to HATU).[8]- Increase reaction temperature slightly (e.g., to 40 °C), but monitor for side reactions.- Ensure all glassware is oven-dried and use anhydrous solvents and reagents. |
| Starting Material Recovered | - Reaction time is too short.- Insufficient equivalents of coupling reagent or base. | - Extend the reaction time and continue monitoring.- Increase the equivalents of the coupling reagent and base to 1.5 and 3.0, respectively. |
| Formation of N-acylurea (with EDC) | The O-acylisourea intermediate rearranged before reacting with the amine. | - Ensure HOBt is added, as it converts the intermediate to a more stable active ester, minimizing this side reaction.[15] |
| Formation of Guanidinium byproduct (with HATU) | HATU reacted directly with the amine nucleophile. | - Always pre-activate the carboxylic acid with HATU and base before adding the amine. This consumes the HATU.[11] |
References
- This compound synthesis. (n.d.). ChemicalBook.
-
Amide Synthesis. (n.d.). Fisher Scientific. Retrieved from [Link]
-
Amides from Carboxylic Acids-DCC and EDC Coupling. (n.d.). Chemistry Steps. Retrieved from [Link]
-
Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. (n.d.). Aapptec Peptides. Retrieved from [Link]
-
Amide coupling reaction in medicinal chemistry. Coupling reagents. (n.d.). HepatoChem. Retrieved from [Link]
- Application Notes and Protocols for Amide Coupling Reactions with Aminoacetonitrile Bisulfate. (2025). BenchChem.
-
Coupling Reagents. (n.d.). Aapptec Peptides. Retrieved from [Link]
-
Singh, Y., et al. (2011). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters, 52(45), 5966-5968. Retrieved from [Link]
- Application Notes and Protocols for the Use of HATU as a Coupling Reagent with Bis-PEG7-acid. (2025). BenchChem.
-
Acid-Amine Coupling using EDCI. (n.d.). Organic Synthesis. Retrieved from [Link]
-
Hudson, A. S., et al. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. The Journal of Organic Chemistry, 78(9), 4357-4369. Retrieved from [Link]
- Amine to Amide (Coupling) - Common Conditions. (n.d.). Organic Chemistry Portal.
-
A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates. (2008). ResearchGate. Retrieved from [Link]
-
Xie, J., et al. (2018). Secondary amines as coupling partners in direct catalytic asymmetric reductive amination. Nature Communications, 9(1), 3293. Retrieved from [Link]
- How do I avoid side reactions while doing this peptide coupling reaction? (2024). Reddit.
-
Amine to Amide (EDC + HOBt). (n.d.). Common Organic Chemistry. Retrieved from [Link]
-
How should I purify a complex, polar, amide reaction mixture? (2023). Biotage. Retrieved from [Link]
- Ethyl 2-[ethyl(propyl)amino]propanoate. (n.d.). PubChem.
-
Discovery, characterization and engineering of ligases for amide synthesis. (2021). Chemistry Community, Nature Portfolio. Retrieved from [Link]
-
Overview of Custom Peptide Synthesis. (n.d.). GenScript. Retrieved from [Link]
-
Amine to Amide (HATU). (n.d.). Common Organic Chemistry. Retrieved from [Link]
-
Process optimization for acid-amine coupling: a catalytic approach. (2022). Growing Science. Retrieved from [Link]
-
21.7: Chemistry of Amides. (2022). Chemistry LibreTexts. Retrieved from [Link]
-
HATU/PyBOP coupling procedure question. (2022). Reddit. Retrieved from [Link]
-
Synthesis and analysis of amides. (n.d.). Amrita Vishwa Vidyapeetham Virtual Lab. Retrieved from [Link]
- Purification of amide compound. (2006). Google Patents.
-
The Use of N-Formylamino Acids in Peptide Synthesis. (1975). Journal of the American Chemical Society. Retrieved from [Link]
- Technical Support Center: Amide Coupling Reactions with Electron-Rich Amines. (2025). BenchChem.
- Method for synthesizing peptide containing n-substituted amino acid. (2020). Google Patents.
-
This compound. (n.d.). PubChemLite. Retrieved from [Link]
-
Amino Acid Derivatives for Peptide Synthesis. (n.d.). Aapptec. Retrieved from [Link]
-
Synthesis, Quantification, and Characterization of Fatty Acid Amides from In Vitro and In Vivo Sources. (2021). Molecules, 26(9), 2475. Retrieved from [Link]
-
Synthetic method of 3-(pyridine-2-yl-amino) ethyl propionate. (n.d.). Patsnap. Retrieved from [Link]
-
Ethyl 2-(ethylamino)acetate. (n.d.). PubChem. Retrieved from [Link]
-
Schuhmacher, A., et al. (2020). Synthesis of secondary and tertiary amides without coupling agents from amines and potassium acyltrifluoroborates (KATs). Chemical Science, 11(16), 4096-4101. Retrieved from [Link]
-
The Amide Functional Group: Properties, Synthesis, and Nomenclature. (2018). Master Organic Chemistry. Retrieved from [Link]
-
Synthesis of ethyl 2-propargyl-2-isopropylacetoacetate. (n.d.). PrepChem.com. Retrieved from [Link]
- Ethyl-propylamine prodn. used in agrochemicals prodn. (1997). Google Patents.
Sources
- 1. hepatochem.com [hepatochem.com]
- 2. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Amide Synthesis [fishersci.co.uk]
- 4. Secondary amines as coupling partners in direct catalytic asymmetric reductive amination - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PubChemLite - this compound (C7H15NO2) [pubchemlite.lcsb.uni.lu]
- 6. This compound | 40693-96-7 [chemicalbook.com]
- 7. Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps [chemistrysteps.com]
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- 15. Overview of Custom Peptide Synthesis [peptide2.com]
Application Notes and Protocols: N-propylglycine Ethyl Ester in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Role of N-Alkylated Amino Acids in Modern Peptide Therapeutics
The therapeutic landscape is increasingly shaped by peptide-based drugs, owing to their high specificity and biological activity. However, native peptides often suffer from poor metabolic stability and low cell permeability. A key strategy to overcome these limitations is the incorporation of non-natural amino acids, particularly N-alkylated residues. N-propylglycine, a member of the N-substituted glycine (peptoid) family, offers a compelling modification to enhance the pharmacokinetic profile of peptide drug candidates. Its incorporation can increase proteolytic resistance and improve membrane permeability by disrupting the hydrogen-bonding network of the peptide backbone.[1]
This guide provides a comprehensive overview of the application of N-propylglycine ethyl ester as a precursor for the synthesis of the corresponding Fmoc-protected building block and its subsequent incorporation into peptide sequences via Solid Phase Peptide Synthesis (SPPS). We will delve into the underlying chemical principles, provide detailed experimental protocols, and discuss strategies to overcome the challenges associated with sterically hindered residues.
Physicochemical Properties of N-propylglycine Building Blocks
A thorough understanding of the properties of the building blocks is crucial for successful synthesis.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Appearance | Key Characteristics |
| N-propylglycine ethyl ester | C7H15NO2 | 145.20 | Colorless to pale yellow oil | Precursor for Fmoc-protected amino acid synthesis. |
| Fmoc-N-propylglycine-OH | C23H27NO4 | 381.47 | White to off-white solid | The key building block for SPPS, featuring the base-labile Fmoc protecting group.[2] |
Synthesis of Fmoc-N-propylglycine-OH: A Two-Step Protocol
The journey to incorporating N-propylglycine into a peptide begins with the synthesis of the Fmoc-protected monomer. This process typically involves two key steps: the synthesis of N-propylglycine ethyl ester and its subsequent conversion to the Fmoc-protected carboxylic acid.
Protocol 1: Synthesis of N-propylglycine Ethyl Ester via Reductive Amination
This protocol outlines the synthesis of N-propylglycine ethyl ester from glycine ethyl ester hydrochloride and propionaldehyde through reductive amination.
Workflow for N-propylglycine Ethyl Ester Synthesis
Caption: Reductive amination workflow for N-propylglycine ethyl ester synthesis.
Materials:
-
Glycine ethyl ester hydrochloride
-
Propionaldehyde
-
Sodium cyanoborohydride (NaBH3CN)
-
Methanol (anhydrous)
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a solution of glycine ethyl ester hydrochloride (1 equivalent) in anhydrous methanol, add propionaldehyde (1.2 equivalents).
-
Cool the mixture to 0°C in an ice bath.
-
Slowly add sodium cyanoborohydride (1.5 equivalents) portion-wise, maintaining the temperature below 5°C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Once the reaction is complete, quench by the slow addition of water.
-
Concentrate the mixture under reduced pressure to remove the methanol.
-
Partition the residue between ethyl acetate and a saturated sodium bicarbonate solution.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude N-propylglycine ethyl ester.
-
Purify the crude product by silica gel column chromatography.
Protocol 2: Synthesis of Fmoc-N-propylglycine-OH
This protocol describes the saponification of the ethyl ester followed by the protection of the secondary amine with the Fmoc group.
Workflow for Fmoc-N-propylglycine-OH Synthesis
Caption: Two-stage synthesis of Fmoc-N-propylglycine-OH.
Materials:
-
N-propylglycine ethyl ester
-
Lithium hydroxide (LiOH)
-
Tetrahydrofuran (THF)
-
1M Hydrochloric acid (HCl)
-
9-fluorenylmethyloxycarbonyl-N-hydroxysuccinimide (Fmoc-OSu)
-
Sodium carbonate (Na2CO3)
-
1,4-Dioxane
-
Ethyl acetate
Procedure:
-
Saponification: Dissolve N-propylglycine ethyl ester (1 equivalent) in a mixture of THF and water (3:1). Add LiOH (1.5 equivalents) and stir at room temperature until the ester is fully consumed (monitor by TLC).
-
Acidify the reaction mixture to pH 2-3 with 1M HCl.
-
Extract the aqueous layer with ethyl acetate. Dry the combined organic layers over anhydrous sodium sulfate and concentrate to obtain crude N-propylglycine.
-
Fmoc Protection: Dissolve the crude N-propylglycine in a 10% aqueous sodium carbonate solution. Cool the solution to 0°C.
-
Add a solution of Fmoc-OSu (1.1 equivalents) in 1,4-dioxane dropwise.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Acidify the mixture with 1M HCl and extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by recrystallization or column chromatography to yield Fmoc-N-propylglycine-OH as a white solid.[1]
Incorporation of Fmoc-N-propylglycine-OH into Peptides via SPPS
The incorporation of N-alkylated amino acids into a growing peptide chain on a solid support presents challenges due to steric hindrance.[3] The N-propyl group can impede the approach of the activated carboxyl group to the deprotected N-terminal amine of the resin-bound peptide. This can lead to incomplete coupling reactions and the formation of deletion sequences.[3]
Overcoming Steric Hindrance: Optimized Coupling Protocol
To achieve high coupling efficiency, a more potent coupling reagent and modified reaction conditions are necessary.
Optimized SPPS Coupling Cycle for Fmoc-N-propylglycine-OH
Caption: Optimized SPPS cycle for sterically hindered N-propylglycine.
Materials:
-
Fmoc-protected peptide-resin
-
20% Piperidine in N,N-Dimethylformamide (DMF)
-
Fmoc-N-propylglycine-OH
-
O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU)
-
N,N'-Diisopropylethylamine (DIPEA)
-
DMF (peptide synthesis grade)
Procedure:
-
Resin Swelling: Swell the Fmoc-protected peptide-resin in DMF for at least 30 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5-10 minutes. Drain and repeat for another 10-15 minutes to ensure complete removal of the Fmoc group.[4]
-
Washing: Wash the resin thoroughly with DMF (5-7 times) to remove piperidine and the dibenzofulvene-piperidine adduct.
-
Activation and Coupling (First Coupling):
-
In a separate vessel, pre-activate Fmoc-N-propylglycine-OH (3-4 equivalents relative to resin loading) with HATU (2.9 equivalents) and DIPEA (6 equivalents) in DMF for 5-10 minutes.
-
Add the activated amino acid solution to the resin.
-
Allow the coupling reaction to proceed for 1-2 hours.
-
-
Washing: Wash the resin with DMF (3-5 times).
-
Second Coupling: Repeat steps 4 and 5 to ensure the reaction goes to completion (double coupling).
-
Monitoring: Perform a Kaiser test on a small sample of resin beads. A negative result (yellow beads) indicates a complete coupling. If the test is positive (blue beads), a third coupling may be necessary.
-
Washing: After a successful coupling, wash the resin thoroughly with DMF and then dichloromethane (DCM) before proceeding to the next deprotection/coupling cycle.
Expected Outcomes and Data
The use of a potent coupling reagent like HATU and a double coupling strategy is expected to significantly improve the incorporation efficiency of Fmoc-N-propylglycine-OH.
| Parameter | Standard Conditions (HBTU/HOBt) | Optimized Conditions (HATU, Double Coupling) | Reference |
| Coupling Time | 2-4 hours | 1-2 hours (per coupling) | [3] |
| Coupling Efficiency | 70-85% | >98% | [3][] |
| Crude Peptide Purity (for a model 10-mer) | 50-60% | >85% | [6] |
| Final Yield (after purification) | Low to moderate | Moderate to high | [6] |
Note: Yields and purities are sequence-dependent and can be influenced by factors such as the nature of the adjacent amino acids and the overall hydrophobicity of the peptide.[7]
Conclusion and Future Perspectives
The incorporation of N-propylglycine into peptide sequences is a valuable tool for modulating their physicochemical and biological properties. While the steric hindrance posed by the N-propyl group presents a synthetic challenge, the use of optimized protocols, including potent coupling reagents and extended reaction times or double coupling, can lead to high-yield synthesis of N-alkylated peptides. The methodologies outlined in this guide provide a robust framework for researchers to successfully synthesize these modified peptides, paving the way for the development of next-generation peptide therapeutics with enhanced stability and efficacy.
References
-
Pina, A. A., et al. (2021). Impact of N-Terminal PEGylation on Synthesis and Purification of Peptide-Based Cancer Epitopes for Pancreatic Ductal Adenocarcinoma (PDAC). National Institutes of Health. Retrieved from [Link]
-
de la Torre, B. G., & Albericio, F. (2019). Overcoming Steric Hindrance in Aryl-Aryl Homocoupling via On-Surface Copolymerization. ChemPhysChem. Retrieved from [Link]
-
Total Synthesis. (n.d.). Fmoc Protecting Group: Fmoc Protection & Deprotection Mechanism. Retrieved from [Link]
-
National Institutes of Health. (2012). Convenient and Scalable Synthesis of Fmoc-Protected Peptide Nucleic Acid Backbone. Retrieved from [Link]
-
Nowick, J. S. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). UCI Department of Chemistry. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Fmoc-Protected Amino Groups. Retrieved from [Link]
-
White, P., & al., e. (2004). Effect of the N-terminal glycine on the secondary structure, orientation, and interaction of the influenza hemagglutinin fusion peptide with lipid bilayers. PubMed. Retrieved from [Link]
-
Wei, T., & al., e. (2017). Polymerization rate difference of N-alkyl glycine NCAs: Steric hindrance or not? PubMed. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Peptide Synthesis. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Glycine ethyl ester hydrochloride. Retrieved from [Link]
-
National Institutes of Health. (2022). Steering on-surface reactions through molecular steric hindrance and molecule-substrate van der Waals interactions. Retrieved from [Link]
-
Schanda, P., & al., e. (2006). Effect of proline and glycine residues on dynamics and barriers of loop formation in polypeptide chains. PubMed. Retrieved from [Link]
-
ResearchGate. (2011). How to synthesis N-(2-aminoethyl)glycine ethyl ester? Pls provide me the detailed procedure. Retrieved from [Link]
-
ResearchGate. (2020). Effect of Proline and Glycine Residues on Dynamics and Barriers of Loop Formation in Polypeptide Chains. Retrieved from [Link]
-
Reddit. (2021). Proline and glycine in alpha helices/secondary structures? Retrieved from [Link]
-
Organic Syntheses. (n.d.). Propionaldehyde. Retrieved from [Link]
-
Organic Syntheses. (n.d.). 4-Thiazolecarboxylic acid, ethyl ester. Retrieved from [Link]
-
National Institutes of Health. (2013). Mechanisms of secondary structure breakers in soluble proteins. Retrieved from [Link]
-
Royal Society of Chemistry. (2021). Effects of steric hindrance from single-stranded overhangs on target-strand loading into the Cas12a active site. Retrieved from [Link]
Sources
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- 2. chemimpex.com [chemimpex.com]
- 3. benchchem.com [benchchem.com]
- 4. chem.uci.edu [chem.uci.edu]
- 6. Impact of N-Terminal PEGylation on Synthesis and Purification of Peptide-Based Cancer Epitopes for Pancreatic Ductal Adenocarcinoma (PDAC) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Organic Syntheses Procedure [orgsyn.org]
Application Note: Strategic Deprotection of Ethyl 2-(propylamino)acetate
Abstract: This document provides a detailed technical guide for the deprotection of the ethyl ester moiety in Ethyl 2-(propylamino)acetate to yield 2-(propylamino)acetic acid. We offer an in-depth analysis of common deprotection strategies, with a primary focus on base-catalyzed hydrolysis (saponification). This guide includes validated, step-by-step protocols, mechanistic insights, troubleshooting advice, and a comparative analysis of different methods to equip researchers in drug development and organic synthesis with the necessary tools for efficient and successful deprotection.
Introduction: The Role of the Ester Protecting Group
In the intricate landscape of multi-step organic synthesis, particularly in peptide and medicinal chemistry, the use of protecting groups is a cornerstone strategy.[1] These molecular scaffolds temporarily mask reactive functional groups, preventing them from participating in unintended side reactions.[2][3][4] The carboxyl group of an amino acid is commonly protected as an ester. The ethyl ester is a robust and widely used protecting group due to its ease of installation and general stability across a range of reaction conditions, such as those used for N-terminal protection (e.g., Boc or Fmoc group installation).[5][]
The selective removal, or deprotection, of this ester is a critical step to unmask the carboxylic acid for subsequent reactions, such as amide bond formation.[3] This application note focuses on the deprotection of this compound, a representative secondary amino acid ester, to its corresponding free acid, 2-(propylamino)acetic acid.
Mechanistic Considerations and Method Selection
The cleavage of an ethyl ester can be accomplished through several pathways. The choice of method is dictated by the overall molecular structure, the presence of other sensitive functional groups, and the desired reaction scale.
Base-Catalyzed Hydrolysis (Saponification)
Saponification is the most prevalent and often most effective method for the deprotection of simple alkyl esters like methyl and ethyl esters.[][7][8] The reaction involves the hydrolysis of the ester using a strong base, typically an alkali metal hydroxide.[9][10]
Mechanism: The reaction proceeds via a nucleophilic acyl substitution mechanism.[11]
-
Nucleophilic Attack: A hydroxide ion (e.g., from LiOH, NaOH) acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester. This forms a tetrahedral intermediate.[10][12]
-
Elimination: The unstable tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling an alkoxide (in this case, ethoxide, EtO⁻) as the leaving group.[11]
-
Irreversible Acid-Base Reaction: The newly formed carboxylic acid (pKa ~4-5) is immediately deprotonated by the strongly basic ethoxide (conjugate acid pKa ~16). This final, essentially irreversible acid-base transfer is the thermodynamic driving force for the entire reaction, pushing the equilibrium towards the final products.[9][10][13]
Common bases include Sodium Hydroxide (NaOH), Potassium Hydroxide (KOH), and Lithium Hydroxide (LiOH).[9][10] For substrates like amino acid esters, Lithium Hydroxide (LiOH) is often the reagent of choice. Its use can minimize the risk of side reactions, such as racemization at the α-carbon, which can be a concern under strongly basic conditions.[5][14] The reaction is typically performed in a mixed solvent system, such as tetrahydrofuran (THF)/water or methanol/water, to ensure the solubility of both the organic substrate and the inorganic base.[5]
Acid-Catalyzed Hydrolysis
Esters can also be hydrolyzed under acidic conditions, typically by heating with a strong mineral acid like HCl or H₂SO₄ in an excess of water.[15][16]
Mechanism: This is essentially the reverse of a Fischer esterification.[13]
-
Protonation: The carbonyl oxygen is protonated by the acid catalyst (H₃O⁺), which significantly increases the electrophilicity of the carbonyl carbon.[16]
-
Nucleophilic Attack: A water molecule attacks the activated carbonyl carbon.
-
Proton Transfer & Elimination: A series of proton transfers culminates in the elimination of ethanol as a neutral leaving group, regenerating the acid catalyst.[15]
While effective, this method is generally reversible, requiring a large excess of water to drive the reaction to completion.[16] For a substrate like this compound, the presence of the basic amino group would lead to its protonation, forming an ammonium salt. This can complicate the reaction and subsequent workup.
Enzymatic Hydrolysis
A milder, highly selective alternative involves the use of enzymes, such as lipases or esterases.[5][17] This method proceeds under neutral pH and ambient temperature, making it ideal for highly sensitive and complex molecules.[17] However, it requires screening for a suitable enzyme and can be less practical for large-scale synthesis.
Comparative Analysis of Deprotection Methods
| Method | Reagents & Conditions | Advantages | Disadvantages & Potential Issues | Suitability for this compound |
| LiOH Saponification | LiOH, THF/H₂O, 0°C to RT | High yield, irreversible reaction, generally clean. Milder conditions reduce risk of racemization.[5][14] | Requires careful pH control during workup. Product may be water-soluble. | Excellent (Recommended) |
| NaOH Saponification | NaOH, MeOH/H₂O, RT to reflux | Inexpensive reagent, high yield, irreversible reaction.[8][9] | Harsher conditions can increase risk of side reactions (e.g., racemization) for sensitive substrates. | Good |
| Acid-Catalyzed Hydrolysis | aq. HCl or H₂SO₄, heat | Simple reagents. | Reversible equilibrium.[16] Harsh conditions (heat, strong acid) can degrade sensitive molecules. Amino group protonation complicates workup. | Poor (Not Recommended) |
| Enzymatic Hydrolysis | Lipase/Esterase, Buffer (pH ~7), RT | Extremely mild and selective.[17] No racemization. | Requires specific enzyme, may be slow, can be costly and difficult to scale up. | Good (for sensitive, high-value substrates) |
Experimental Protocols
The following protocols provide a validated, step-by-step guide for the deprotection of this compound.
Protocol 1: Recommended Method via Lithium Hydroxide Saponification
This protocol is optimized for minimizing side reactions and achieving high purity of the final product.
Materials:
-
This compound
-
Lithium hydroxide monohydrate (LiOH·H₂O)
-
Tetrahydrofuran (THF)
-
Deionized water
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate (EtOAc)
-
Brine (saturated aq. NaCl)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, ice bath, separatory funnel
Procedure:
-
Dissolution: In a round-bottom flask, dissolve this compound (1.0 eq.) in a 3:1 mixture of THF and deionized water to a final concentration of approximately 0.2 M.
-
Cooling: Place the flask in an ice bath and stir the solution for 10-15 minutes until the internal temperature reaches 0-5°C.[5]
-
Base Addition: Add solid lithium hydroxide monohydrate (1.5 - 2.0 eq.) to the cooled solution in one portion.
-
Reaction Monitoring: Allow the reaction to stir at 0°C and warm slowly to room temperature over 2-4 hours. Monitor the disappearance of the starting material by Thin Layer Chromatography (TLC) or LC-MS.
-
Quenching & Solvent Removal: Once the reaction is complete, carefully remove the THF under reduced pressure using a rotary evaporator.
-
Acidification: Cool the remaining aqueous solution in an ice bath. Slowly add 1 M HCl dropwise with vigorous stirring to adjust the pH to the isoelectric point of 2-(propylamino)acetic acid (typically pH 5-6). The product may begin to precipitate.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer) to remove any unreacted starting material or non-polar impurities. The zwitterionic product will preferentially remain in the aqueous phase.
-
Isolation: The product, 2-(propylamino)acetic acid, can be isolated by lyophilizing (freeze-drying) the aqueous layer to yield the solid product. Alternatively, if the product precipitates cleanly upon acidification, it can be collected by vacuum filtration, washed with cold water, and dried under vacuum.
dot
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Application Notes and Protocols: Strategic Alkylation of the Secondary Amine in Ethyl 2-(propylamino)acetate
For distribution to: Researchers, scientists, and drug development professionals.
Abstract
N-substituted β-alanine esters are pivotal structural motifs in medicinal chemistry and materials science, serving as key intermediates in the synthesis of pharmaceuticals, peptidomimetics, and functional polymers.[1] This guide provides a comprehensive overview of synthetic strategies for the selective alkylation of the secondary amine in ethyl 2-(propylamino)acetate. We present detailed, field-proven protocols for three primary alkylation methodologies: reductive amination, direct nucleophilic substitution, and Michael addition. Each protocol is accompanied by an in-depth discussion of the underlying reaction mechanism, optimization of reaction conditions, and strategies for product purification and characterization. This document is intended to serve as a practical resource for researchers engaged in the synthesis and derivatization of β-amino esters.
Introduction: The Significance of N-Alkylated β-Amino Acid Esters
This compound is a versatile secondary amine-containing β-amino acid ester. The nitrogen atom's lone pair of electrons makes it a nucleophilic center, amenable to the introduction of a wide array of alkyl substituents. The resulting tertiary amine products are valuable building blocks in drug discovery, as the nature of the N-alkyl group can significantly influence the molecule's pharmacokinetic and pharmacodynamic properties. For instance, N-substituted β-alanine derivatives are integral components of various biologically active compounds, including anticonvulsants.[1]
This guide focuses on providing robust and reproducible protocols for the alkylation of this compound, enabling the synthesis of diverse libraries of N-substituted β-alanine esters for downstream applications.
Strategic Approaches to N-Alkylation
The choice of alkylation strategy is contingent upon the nature of the desired alkyl substituent and the desired reaction conditions. The three principal methods discussed herein are:
-
Reductive Amination: Ideal for introducing alkyl groups via reaction with aldehydes or ketones. It is a highly efficient one-pot reaction that minimizes the risk of over-alkylation.[2][3]
-
Nucleophilic Substitution: A classic method involving the reaction of the secondary amine with an alkyl halide. Careful control of stoichiometry and reaction conditions is crucial to prevent the formation of quaternary ammonium salts.[4][5]
-
Michael Addition: The preferred method for introducing alkyl chains containing an ester or other electron-withdrawing group, via a conjugate addition to an α,β-unsaturated carbonyl compound.[6]
Reductive Amination: A Versatile One-Pot Approach
Reductive amination is a cornerstone of modern amine synthesis, prized for its efficiency and broad substrate scope.[7] The reaction proceeds through the in-situ formation of an iminium ion intermediate, which is subsequently reduced to the tertiary amine.[8]
Mechanism and Rationale
The reaction is typically carried out in a single pot. The secondary amine, this compound, first reacts with an aldehyde or ketone to form a transient iminium ion. A mild reducing agent, such as sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride, present in the reaction mixture, then selectively reduces the iminium ion to the desired tertiary amine.[2] The use of these selective reducing agents is critical as they do not readily reduce the starting aldehyde or ketone.[3]
Detailed Experimental Protocol
Materials:
-
This compound
-
Aldehyde or ketone of choice (e.g., isobutyraldehyde)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
-
Acetic acid (glacial)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate/hexanes mixture)
Procedure:
-
To a solution of this compound (1.0 eq) in DCM (0.2 M) is added the aldehyde or ketone (1.1 eq) and acetic acid (1.1 eq).
-
The mixture is stirred at room temperature for 20-30 minutes to facilitate the formation of the iminium ion.
-
Sodium triacetoxyborohydride (1.5 eq) is added portion-wise over 10 minutes. The reaction is then stirred at room temperature and monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, the reaction is quenched by the slow addition of saturated aqueous sodium bicarbonate solution.
-
The layers are separated, and the aqueous layer is extracted with DCM (3x).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to afford the desired N-alkylated product.
Data Presentation: Reductive Amination Parameters
| Carbonyl Compound | Reducing Agent | Solvent | Typical Yield (%) |
| Isobutyraldehyde | NaBH(OAc)₃ | DCM | 85-95 |
| Cyclohexanone | NaBH(OAc)₃ | DCE | 80-90 |
| Benzaldehyde | NaBH₃CN | MeOH | 75-85 |
Visualization: Reductive Amination Workflow
Caption: Workflow for the reductive amination of this compound.
Nucleophilic Substitution: The Direct Alkylation Route
Direct alkylation of the secondary amine with an alkyl halide is a fundamental method for forming C-N bonds.[9] While straightforward, this Sₙ2 reaction requires careful control to avoid over-alkylation, which leads to the formation of a quaternary ammonium salt.[4]
Mechanism and Rationale
The lone pair of electrons on the nitrogen atom of this compound acts as a nucleophile, attacking the electrophilic carbon of an alkyl halide and displacing the halide leaving group.[4] A base is typically added to neutralize the hydrohalic acid that is formed during the reaction, preventing the protonation and deactivation of the starting amine. The choice of base is important; a non-nucleophilic, sterically hindered base can help to minimize side reactions.
Detailed Experimental Protocol
Materials:
-
This compound
-
Alkyl halide (e.g., benzyl bromide)
-
Potassium carbonate (K₂CO₃) or Diisopropylethylamine (DIPEA)
-
Acetonitrile (MeCN) or N,N-Dimethylformamide (DMF)
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a solution of this compound (1.0 eq) in MeCN (0.2 M) is added the alkyl halide (1.05 eq) and potassium carbonate (1.5 eq).
-
The reaction mixture is heated to a temperature appropriate for the reactivity of the alkyl halide (e.g., 60-80 °C) and stirred until the starting material is consumed, as monitored by TLC or LC-MS.
-
After cooling to room temperature, the reaction mixture is filtered to remove the inorganic salts, and the filtrate is concentrated under reduced pressure.
-
The residue is taken up in ethyl acetate and washed with water and brine.
-
The organic layer is dried over anhydrous magnesium sulfate, filtered, and concentrated.
-
The crude product is purified by flash column chromatography.
Data Presentation: Nucleophilic Substitution Parameters
| Alkyl Halide | Base | Solvent | Temperature (°C) | Typical Yield (%) |
| Benzyl bromide | K₂CO₃ | MeCN | 60 | 80-90 |
| Ethyl iodide | DIPEA | DMF | 70 | 75-85 |
| Allyl bromide | K₂CO₃ | MeCN | 50 | 85-95 |
Visualization: Nucleophilic Substitution Pathway
Caption: Generalized pathway for the nucleophilic substitution of this compound.
Michael Addition: Conjugate Addition Strategy
The aza-Michael addition is a powerful method for forming C-N bonds through the conjugate addition of an amine to an α,β-unsaturated carbonyl compound.[6] This reaction is particularly useful for synthesizing β-amino esters with functionalized alkyl chains.[10]
Mechanism and Rationale
The secondary amine acts as a nucleophile and attacks the β-carbon of the Michael acceptor (e.g., an acrylate). This 1,4-addition results in the formation of an enolate intermediate, which is then protonated to yield the final product.[11] The reaction can often be performed under neat conditions or in a protic solvent, and can sometimes be accelerated by microwave irradiation.[12]
Detailed Experimental Protocol
Materials:
-
This compound
-
Michael acceptor (e.g., ethyl acrylate)
-
Ethanol (optional, as solvent)
-
Silica gel for column chromatography
Procedure:
-
This compound (1.0 eq) and the Michael acceptor (1.1 eq) are combined. If desired, ethanol can be added as a solvent (0.5 M).
-
The reaction mixture is stirred at room temperature or gently heated (e.g., to 50 °C) to increase the reaction rate. The progress is monitored by TLC or LC-MS.
-
Upon completion, the reaction mixture is concentrated under reduced pressure to remove any solvent and excess Michael acceptor.
-
The crude product is purified by flash column chromatography to afford the pure Michael adduct.
Data Presentation: Michael Addition Parameters
| Michael Acceptor | Solvent | Temperature (°C) | Typical Yield (%) |
| Ethyl acrylate | Neat | 25 | 90-98 |
| Methyl vinyl ketone | Ethanol | 50 | 85-95 |
| Acrylonitrile | Neat | 25 | 90-98 |
Visualization: Michael Addition Mechanism
Caption: Mechanism of the aza-Michael addition of this compound.
Characterization of N-Alkylated Products
Confirmation of the successful alkylation and the structural elucidation of the product can be achieved through a combination of spectroscopic techniques:
-
¹H NMR Spectroscopy: The appearance of new signals corresponding to the protons of the newly introduced alkyl group, and a potential shift in the signals of the protons adjacent to the nitrogen, will be observed.
-
¹³C NMR Spectroscopy: New signals corresponding to the carbons of the added alkyl group will be present in the spectrum.
-
Mass Spectrometry: The molecular ion peak in the mass spectrum will correspond to the calculated mass of the N-alkylated product.
-
Infrared (IR) Spectroscopy: The N-H stretch of the secondary amine starting material (around 3300-3500 cm⁻¹) will be absent in the spectrum of the tertiary amine product.
Conclusion
The alkylation of the secondary amine in this compound provides a versatile entry point to a wide range of N-substituted β-amino acid esters. The choice between reductive amination, nucleophilic substitution, and Michael addition should be guided by the desired substituent and the available starting materials. The protocols detailed in this guide offer reliable and reproducible methods for the synthesis of these valuable compounds, empowering researchers in their drug discovery and materials science endeavors.
References
-
Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]
- Perlmutter, P. (1992). Conjugate Addition Reactions in Organic Synthesis. Pergamon Press.
-
Kumar, A., Akanksha, & Kumar, S. (2016). Selective N-Alkylation of β-alanine Facilitates the Synthesis of a Polyamino Acid-Based Theranostic Nanoagent. Scientific Reports, 6, 27563. [Link]
-
Contreras-García, J. J., et al. (2020). New synthesis of N-alkyl-β-amino acids and their methyl esters from dendrimeric molecules. MRS Communications, 10(2), 296-300. [Link]
- Douglass, J. E., & Ratliff, F. T. (1971). Alkylation of Amines: A New Method for the Synthesis of Quaternary Ammonium Compounds from Primary and Secondary Amines. The Journal of Organic Chemistry, 36(15), 2213–2214.
-
Vallejos, G., et al. (2008). Michael Additions of Amines to Methyl Acrylates Promoted by Microwave Irradiation. Molecules, 13(2), 340-347. [Link]
- Azizi, N., & Saidi, M. R. (2003). Aza-Michael addition of secondary amine to ethyl acrylate. Journal of Organometallic Chemistry, 688(1-2), 283-285.
- Hosseini, M. (2000). Water promoted Michael Addition of Secondary Amines to α,β-unsaturated Carbonyl Compounds under Microwave Irradiation.
-
Lane, C. F. (1975). Sodium Cyanoborohydride — A Highly Selective Reducing Agent for Organic Functional Groups. Synthesis, 1975(03), 135-146. [Link]
-
Der Pharma Chemica. (2015). Beta-alanine: Design, synthesis and antimicrobial evaluation of synthesized derivatives. Scholars Research Library. [Link]
-
Chem LibreTexts. (2021). Alkylation of Amines. [Link]
-
Li, H., et al. (2018). Synthesis of Secondary Amines from One-Pot Reductive Amination with Formic Acid as the Hydrogen Donor over an Acid-Resistant Cobalt Catalyst. Industrial & Engineering Chemistry Research, 57(43), 14439-14447. [Link]
-
Chemistry Steps. (n.d.). Reductive Amination. Retrieved from [Link]
-
Chem Help ASAP. (2020, March 20). reductive amination & secondary amine synthesis. [Video]. YouTube. [Link]
-
Clark, J. (2015). Alkylation of Amines by Alkyl Halides. Chemistry LibreTexts. [Link]
-
Chamoin, S., et al. (2003). Automated Parallel Synthesis of N-Alkylated-α-Amino Methyl Esters in Gram Quantities. CHIMIA International Journal for Chemistry, 57(5), 241-247. [Link]
-
Gembus, V., et al. (2017). Understanding the regioselectivity of Michael addition reactions to asymmetric divinylic compounds. RSC Advances, 7(88), 55755-55765. [Link]
Sources
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- 3. dataset-dl.liris.cnrs.fr [dataset-dl.liris.cnrs.fr]
- 4. Ch22: Alkylation of Amines [chem.ucalgary.ca]
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- 6. researchgate.net [researchgate.net]
- 7. m.youtube.com [m.youtube.com]
- 8. Reductive Amination - Chemistry Steps [chemistrysteps.com]
- 9. Amination [fishersci.co.uk]
- 10. Michael Additions of Amines to Methyl Acrylates Promoted by Microwave Irradiation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Michael additions of amines to methyl acrylates promoted by microwave irradiation - PubMed [pubmed.ncbi.nlm.nih.gov]
Use of Ethyl 2-(propylamino)acetate in solid-phase synthesis
Application Notes & Protocols
Topic: Solid-Phase Synthesis of N-Propylglycine-Containing Peptoids
For Researchers, Scientists, and Drug Development Professionals
Abstract
This guide provides a detailed technical overview and robust protocols for the incorporation of N-propylglycine residues into synthetic oligomers using solid-phase synthesis. N-substituted glycine oligomers, commonly known as peptoids, are a critical class of peptide mimics that offer significant advantages in drug discovery and materials science, including resistance to proteolysis and high functional group diversity.[1][2] While a molecule like Ethyl 2-(propylamino)acetate represents a potential N-propylglycine monomer, its direct coupling is inefficient. This document focuses on the validated and highly efficient submonomer synthesis method , pioneered by Zuckermann, which has become the gold standard in the field.[3][4] We will elucidate the chemical principles, provide step-by-step experimental protocols, and offer expert insights into why this methodology supersedes the direct monomer coupling approach for generating sequence-defined peptoids.
Principle of the Method: The Superiority of Submonomer Synthesis
The synthesis of peptoids can be approached in two ways: the "monomer" method, which involves the sequential coupling of pre-formed N-substituted glycine units, and the "submonomer" method, where each monomer is assembled in a two-step process directly on the solid support.[5]
-
Monomer Method Challenges: The direct coupling of a pre-formed monomer like N-propylglycine (or its ethyl ester) involves forming an amide bond with a secondary amine. This reaction is notoriously slow and inefficient due to the steric hindrance and lower nucleophilicity of the secondary amine, often resulting in low yields and incomplete reactions.[6]
-
The Submonomer Solution: The submonomer method elegantly bypasses this challenge by building the N-substituted glycine unit from two readily available, highly reactive precursors: a haloacetic acid and a primary amine.[4] This strategy is modular, highly efficient (with coupling yields routinely exceeding 98%), and applicable to a vast library of primary amines, enabling the creation of immense chemical diversity.[2][7][8]
The two-step cycle at the core of this method is as follows:
-
Acylation: A resin-bound amine is acylated with an activated haloacetic acid, typically bromoacetic acid activated with N,N'-diisopropylcarbodiimide (DIC).
-
Nucleophilic Displacement: The side chain is introduced via an SN2 reaction, where a primary amine (in this case, propylamine) displaces the bromide on the α-carbon.
This process is iterated to grow the desired peptoid chain. Its simplicity, efficiency, and robustness have established it as the preferred method for peptoid synthesis.[9][10]
Experimental Workflow and Reaction Mechanism
The diagrams below illustrate the overall workflow and the core chemical transformations occurring on the solid-phase support during each cycle of submonomer synthesis.
Caption: Overall workflow for solid-phase peptoid synthesis via the submonomer method.
Caption: Core reaction steps for the incorporation of one N-propylglycine monomer.
Detailed Experimental Protocol
This protocol describes the manual synthesis of a short peptoid sequence incorporating an N-propylglycine residue on a 100 mg (0.06 mmol) scale using Rink Amide resin.
Materials and Reagents
| Reagent/Material | Grade | Recommended Supplier |
| Fmoc-Rink Amide Resin | 100-200 mesh, ~0.6 mmol/g | Standard peptide synthesis suppliers |
| N,N-Dimethylformamide (DMF) | Peptide synthesis grade | Sigma-Aldrich, VWR |
| Dichloromethane (DCM) | ACS grade | Fisher Scientific |
| 4-Methylpiperidine | Reagent grade | Sigma-Aldrich |
| Bromoacetic Acid | 99% | Acros Organics |
| N,N'-Diisopropylcarbodiimide (DIC) | 99% | Aapptec, Chem-Impex |
| Propylamine | 99% | Sigma-Aldrich |
| N-Methyl-2-pyrrolidone (NMP) | Anhydrous | Sigma-Aldrich |
| Trifluoroacetic Acid (TFA) | Reagent grade | Fisher Scientific |
| Triisopropylsilane (TIS) | 98% | Oakwood Chemical |
| Deionized Water | 18 MΩ·cm | - |
Step-by-Step Synthesis Procedure
All steps are performed at room temperature in a fritted polypropylene reaction vessel. Agitation is achieved by bubbling nitrogen from the bottom or using a shaker.
-
Resin Preparation and Swelling
-
Add 100 mg of Rink Amide resin to the reaction vessel.
-
Add 2 mL of DMF, agitate for 30 minutes to swell the resin, then drain.
-
-
Initial Fmoc Deprotection
-
Add 1 mL of 20% 4-methylpiperidine in DMF (v/v).
-
Agitate for 5 minutes, then drain.
-
Add another 1 mL of the deprotection solution and agitate for 15 minutes, then drain.[8]
-
Wash the resin thoroughly with DMF (5 x 2 mL).
-
-
Monomer Addition Cycle 1: N-Propylglycine
-
Step 3a: Bromoacetylation:
-
Prepare a 0.6 M solution of bromoacetic acid in DMF.
-
Add 1 mL (0.6 mmol) of this solution to the resin.
-
Add 86 μL of DIC (0.56 mmol) and agitate for 30 minutes.[2]
-
Drain and wash the resin with DMF (5 x 2 mL).
-
-
Step 3b: Amination (Displacement):
-
Prepare a 2 M solution of propylamine in NMP.
-
Add 1 mL (2.0 mmol) of this solution to the resin.
-
Agitate for 60-120 minutes.[2] The longer time ensures complete displacement.
-
Drain and wash the resin with DMF (5 x 2 mL).
-
-
-
Subsequent Monomer Cycles (If applicable)
-
To add more residues, repeat Step 3 (a and b) with the corresponding primary amine for the desired side chain.
-
-
Final Wash and Drying
-
After the final amination step, wash the resin with DMF (3 x 2 mL).
-
Wash with DCM (3 x 2 mL) to prepare the resin for cleavage.
-
Dry the resin under a stream of nitrogen or in a vacuum desiccator.
-
-
Cleavage and Deprotection
-
Prepare a cleavage cocktail of 95% TFA, 2.5% Water, and 2.5% TIS (v/v/v). Caution: TFA is highly corrosive. Handle in a fume hood with appropriate PPE.
-
Add 2 mL of the cleavage cocktail to the dried resin.
-
Agitate for 2 hours.
-
Filter the solution, collecting the filtrate into a 15 mL conical tube.
-
Wash the resin with an additional 1 mL of fresh TFA and combine the filtrates.
-
-
Product Precipitation and Isolation
-
Add the TFA filtrate dropwise into a tube containing 10 mL of cold diethyl ether to precipitate the crude peptoid.
-
Centrifuge the mixture, decant the ether, and repeat the ether wash twice.
-
Dry the resulting white pellet under vacuum. The crude product can then be purified by reverse-phase HPLC.
-
Summary of Reaction Conditions and Troubleshooting
Table 1: Optimized Reaction Parameters
| Step | Reagents & Solvents | Concentration | Time | Rationale |
| Deprotection | 4-Methylpiperidine in DMF | 20% (v/v) | 5 + 15 min | Efficiently removes Fmoc group without significant side reactions. |
| Acylation | Bromoacetic Acid, DIC, DMF | 0.6 M | 30 min | DIC is a liquid carbodiimide that forms a soluble urea byproduct, ideal for SPPS.[11] |
| Displacement | Primary Amine (e.g., Propylamine) in NMP | 1-2 M | 60-120 min | High concentration of nucleophile drives the SN2 reaction to completion. NMP is an excellent solvent for this step. |
| Cleavage | TFA / H₂O / TIS | 95% / 2.5% / 2.5% | 2 hours | Strong acid (TFA) cleaves the peptoid from the acid-labile Rink Amide linker. TIS and water act as scavengers to prevent side reactions.[12][13] |
Table 2: Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Final Yield | 1. Incomplete bromoacetylation.2. Incomplete amine displacement.3. Premature cleavage from resin. | 1. Confirm activity of DIC; extend reaction time to 45 min.2. Use a higher concentration of amine (2M); extend reaction time to 2-3 hours.3. Avoid overly acidic conditions during synthesis steps. |
| Deletion Sequences in Mass Spec | Incomplete coupling in one or more cycles. | For difficult (bulky) amines, consider gentle heating (35°C) during the displacement step. Double-couple by repeating the step. |
| Broad or Multiple HPLC Peaks | 1. Incomplete cleavage.2. Side reactions during cleavage. | 1. Extend cleavage time to 3 hours.2. Ensure the cleavage cocktail is freshly prepared and that the resin is dry before cleavage. |
Conclusion
The incorporation of N-propylglycine and other N-substituted residues into peptoid oligomers is most effectively and reliably achieved using the solid-phase submonomer synthesis method. This approach circumvents the poor reactivity of secondary amines inherent in a direct monomer coupling strategy, instead utilizing a robust two-step cycle of acylation and nucleophilic displacement. The protocols and principles outlined in this guide are based on well-established, field-proven methodologies and provide a strong foundation for researchers to successfully synthesize custom sequence-defined peptoids for a wide array of applications in drug development and materials science.
References
-
Culf, A. & Ouellette, R. (2010). Solid-Phase Synthesis of N-Substituted Glycine Oligomers (α-Peptoids) and Derivatives. Molecules, 15(8), 5282-5335. Available at: [Link]
-
Culf, A. & Ouellette, R. (2010). Solid-phase synthesis of N-substituted glycine oligomers (alpha-peptoids) and derivatives. Molecules (Basel, Switzerland), 15(8), 5282–5335. Available at: [Link]
-
Culf, A. & Ouellette, R. (2010). Solid-Phase Synthesis of N-Substituted Glycine Oligomers (α-Peptoids) and Derivatives. Semantic Scholar. Available at: [Link]
-
Svojanovsky, S. et al. (2015). Accelerated Submonomer Solid-Phase Synthesis of Peptoids Incorporating Multiple Substituted N-Aryl Glycine Monomers. The Journal of Organic Chemistry. Available at: [Link]
-
Tran, H. et al. (2011). Solid-phase Submonomer Synthesis of Peptoid Polymers and their Self-Assembly into Highly-Ordered Nanosheets. Journal of Visualized Experiments. Available at: [Link]
-
Svojanovsky, S. et al. (2015). Accelerated Submonomer Solid-Phase Synthesis of Peptoids Incorporating Multiple Substituted N -Aryl Glycine Monomers. ResearchGate. Available at: [Link]
-
Magliery, T. et al. (2022). A Field Guide to Optimizing Peptoid Synthesis. ACS Polymers Au. Available at: [Link]
-
JoVE (2022). Solid-phase Submonomer Synthesis Of Peptoid Polymers & Self-Assembly l Protocol Preview. YouTube. Available at: [Link]
-
Aapptec (n.d.). Coupling Reagents. Aapptec Peptides. Available at: [Link]
-
Tran, H. et al. (2011). Solid-phase Submonomer Synthesis of Peptoid Polymers and their Self-Assembly into Highly-Ordered Nanosheets. Semantic Scholar. Available at: [Link]
-
Connolly, M. D. et al. (2021). Submonomer synthesis of sequence defined peptoids with diverse side-chains. Methods in Enzymology, 656, 241-270. Available at: [Link]
- Zuckermann, R. N. (n.d.). Google Scholar Profile. Google Scholar.
-
Al Musaimi, O. et al. (2022). Greener Cleavage of Protected Peptide Fragments from Sieber Amide Resin. Spiral. Available at: [Link]
-
Zuckermann, R. N. et al. (1992). Efficient method for the preparation of peptoids [oligo(N-substituted glycines)] by submonomer solid-phase synthesis. Journal of the American Chemical Society. Available at: [Link]
-
Connolly, M. D. et al. (2021). Submonomer synthesis of sequence defined peptoids with diverse side-chains. PubMed. Available at: [Link]
-
Abel, B. A. et al. (2022). Sequence-defined peptoids via iterative exponential growth. RSC Publishing. Available at: [Link]
-
AnaSpec (n.d.). Cleaving peptides from Merrifield resin; TFMSA cleavage. AnaSpec. Available at: [Link]
-
Al Musaimi, O. et al. (2022). Greener Cleavage of Protected Peptide Fragments from Sieber Amide Resin. PMC. Available at: [Link]
-
ACS GCI Pharmaceutical Roundtable (n.d.). Cleavage from Resin. Wordpress. Available at: [Link]
-
AAPPTEC (n.d.). Peptide Synthesis Resins. AAPPTEC. Available at: [Link]
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- 6. benchchem.com [benchchem.com]
- 7. [PDF] Solid-phase Submonomer Synthesis of Peptoid Polymers and their Self-Assembly into Highly-Ordered Nanosheets | Semantic Scholar [semanticscholar.org]
- 8. bpm-wiki.cnsi.ucsb.edu [bpm-wiki.cnsi.ucsb.edu]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Submonomer synthesis of sequence defined peptoids with diverse side-chains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. peptide.com [peptide.com]
- 12. spiral.imperial.ac.uk [spiral.imperial.ac.uk]
- 13. Greener Cleavage of Protected Peptide Fragments from Sieber Amide Resin - PMC [pmc.ncbi.nlm.nih.gov]
Topic: Catalytic Conversion for the Synthesis of Ethyl 2-(propylamino)acetate
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
N-substituted α-amino esters are foundational chiral intermediates in the synthesis of a wide array of pharmaceuticals.[1] This guide provides a detailed technical overview and robust protocols for the catalytic synthesis of Ethyl 2-(propylamino)acetate, a key secondary amine ester. We will explore the predominant synthetic pathway, direct catalytic reductive amination, delving into its underlying mechanisms, catalyst selection strategies, and process optimization. This document is designed to equip researchers and drug development professionals with the expertise to efficiently and reliably synthesize this critical building block.
Introduction and Significance
This compound, also known as N-propylglycine ethyl ester, belongs to the class of N-alkyl amino acid esters. These motifs are frequently found in bioactive compounds, including enzyme inhibitors and other therapeutics.[2] The efficient synthesis of these molecules is therefore of central importance to medicinal chemistry and process development. Traditional synthetic routes, such as nucleophilic substitution with alkyl halides, often suffer from poor selectivity and generate stoichiometric salt waste.[2]
Catalytic reductive amination has emerged as a superior strategy, offering a green, atom-economical, and often one-pot approach to amine synthesis.[3] This method converts a carbonyl group and an amine into a more complex amine via an intermediate imine, which is then catalytically reduced.[3][4] This application note will focus on the synthesis of this compound from ethyl glyoxylate and propylamine, providing a comprehensive guide from mechanistic theory to practical laboratory execution.
Mechanistic Principles of Reductive Amination
The synthesis of this compound via reductive amination is a sequential, in-situ process involving two primary chemical transformations: imine formation and subsequent reduction.[5]
-
Imine Formation: The reaction initiates with the nucleophilic attack of the primary amine (propylamine) on the electrophilic carbonyl carbon of ethyl glyoxylate. This forms an unstable hemiaminal intermediate.[4]
-
Dehydration: Under mildly acidic conditions, which are often inherent or can be catalyzed, the hemiaminal undergoes dehydration (loss of a water molecule) to form a C=N double bond, yielding the corresponding imine (an ethyl 2-(propylimino)acetate intermediate).[6]
-
Catalytic Reduction: The imine intermediate is then reduced to the final secondary amine product. This step is where the catalyst is crucial. In catalytic hydrogenation, a metal catalyst like Palladium adsorbs both hydrogen gas and the imine, facilitating the addition of hydrogen across the double bond.[3] Alternatively, chemical hydrides can serve as the reducing agent.[6]
The entire process is typically performed in a single reaction vessel ("one-pot"), as the imine intermediate is generated and reduced in situ.[3]
Caption: Figure 1: Reaction Mechanism of Reductive Amination.
Catalyst Selection and Screening
The choice of catalyst and reducing agent is paramount for achieving high yield and purity. The selection depends on available equipment, scale, and desired reaction conditions.
-
Heterogeneous Catalysts (Catalytic Hydrogenation): Catalysts such as Palladium on carbon (Pd/C), Platinum on carbon (Pt/C), or Raney Nickel are highly effective.[3] They are paired with a hydrogen source, typically hydrogen gas (H₂).
-
Advantages: High activity, easy removal from the reaction mixture via simple filtration, and potential for recycling.
-
Considerations: Requires specialized equipment for handling hydrogen gas, such as a Parr hydrogenator or a flow reactor.
-
-
Hydride Reducing Agents: For laboratories not equipped for high-pressure hydrogenation, chemical reducing agents are an excellent alternative.
-
Sodium Triacetoxyborohydride (NaBH(OAc)₃): A mild and selective reagent, particularly effective for reductive aminations. It is less sensitive to pH than other hydrides.
-
Sodium Cyanoborohydride (NaBH₃CN): Effective at a slightly acidic pH, which favors the formation of the iminium ion intermediate, but generates toxic cyanide byproducts upon acidic workup.[5]
-
-
Biocatalysts: For asymmetric synthesis of chiral N-substituted amino esters, imine reductases (IREDs) offer a green and highly selective alternative, operating under mild conditions.[1][7] While the target molecule in this guide is achiral, this approach is critical for developing chiral drug intermediates.
The following workflow outlines a general approach for screening potential catalysts to optimize the reaction.
Caption: Figure 2: Catalyst Screening Workflow.
| Catalyst System | Reducing Agent | Typical Conditions | Conversion (%) | Selectivity (%) | Key Advantages/Disadvantages |
| 10% Pd/C | H₂ (50 psi) | Methanol, 40°C, 6h | >98% | >95% | Pro: High efficiency, easy workup. Con: Requires H₂ gas handling. |
| Raney Nickel | H₂ (500 psi) | Ethanol, 80°C, 12h | ~95% | ~90% | Pro: Lower cost catalyst. Con: Pyrophoric, requires higher pressure/temp. |
| NaBH(OAc)₃ | N/A | Dichloromethane, RT, 12h | ~90% | >95% | Pro: Mild conditions, no H₂ gas. Con: Stoichiometric reagent, costlier. |
| Imine Reductase | Glucose/GDH | Aqueous Buffer, 30°C, 24h | >99% | >99% (ee) | Pro: Green, highly selective for chiral analogs. Con: Enzyme cost, specific conditions. |
| Table 1: Comparative performance of common catalytic systems for reductive amination. Data is representative. |
Detailed Experimental Protocols
Safety Precaution: Always conduct a thorough risk assessment before starting any chemical synthesis. Work in a well-ventilated fume hood and wear appropriate Personal Protective Equipment (PPE), including safety glasses, lab coat, and gloves.
Protocol 1: Catalytic Hydrogenation using Pd/C
This protocol describes a one-pot synthesis using catalytic hydrogenation, a highly efficient and scalable method.
Materials and Reagents:
-
Ethyl glyoxylate (50% solution in toluene)
-
Propylamine
-
Palladium on carbon (10% Pd/C, 50% wet)
-
Methanol (anhydrous)
-
Ethyl acetate (for extraction)
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Parr hydrogenation apparatus or similar pressure vessel
Procedure:
-
Vessel Preparation: To a suitable pressure vessel (e.g., 500 mL Parr bottle), add a magnetic stir bar.
-
Reagent Loading: Add methanol (150 mL). To this, add ethyl glyoxylate (10.2 g, 0.05 mol, assuming 50% solution) followed by the slow addition of propylamine (3.0 g, 0.05 mol) while stirring in an ice bath to manage the initial exotherm.
-
Catalyst Addition: Under a gentle stream of nitrogen, carefully add the 10% Pd/C catalyst (500 mg, ~5 mol% dry weight). Caution: Palladium on carbon can be pyrophoric, especially when dry.
-
Hydrogenation: Seal the vessel and connect it to the hydrogenation apparatus. Purge the vessel 3-5 times with nitrogen, followed by 3-5 purges with hydrogen gas.
-
Reaction: Pressurize the vessel to 50 psi with hydrogen. Heat the reaction mixture to 40°C and stir vigorously. Monitor the reaction by observing hydrogen uptake. The reaction is typically complete within 4-8 hours.
-
Work-up: Once hydrogen uptake ceases, cool the vessel to room temperature and carefully vent the excess hydrogen. Purge the vessel with nitrogen.
-
Catalyst Removal: Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite pad with a small amount of methanol (2 x 20 mL).
-
Solvent Removal: Combine the filtrate and washes and concentrate under reduced pressure using a rotary evaporator to remove the methanol.
-
Extraction: Redissolve the resulting oil in ethyl acetate (100 mL) and transfer to a separatory funnel. Wash the organic layer with saturated sodium bicarbonate solution (2 x 50 mL) and then with brine (1 x 50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude oil by vacuum distillation to obtain this compound as a clear liquid.
Protocol 2: Reductive Amination using Sodium Triacetoxyborohydride
This protocol provides an alternative for labs without high-pressure hydrogenation equipment.
Materials and Reagents:
-
Ethyl glyoxylate (50% solution in toluene)
-
Propylamine
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Dichloromethane (DCM, anhydrous)
-
Acetic acid (glacial)
-
Saturated sodium bicarbonate solution
-
Water
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, dissolve ethyl glyoxylate (10.2 g, 0.05 mol) in anhydrous DCM (150 mL).
-
Amine Addition: Add propylamine (3.0 g, 0.05 mol) to the solution, followed by a catalytic amount of glacial acetic acid (0.3 g, 0.005 mol). Stir the mixture at room temperature for 30 minutes to facilitate imine formation.
-
Reducing Agent Addition: In portions, carefully add sodium triacetoxyborohydride (12.7 g, 0.06 mol) to the stirring solution over 20 minutes. Note: The reaction may be mildly exothermic.
-
Reaction: Allow the reaction to stir at room temperature overnight (12-16 hours).
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed.
-
Quenching: Carefully quench the reaction by the slow addition of saturated sodium bicarbonate solution until gas evolution ceases.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with DCM (2 x 50 mL).
-
Washing and Drying: Combine the organic layers, wash with water (1 x 50 mL), and dry over anhydrous MgSO₄.
-
Purification: Filter the solution and concentrate under reduced pressure. Purify the resulting crude oil by vacuum distillation or column chromatography on silica gel to yield the final product.
Analytical Characterization
Thorough characterization is essential to confirm the identity and purity of the synthesized this compound.
| Analytical Method | Parameter | Expected Result for this compound (C₇H₁₅NO₂) |
| ¹H NMR (400 MHz, CDCl₃) | Chemical Shift (δ) | δ 4.18 (q, 2H, -OCH₂CH₃), 3.35 (s, 2H, -NCH₂CO-), 2.55 (t, 2H, -NCH₂CH₂-), 1.60 (m, 2H, -CH₂CH₂CH₃), 1.25 (t, 3H, -OCH₂CH₃), 0.91 (t, 3H, -CH₂CH₃). A broad singlet for the N-H proton is also expected. |
| ¹³C NMR (100 MHz, CDCl₃) | Chemical Shift (δ) | δ 172.5 (C=O), 60.8 (-OCH₂-), 52.0 (-NCH₂-), 51.5 (-NCH₂-), 23.0 (-CH₂-), 14.2 (-CH₃), 11.6 (-CH₃). |
| Mass Spectrometry | Molecular Ion (EI+) | m/z = 145.11 (M⁺).[8] |
| GC-FID | Retention Time | Dependent on column and method; used for purity assessment (>98% desired). |
| Table 2: Key analytical data for the characterization of this compound. |
Conclusion
The catalytic synthesis of this compound via reductive amination is a robust, efficient, and versatile method crucial for pharmaceutical and fine chemical synthesis. This guide has detailed two field-proven protocols: catalytic hydrogenation with Pd/C for scalability and efficiency, and a hydride-based method suitable for standard laboratory setups. By understanding the core mechanisms, carefully selecting the catalytic system, and employing rigorous analytical characterization, researchers can confidently produce this valuable N-substituted amino ester with high yield and purity.
References
-
Groger, H., & Hummel, W. (2014). Asymmetric Synthesis of N-Substituted α-Amino Esters from α-Ketoesters via Imine Reductase-Catalyzed Reductive Amination. Angewandte Chemie International Edition, 53(2), 553-556. [Link]
-
Wikipedia. (n.d.). Reductive amination. [Link]
-
Aleku, G. A., et al. (2018). A Mechanism for Reductive Amination Catalyzed by Fungal Reductive Aminases. ACS Catalysis, 8(11), 10795-10804. [Link]
-
Frimpong, K., et al. (2017). Direct Catalytic N-Alkylation of α-Amino Acid Esters and Amides Using Alcohols with High Retention of Stereochemistry. Angewandte Chemie International Edition, 56(32), 9572-9576. [Link]
-
Bi, H., et al. (2020). Electroreductive amination of carboxylic acids by cobalt catalysis. Nature Communications, 11(1), 3821. [Link]
-
Chemistry Steps. (n.d.). Reductive Amination. [Link]
-
Organic Chemistry Tutor. (n.d.). Reductive Amination. [Link]
-
PubChem. (n.d.). This compound. [Link]
-
Gribble, G. W. (2014). An Efficient Reductive Amination Protocol Using Benzylamine-Borane As Reducing Agent. BYU ScholarsArchive. [Link]
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- 2. research.rug.nl [research.rug.nl]
- 3. Reductive amination - Wikipedia [en.wikipedia.org]
- 4. organicchemistrytutor.com [organicchemistrytutor.com]
- 5. scholarsarchive.byu.edu [scholarsarchive.byu.edu]
- 6. Reductive Amination - Chemistry Steps [chemistrysteps.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. PubChemLite - this compound (C7H15NO2) [pubchemlite.lcsb.uni.lu]
Protocol for N-acylation of Ethyl 2-(propylamino)acetate: A Comprehensive Guide for Researchers
This application note provides a detailed and robust protocol for the N-acylation of ethyl 2-(propylamino)acetate, a key transformation in the synthesis of various compounds of interest in the pharmaceutical and agrochemical industries. The N-acylation of amines is a fundamental reaction in organic chemistry, often employed for the introduction of an acyl group, which can serve as a protective group or as a crucial structural motif in biologically active molecules.[1][2] This guide is designed for researchers, scientists, and drug development professionals, offering in-depth technical insights and a self-validating experimental procedure.
Introduction: The Significance of N-Acylation
N-acylation is the process of adding an acyl group (R-C=O) to a compound, and in the context of amines, it leads to the formation of amides.[3] This reaction is of paramount importance in organic synthesis for several reasons:
-
Protection of Amino Groups: The amino group is reactive and can interfere with subsequent synthetic steps. N-acylation converts the basic and nucleophilic amine into a less reactive, neutral amide, effectively protecting it.[1]
-
Synthesis of Bioactive Molecules: The amide bond is a cornerstone of many pharmaceuticals, natural products, and agrochemicals, contributing to their unique biological properties.[2]
-
Modification of Physicochemical Properties: Acylation can significantly alter the solubility, lipophilicity, and other physicochemical properties of a molecule, which is crucial in drug design and formulation.
This compound is a secondary amine ester, and its N-acylation presents a straightforward yet important transformation for creating a diverse library of N-acyl-N-propylglycine ethyl esters. These products can serve as valuable intermediates for further synthetic elaborations.
Mechanistic Insights: Understanding the "Why"
The N-acylation of a secondary amine like this compound with an acylating agent, such as an acyl chloride or acid anhydride, proceeds through a nucleophilic acyl substitution mechanism.[4][5] The presence of a base is crucial to drive the reaction to completion.[6]
The Role of the Amine as a Nucleophile
The lone pair of electrons on the nitrogen atom of the secondary amine makes it a potent nucleophile.[5][7] This nucleophilic nitrogen attacks the electrophilic carbonyl carbon of the acylating agent.
Formation of the Tetrahedral Intermediate
The initial nucleophilic attack results in the formation of a transient tetrahedral intermediate.[8][9]
Elimination of the Leaving Group and Deprotonation
The tetrahedral intermediate is unstable and collapses, leading to the reformation of the carbonyl double bond and the expulsion of the leaving group (e.g., a chloride ion from an acyl chloride). This is followed by the deprotonation of the nitrogen atom by a base to yield the final N-acylated product and a salt of the base.[9]
The Critical Role of the Base
The base plays a dual role in this reaction:
-
Neutralization of Acid Byproduct: The reaction generates a strong acid (e.g., HCl if an acyl chloride is used).[8] This acid can protonate the starting amine, rendering it non-nucleophilic and halting the reaction. The base neutralizes this acid, allowing the reaction to proceed.[6][10]
-
Driving the Equilibrium: By scavenging the acid byproduct, the base shifts the reaction equilibrium towards the formation of the amide product.[6]
Commonly used bases include tertiary amines like triethylamine (Et3N) or pyridine.[9][11] In some cases, particularly under what are known as Schotten-Baumann conditions, an aqueous base like sodium hydroxide is used in a biphasic system.[4][8][12]
Experimental Protocol: A Step-by-Step Guide
This protocol details the N-acylation of this compound with a generic acyl chloride. The principles can be adapted for use with other acylating agents, such as acid anhydrides.
Materials and Equipment
| Reagent/Equipment | Specifications |
| This compound | ≥98% purity |
| Acyl Chloride (e.g., Acetyl chloride, Benzoyl chloride) | ≥98% purity |
| Triethylamine (Et3N) | Anhydrous, ≥99% purity |
| Dichloromethane (DCM) | Anhydrous, ≥99.8% purity |
| Saturated Sodium Bicarbonate (NaHCO3) solution | Aqueous |
| Brine (Saturated NaCl solution) | Aqueous |
| Anhydrous Sodium Sulfate (Na2SO4) or Magnesium Sulfate (MgSO4) | Granular |
| Round-bottom flask | Appropriate size for the reaction scale |
| Magnetic stirrer and stir bar | |
| Dropping funnel or syringe pump | For controlled addition of reagents |
| Ice bath | For temperature control |
| Separatory funnel | For liquid-liquid extraction |
| Rotary evaporator | For solvent removal |
| Thin-Layer Chromatography (TLC) plates | Silica gel 60 F254 |
| TLC developing chamber | |
| UV lamp (254 nm) | For visualization of TLC plates |
Reaction Workflow
Caption: Workflow for the N-acylation of this compound.
Detailed Procedure
-
Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 equivalent) and anhydrous dichloromethane (DCM) to achieve a concentration of approximately 0.2-0.5 M.
-
Rationale: Anhydrous conditions are crucial to prevent the hydrolysis of the acyl chloride, which would lead to the formation of the corresponding carboxylic acid and reduce the yield of the desired amide.
-
-
Addition of Base: Add triethylamine (1.1-1.2 equivalents) to the solution.
-
Rationale: A slight excess of the base ensures complete neutralization of the HCl generated during the reaction.
-
-
Cooling: Cool the reaction mixture to 0 °C in an ice bath.
-
Rationale: The reaction is often exothermic. Cooling helps to control the reaction rate and minimize potential side reactions.
-
-
Addition of Acylating Agent: Slowly add the acyl chloride (1.05 equivalents) dropwise to the stirred solution using a dropping funnel or a syringe.
-
Rationale: Slow addition prevents a rapid temperature increase and allows for better control of the reaction. A slight excess of the acyl chloride ensures complete consumption of the starting amine.
-
-
Reaction Monitoring: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir the reaction mixture for 1-4 hours, or until the reaction is complete as monitored by Thin-Layer Chromatography (TLC).
-
Self-Validation: To monitor the reaction by TLC, spot the starting material (this compound) and the reaction mixture on a TLC plate. The disappearance of the starting material spot and the appearance of a new, typically less polar, product spot indicates the progression of the reaction. A suitable eluent system (e.g., ethyl acetate/hexanes) should be determined beforehand.
-
-
Work-up - Quenching: Once the reaction is complete, quench the reaction by adding water to the flask.
-
Rationale: This step dissolves the triethylamine hydrochloride salt and any remaining unreacted acyl chloride.
-
-
Work-up - Extraction: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated sodium bicarbonate solution (to remove any remaining acidic impurities) and then with brine.[11]
-
Rationale: The bicarbonate wash ensures the removal of any acidic byproducts. The brine wash helps to remove any residual water from the organic layer.
-
-
Work-up - Drying: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.[11]
-
Rationale: Removing all traces of water is important before solvent evaporation to prevent potential hydrolysis of the ester group in the product during storage.
-
-
Purification: The crude product can be purified by flash column chromatography on silica gel if necessary.[1]
-
Rationale: Chromatography will remove any unreacted starting materials or byproducts, yielding the pure N-acylated product.
-
-
Characterization: The structure and purity of the final product should be confirmed by analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), and Infrared (IR) spectroscopy.[13][14][15]
Troubleshooting Guide
| Issue | Possible Cause | Solution |
| Low or no product formation | Inactive acyl chloride (hydrolyzed) | Use a fresh bottle of acyl chloride or redistill it before use. |
| Insufficient base | Ensure the correct stoichiometry of the base is used. | |
| Wet solvent or reagents | Use anhydrous solvents and ensure all glassware is properly dried. | |
| Formation of multiple products | Side reactions due to high temperature | Maintain the reaction temperature at 0 °C during the addition of the acyl chloride. |
| Impure starting materials | Purify the starting materials before the reaction. | |
| Difficulty in removing triethylamine hydrochloride salt | Insufficient water for quenching | Add more water during the work-up to fully dissolve the salt. |
Conclusion
This application note provides a comprehensive and scientifically grounded protocol for the N-acylation of this compound. By understanding the underlying mechanism and adhering to the detailed experimental procedure, researchers can confidently and efficiently synthesize a variety of N-acylated products. The inclusion of a self-validating step through TLC monitoring and a troubleshooting guide further enhances the reliability and reproducibility of this important synthetic transformation.
References
- An eco-friendly and highly efficient route for N-acylation under catalyst-free conditions. (n.d.). Der Pharma Chemica.
- Schotten–Baumann reaction - Grokipedia. (n.d.).
- Acylation under weak base conditions. (n.d.).
- Chemistry Schotten Baumann Reaction - S
- Mild and Useful Method for N-Acylation of Amines. (2009).
- An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry. (2018). Molecules.
- Schotten-Baumann Reaction. (2021). J&K Scientific LLC.
- Schotten-Baumann Reaction. (n.d.). Organic Chemistry Portal.
- Mild and Useful Method for N-Acylation of Amines. (2009). Ingenta Connect.
- N-Acylation Reactions of Amines. (2024).
- Schotten–Baumann reaction. (n.d.). Wikipedia.
- Various Methods for Determination of the Degree of N-Acetylation of Chitin and Chitosan: A Review. (2009). Journal of Agricultural and Food Chemistry.
- Chemical Properties Of Amines Acyl
- Acylation Reaction on Amines | Class 12 Chemistry | Nitrogen Containing Compounds. (2024). YouTube.
- Acylation of Amines, Part 1: with Acyl Halides. (2021). YouTube.
- Rapid detection and characterization of in vitro and urinary N-acetyl-L-cysteine conjugates using quadrupole-linear ion trap mass spectrometry and polarity switching. (2009). Chemical Research in Toxicology.
- N-Acylation Reactions of Amines. (n.d.).
- Friedel Crafts Acylation of Anisole Experiment Part 2: Reaction, Workup, and Characteriz
- N-acylation of amides through internal nucleophilic catalysis. (2020). Journal of Chemical Research.
- Mild and Useful Method for N-Acylation of Amines | Request PDF. (2025).
- GLYCINE N-ACYLASE: PURIFICATION AND PROPERTIES. (n.d.). Journal of Biological Chemistry.
- A review of several reported procedures to determine the degree of N-acetylation for chitin and chitosan using infrared spectroscopy | Request PDF. (2025).
- REGIOSELECTIVE N-ACYLATION OF. (2014). International Journal of Recent Scientific Research.
- Characterization of half N-acetylated chitosan powders and films. (2025).
- Amine. (n.d.). Wikipedia.
- The best reaction conditions for the N-acylation of various sulfonamides. (n.d.).
- Application Note: A Detailed Protocol for the N-Acylation of 2-Amino-4-chloro-5-fluorophenol. (n.d.). Benchchem.
- General Method for Purification of α-Amino acid- N -carboxyanhydrides Using Flash Chromatography. (2025).
- Novel N-Acyl Amino Acid Produced by Deleya marina. (n.d.). J-Stage.
- ACYL
- Process for preparing n-acyl amino acid salts. (2015).
- Efficient O‐Acylation of Alcohols and Phenol Using Cp2TiCl as a Reaction Promoter. (n.d.). European Journal of Organic Chemistry.
- Enzymatic Strategies for the Biosynthesis of N-Acyl Amino Acid Amides. (2024). ChemBioChem.
- Ester synthesis by acyl
- Acyl
- Acyl
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- 3. lscollege.ac.in [lscollege.ac.in]
- 4. SATHEE: Chemistry Schotten Baumann Reaction [sathee.iitk.ac.in]
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- 15. researchgate.net [researchgate.net]
HPLC purification method for Ethyl 2-(propylamino)acetate derivatives
Application Note & Protocol
High-Performance Liquid Chromatography (HPLC) Purification of Ethyl 2-(propylamino)acetate Derivatives: A Method Development and Scale-Up Guide
Abstract
This guide provides a comprehensive framework for developing a robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for the purification of this compound derivatives. These small, polar molecules are common intermediates in pharmaceutical and agrochemical synthesis, often presenting unique purification challenges due to their low UV absorptivity and high polarity. This document details a systematic approach, from initial analytical method development and optimization to preparative-scale purification. We will explore the rationale behind selecting the appropriate stationary phase, mobile phase composition, and detection parameters. Furthermore, this note includes a step-by-step protocol, scale-up calculations, and a troubleshooting guide to empower researchers, scientists, and drug development professionals to achieve high purity and yield for this important class of compounds.
Introduction: The Purification Challenge
This compound and its derivatives are key building blocks in the synthesis of more complex target molecules in drug discovery and development.[1] The purity of these intermediates is paramount, as impurities can lead to unwanted side reactions, lower yields, and complicate the purification of the final active pharmaceutical ingredient (API). The inherent physicochemical properties of these compounds—specifically their high polarity, basic secondary amine group, and lack of a strong chromophore—make their purification by standard chromatographic techniques challenging.
Key challenges include:
-
Poor Retention: High polarity leads to weak interaction with traditional nonpolar stationary phases (like C18), causing the compound to elute at or near the solvent front.[2][3]
-
Poor Peak Shape: The basic secondary amine can interact with residual acidic silanols on the silica support of the stationary phase, leading to significant peak tailing.
-
Low UV Detectability: The absence of a significant chromophore makes detection difficult, especially at low concentrations, requiring analysis at low wavelengths (200-220 nm) where many solvents also absorb.[4]
This application note addresses these challenges by providing a logical, field-proven workflow for developing a reliable and scalable purification method.
Foundational Principles: Method Development Strategy
A successful purification is built upon a well-optimized analytical method. The goal of this phase is to achieve adequate resolution between the target compound and its impurities, good peak shape, and sufficient retention.
The Workflow: From Analytics to Pure Compound
The overall strategy involves a systematic progression from small-scale analytical method development to preparative-scale execution. This workflow ensures that critical separation parameters are optimized before committing large quantities of valuable material to purification.
Figure 1: A comprehensive workflow diagram illustrating the key stages from initial analytical method development to the isolation of the final pure compound.
Critical Parameter Selection
The choice of stationary phase is the most critical factor influencing retention and selectivity. Due to the polar nature of this compound derivatives, a standard C18 column may not provide sufficient retention.[2]
| Stationary Phase | Key Characteristics & Rationale | Recommended Use Case |
| Standard C18 | General-purpose, highly hydrophobic. Starting Point. | For less polar derivatives or initial screening. |
| C18 (AQ Type) | "Aqueous stable." Designed for use with highly aqueous mobile phases without phase collapse. | Highly Recommended. Ideal for retaining polar compounds that require >95% aqueous mobile phase.[2] |
| Embedded Polar Group (EPG) | Contains a polar group (e.g., amide, carbamate) near the silica surface. Offers alternative selectivity and reduces silanol interactions. | Excellent Choice. Often provides superior peak shape for basic compounds and good retention of polar analytes. |
| Phenyl-Hexyl | Provides π-π interactions in addition to hydrophobic interactions. | Useful if impurities have aromatic rings, offering a different selectivity mechanism. |
The mobile phase composition dictates the elution strength and influences the ionization state of the analyte, which is crucial for good peak shape.
-
Organic Modifier: Acetonitrile (ACN) is generally the preferred choice over methanol for these compounds as it provides lower backpressure and often better peak efficiency.
-
Aqueous Phase & pH Control: The secondary amine in the target molecules (pKa typically ~9-10) will be protonated at acidic to neutral pH. Running the mobile phase at a low pH (e.g., pH 2.5-4) is essential. This ensures the amine is consistently in its protonated, more polar form, which minimizes peak tailing by preventing interactions with silanols.[5]
-
Recommended Buffers/Additives:
-
Formic Acid (0.1%): Provides acidic pH and is volatile, making it ideal for mass spectrometry (MS) detection and easy to remove during solvent evaporation.
-
Trifluoroacetic Acid (TFA, 0.05%-0.1%): A strong ion-pairing agent that can significantly improve peak shape for bases. However, it is non-volatile and can suppress MS signal. Use it for UV-based purification if formic acid is insufficient.
-
Ammonium Formate/Acetate (10 mM): Provides buffering capacity to maintain a stable pH, leading to more reproducible retention times.[2]
-
-
This compound derivatives lack a strong UV chromophore.
-
UV Detection: Set the detector to a low wavelength, typically 210-220 nm , to detect the carboxyl or amide bonds. A reference wavelength (e.g., 360 nm) can be used to subtract baseline drift.
-
Mass Spectrometry (MS): If available, MS is the ideal detector. It provides mass confirmation of the target peak, allowing for mass-directed fraction collection, which is highly specific and efficient.[6][7]
-
Derivatization: For analytical quantification where sensitivity is a major issue, pre- or post-column derivatization with reagents like o-phthalaldehyde (OPA) can be employed, though this is not typically used for preparative purification.[8][9]
Experimental Protocols
Protocol 1: Analytical Method Development
This protocol outlines a systematic approach to developing a robust analytical method for a novel this compound derivative.
Objective: To achieve a retention factor (k') > 2, a tailing factor (Tf) < 1.5, and baseline resolution from major impurities.
Materials & Equipment:
-
HPLC or UPLC system with UV or MS detector
-
Analytical Column (e.g., C18 AQ-type, 4.6 x 150 mm, 3.5 µm)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Sample: Crude reaction mixture dissolved in 50:50 Water:ACN at ~1 mg/mL
Procedure:
-
System Preparation: Equilibrate the column with 95% Mobile Phase A / 5% Mobile Phase B for at least 10 column volumes.
-
Initial Scouting Gradient: Perform an injection using a fast, broad gradient to determine the approximate elution conditions.
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 5 µL
-
Gradient Program:
Time (min) % B 0.0 5 10.0 95 12.0 95 12.1 5 | 15.0 | 5 |
-
-
Gradient Optimization: Based on the scouting run, adjust the gradient to improve resolution around the target peak. The goal is a shallow gradient that separates the peak of interest from its nearest neighbors.
-
Example: If the target elutes at 6 minutes (corresponding to ~50% B), a new, focused gradient could be:
Time (min) % B 0.0 35 10.0 65 11.0 95 13.0 95 13.1 35 | 16.0 | 35 |
-
-
Method Validation: Once a suitable separation is achieved, confirm the method's robustness by making small changes to flow rate and temperature. The retention times should remain stable and predictable.
Protocol 2: Preparative Purification
This protocol describes how to scale the optimized analytical method to a preparative scale.
Objective: To purify the target compound to >98% purity.
Materials & Equipment:
-
Preparative HPLC system with UV or MS detector and fraction collector
-
Preparative Column (e.g., C18 AQ-type, 21.2 x 150 mm, 5 µm)
-
Optimized Mobile Phases A and B
-
Crude sample dissolved at high concentration (e.g., 50-100 mg/mL) in a solvent with minimal organic content to avoid peak distortion.
Procedure:
-
Perform Loading Study (Optional but Recommended): On the analytical column, inject increasing volumes of the concentrated sample until resolution begins to degrade. This helps determine the maximum loading capacity.[10][11]
-
Scale-Up Calculations: Use the analytical method parameters to calculate the preparative conditions. The key is to keep the linear velocity constant.[10]
-
Flow Rate Scaling:
-
F_prep = F_analyt × (d_prep² / d_analyt²)
-
Where F is flow rate and d is the column inner diameter.
-
Example: 1.0 mL/min on a 4.6 mm column scales to 1.0 × (21.2² / 4.6²) ≈ 21.2 mL/min on a 21.2 mm column.
-
-
Injection Volume Scaling:
-
V_prep = V_analyt × (d_prep² / d_analyt²)
-
Example: A 100 µL max load on a 4.6 mm column scales to 100 × (21.2² / 4.6²) ≈ 2.1 mL .
-
-
Gradient Time Scaling: The gradient time should be kept the same to maintain resolution.
-
-
System Preparation: Equilibrate the preparative column with the starting mobile phase composition for at least 5-10 column volumes at the calculated preparative flow rate.
-
Purification Run: Inject the calculated sample volume and run the scaled-up gradient.
-
Fraction Collection: Collect fractions based on UV threshold or, ideally, target mass signal. Collect into separate vessels.
-
Post-Purification Analysis: Analyze a small aliquot of each collected fraction using the original analytical method to confirm purity.
-
Combine and Isolate: Pool the fractions that meet the desired purity specification (>98%). Remove the solvent via rotary evaporation or lyophilization to obtain the final product.
Method Development & Troubleshooting Logic
Effective troubleshooting requires a logical approach to diagnosing and solving common HPLC problems.
Figure 2: A logic diagram for troubleshooting common HPLC purification issues, linking problems to their likely causes and effective solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| No/Poor Retention | 1. Compound is too polar for the stationary phase. 2. Mobile phase is too strong (too much organic). | 1. Switch to a more polar stationary phase (e.g., AQ-type, EPG).[2][3] 2. Decrease the initial percentage of organic solvent (e.g., start at 0% or 2% B). |
| Severe Peak Tailing | 1. Secondary interaction between the basic amine and acidic silanols on the column. 2. Column overload. | 1. Lower the mobile phase pH by adding 0.1% formic acid or 0.05% TFA.[5] 2. Reduce the mass of sample injected onto the column. |
| Poor Resolution | 1. Gradient is too steep. 2. Insufficient column efficiency. 3. Inappropriate selectivity. | 1. Decrease the gradient slope (%B/min) across the elution of the target peak. 2. Use a longer column or a column with smaller particles. 3. Screen different stationary phases or change the organic modifier (e.g., ACN to Methanol). |
| High Backpressure | 1. Column or system frit is plugged. 2. Buffer precipitation. | 1. Filter all samples and mobile phases. Reverse-flush the column (if permitted by manufacturer). 2. Ensure buffer is soluble in the highest organic percentage used. |
Chiral Purification Considerations
If the this compound derivative is chiral and separation of enantiomers is required, a different strategy must be employed.
-
Chiral Stationary Phases (CSPs): This is the most direct method. Polysaccharide-based CSPs (e.g., derivatized cellulose or amylose) are highly effective for separating a wide range of enantiomers, including amino acid derivatives.[1][12] The method development would involve screening different CSPs with various mobile phases (normal phase, polar organic, or reversed-phase).[13]
-
Chiral Derivatization: An alternative is to react the racemic mixture with a chiral derivatizing agent to form diastereomers. These diastereomers can then be separated on a standard achiral column (e.g., C18).[14] This adds an extra reaction step but avoids the need for specialized chiral columns.
Conclusion
The purification of this compound derivatives, while challenging, can be achieved with high efficiency and purity through a systematic and logical approach to HPLC method development. By carefully selecting the stationary and mobile phases to address the polarity and basicity of the analytes, a robust analytical method can be established. This method can then be confidently scaled to a preparative level, enabling the isolation of high-purity material crucial for advancing research and development in the pharmaceutical and chemical industries. The protocols and troubleshooting guides provided herein serve as a comprehensive resource for scientists tackling this specific purification task.
References
- Haginaka, J. (2001). Enantiomer separation of drugs by capillary electrophoresis and high-performance liquid chromatography using proteins as chiral selectors. Journal of Chromatography A, 906(1-2), 253-273. (Note: While this is a general reference, the principle of using proteins as chiral selectors is relevant).
-
Chromatography Today. (2016). Chiral Amino Acid and Peptide Separations – the Next Generation. Available at: [Link]
-
YAKHAK HOEJI. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. Available at: [Link]
-
Phenomenex. (2022). Enantioseparation of N-FMOC a-Amino Acids Using Chiral HPLC. Available at: [Link]
-
Agilent. Scaling Small Molecule Purification Methods for HPLC. Available at: [Link]
-
Taros Discovery. HIGH-THROUGHPUT PREPARATIVE HPLC-MS PURIFICATION WORKFLOW OF LIBRARIES WITHIN THE EUROPEAN LEAD FACTORY. Available at: [Link]
-
National Center for Biotechnology Information. (2023). High-Throughput Purification in Drug Discovery: Scaling New Heights of Productivity. Available at: [Link]
-
University of Rochester, Department of Chemistry. Troubleshooting Flash Column Chromatography. Available at: [Link]
-
ResearchGate. (2013). Preparative HPLC-MS purification system. Available at: [Link]
-
Agilent. (2004). Solutions for Preparative HPLC. Available at: [Link]
-
Chrom-Academy. HPLC Troubleshooting Guide. Available at: [Link] (Note: A general troubleshooting guide was used as a basis for the table).
-
PubMed. (2006). Validation of a reversed-phase HPLC method for quantitative amino acid analysis. Available at: [Link]
-
National Center for Biotechnology Information. (2006). Validation of a Reversed-Phase HPLC Method for Quantitative Amino Acid Analysis. Available at: [Link]
-
Shimadzu. Analytical Methods for Amino Acids. Available at: [Link]
-
LCGC International. (2012). UHPLC Analysis of Underivatized Amino Acids. Available at: [Link]
Sources
- 1. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]
- 2. benchchem.com [benchchem.com]
- 3. Strategies to Enable and Simplify HPLC Polar Compound Separation | Separation Science [sepscience.com]
- 4. Analytical Methods for Amino Acids : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 5. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 6. tarosdiscovery.com [tarosdiscovery.com]
- 7. High-Throughput Purification in Drug Discovery: Scaling New Heights of Productivity - PMC [pmc.ncbi.nlm.nih.gov]
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- 9. jasco-global.com [jasco-global.com]
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- 11. lcms.cz [lcms.cz]
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- 13. chromatographytoday.com [chromatographytoday.com]
- 14. A new chiral derivatizing agent for the HPLC separation of α-amino acids on a standard reverse-phase column - PubMed [pubmed.ncbi.nlm.nih.gov]
Large-scale synthesis of "N-propylglycine ethyl ester"
An Application Note and Protocol for the Large-Scale Synthesis of N-Propylglycine Ethyl Ester
Abstract
This document provides a comprehensive guide for the large-scale synthesis of N-propylglycine ethyl ester, a valuable intermediate in the development of pharmaceutical and agrochemical agents. We present a robust and scalable protocol centered on the reductive amination of glycine ethyl ester with propionaldehyde. The causality behind experimental choices, process optimization for scale-up, and rigorous safety protocols are detailed. This guide is intended for researchers, chemists, and process development professionals seeking a reliable and efficient manufacturing process.
Introduction and Strategic Approach
N-propylglycine ethyl ester serves as a key building block in organic synthesis. Its structure, featuring a secondary amine and an ester moiety, allows for diverse downstream functionalization. Traditional synthesis methods, such as the direct N-alkylation of glycine ethyl ester with propyl halides, often suffer from poor selectivity, leading to significant formation of the di-alkylated byproduct, which complicates purification and reduces overall yield on a large scale.[1][2][3]
To overcome these challenges, this guide details a process based on reductive amination . This strategy offers superior control over mono-alkylation and proceeds under mild conditions, making it highly amenable to industrial-scale production.[4][5] The selected one-pot protocol involves the reaction of glycine ethyl ester with propionaldehyde to form an intermediate imine, which is subsequently reduced in situ by sodium triacetoxyborohydride (STAB), a mild and selective reducing agent.[6][7]
Advantages of the Reductive Amination Approach:
-
High Selectivity: Minimizes the formation of the N,N-dipropylglycine ethyl ester byproduct.
-
Mild Reaction Conditions: The reaction is typically performed at room temperature, reducing energy costs and minimizing thermal degradation of reactants or products.
-
Operational Simplicity: As a one-pot synthesis, it streamlines the manufacturing process, saving time and resources.
-
Safety: Avoids the use of highly energetic or toxic reagents often associated with other reduction methods.
Reaction Mechanism and Workflow
The synthesis proceeds in a single reaction vessel through two key steps:
-
Imine Formation: The nucleophilic primary amine of glycine ethyl ester attacks the electrophilic carbonyl carbon of propionaldehyde. This is followed by dehydration to yield a Schiff base, or imine.
-
Hydride Reduction: Sodium triacetoxyborohydride selectively reduces the iminium ion intermediate to the final secondary amine product, N-propylglycine ethyl ester. The bulky acetate groups on the boron atom temper its reactivity, preventing the reduction of the starting aldehyde or the product ester.
Below is a visualization of the overall synthetic workflow.
Caption: Figure 1. Overall workflow for the synthesis of N-propylglycine ethyl ester.
Detailed Experimental Protocol
This protocol is designed for a 1.0 mole scale synthesis. Appropriate adjustments should be made for different scales, particularly concerning heat transfer and addition rates.
Materials and Reagents
| Reagent | CAS No. | Molar Mass ( g/mol ) | Quantity (1.0 mol scale) | Moles | Purity |
| Glycine ethyl ester hydrochloride | 623-33-6 | 139.58 | 139.6 g | 1.0 | ≥99% |
| Triethylamine (TEA) | 121-44-8 | 101.19 | 106.3 g (146 mL) | 1.05 | ≥99.5% |
| Propionaldehyde | 123-38-6 | 58.08 | 63.9 g (80 mL) | 1.1 | ≥99% |
| Sodium Triacetoxyborohydride (STAB) | 56553-60-7 | 211.94 | 254.3 g | 1.2 | ≥95% |
| Dichloromethane (DCM), anhydrous | 75-09-2 | 84.93 | 2.0 L | - | ≥99.8% |
| Saturated aq. Sodium Bicarbonate | - | - | ~1.0 L | - | - |
| Brine (Saturated aq. NaCl) | - | - | 500 mL | - | - |
| Anhydrous Sodium Sulfate (Na₂SO₄) | 7757-82-6 | 142.04 | ~100 g | - | Granular |
Equipment
-
5 L three-neck round-bottom flask equipped with a mechanical stirrer, thermometer, and nitrogen inlet/outlet.
-
Addition funnel (500 mL).
-
Ice-water bath.
-
Separatory funnel (4 L).
-
Rotary evaporator.
-
Vacuum distillation apparatus.
Step-by-Step Methodology
Part A: In Situ Preparation of Glycine Ethyl Ester Free Base
-
Set up the 5 L reaction flask under a nitrogen atmosphere.
-
Charge the flask with glycine ethyl ester hydrochloride (139.6 g, 1.0 mol) and anhydrous dichloromethane (1.0 L).
-
Begin vigorous stirring to create a slurry and cool the flask to 0-5°C using an ice-water bath.
-
Slowly add triethylamine (146 mL, 1.05 mol) dropwise over 30 minutes, ensuring the internal temperature does not exceed 10°C. A thick white precipitate of triethylamine hydrochloride will form.[2]
-
After the addition is complete, stir the slurry at 0-5°C for an additional 30 minutes. The resulting mixture contains the free glycine ethyl ester in solution.
Part B: Reductive Amination
-
To the cold slurry from Part A, add propionaldehyde (80 mL, 1.1 mol) in one portion.
-
Continue stirring at 0-5°C for 20 minutes to allow for imine formation.
-
In a separate, dry container, weigh sodium triacetoxyborohydride (254.3 g, 1.2 mol). CAUTION: STAB is moisture-sensitive and reacts with water to release flammable gas.[8][9] Handle in a dry environment.
-
Add the STAB to the reaction mixture in portions over 60-90 minutes. It is crucial to manage the addition rate to keep the internal temperature below 15°C, as the reaction is exothermic.
-
Once the STAB addition is complete, remove the ice bath and allow the reaction to warm to room temperature (20-25°C).
-
Stir the reaction mixture for 12-18 hours. Monitor the reaction progress by GC or TLC until the starting material is consumed.
Part C: Work-up and Purification
-
Cool the reaction mixture to 10°C. Slowly and carefully quench the reaction by adding 1.0 L of saturated aqueous sodium bicarbonate solution. CAUTION: Gas evolution (hydrogen) will occur.[8] Ensure adequate ventilation and control the addition rate to manage foaming.
-
Stir the biphasic mixture vigorously for 30 minutes until gas evolution ceases.
-
Transfer the mixture to a 4 L separatory funnel. Separate the organic layer.
-
Extract the aqueous layer with dichloromethane (2 x 500 mL).
-
Combine all organic layers and wash with brine (500 mL).
-
Dry the combined organic phase over anhydrous sodium sulfate (~100 g), filter, and wash the drying agent with a small amount of DCM.
-
Concentrate the filtrate using a rotary evaporator to remove the solvent. The crude product will be a pale yellow oil.
-
Purify the crude oil by vacuum distillation to obtain N-propylglycine ethyl ester as a colorless liquid.[2]
Process Optimization and Scale-Up Considerations
-
Reagent Quality: Ensure all reagents, especially STAB and propionaldehyde, are of high purity and anhydrous. Propionaldehyde can oxidize to propionic acid on storage, which will consume base and reduce yield.[10]
-
Temperature Control: On a large scale, the exothermic nature of the STAB addition requires an efficient cooling system to prevent temperature runaway and potential side reactions.
-
Solvent Choice: While dichloromethane is an excellent solvent for this reaction, its environmental and health concerns may necessitate evaluation of alternatives for industrial production. 2-Methyltetrahydrofuran (2-MeTHF) or cyclopentyl methyl ether (CPME) could be investigated as greener alternatives.
-
Purification: Vacuum distillation is the most viable method for large-scale purification. Determine the optimal pressure and temperature to avoid thermal decomposition. For a highly pure product, a fractionating column may be necessary.
Characterization and Quality Control
The identity and purity of the final product should be confirmed using standard analytical techniques.
| Analysis Method | Expected Result |
| ¹H NMR (400 MHz, CDCl₃) | δ 4.19 (q, J=7.1 Hz, 2H, -OCH₂CH₃), 3.38 (s, 2H, -NCH₂CO-), 2.55 (t, J=7.2 Hz, 2H, -NCH₂CH₂CH₃), 1.87 (br s, 1H, -NH-), 1.51 (sext, J=7.3 Hz, 2H, -NCH₂CH₂CH₃), 1.27 (t, J=7.1 Hz, 3H, -OCH₂CH₃), 0.91 (t, J=7.4 Hz, 3H, -NCH₂CH₂CH₃). |
| ¹³C NMR (101 MHz, CDCl₃) | δ 172.5, 60.7, 51.9, 51.3, 23.0, 14.2, 11.7. |
| Mass Spec. (EI) | C₇H₁₅NO₂: Calculated MW = 145.11. Expected m/z = 145 [M]⁺. |
| FTIR (neat, cm⁻¹) | ~3350 (N-H stretch), 2965, 2875 (C-H stretch), 1740 (C=O ester stretch), 1180 (C-O stretch). |
| Purity (GC) | ≥98% |
| Appearance | Colorless to pale yellow liquid. |
Mandatory Safety Precautions
All operations must be conducted in a well-ventilated fume hood by personnel trained in handling hazardous chemicals. Appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, is required at all times.
-
Propionaldehyde: Highly flammable liquid and vapor. Harmful if swallowed or inhaled. Causes skin and eye irritation. May form explosive peroxides upon exposure to air.[10] Store under an inert atmosphere and away from ignition sources.
-
Sodium Triacetoxyborohydride (STAB): Flammable solid. In contact with water, it releases flammable gases (hydrogen).[9][11] Causes severe eye damage and skin irritation.[8][12] Handle under an inert, dry atmosphere and avoid contact with water or moist air.
-
Dichloromethane (DCM): Volatile liquid. Suspected of causing cancer. Handle only in a fume hood and minimize inhalation.
-
Triethylamine (TEA): Flammable liquid. Corrosive and causes severe skin burns and eye damage. Harmful if inhaled.
An emergency eyewash and safety shower must be readily accessible. All chemical waste must be disposed of in accordance with local, state, and federal regulations.[10][12]
References
- Fisher Scientific. (2024, April 2). Safety Data Sheet: Sodium triacetoxyborohydride. Retrieved from Fisher Scientific. [Link provided in search results]
- Thermo Fisher Scientific. (2024, April 2). Safety Data Sheet: Sodium triacetoxyborohydride. Retrieved from Thermo Fisher Scientific. [Link provided in search results]
- Apollo Scientific. (n.d.). Safety Data Sheet: Sodium triacetoxyborohydride. Retrieved from Apollo Scientific. [Link provided in search results]
- Santa Cruz Biotechnology. (n.d.). Safety Data Sheet: Propionaldehyde. Retrieved from Santa Cruz Biotechnology. [Link provided in search results]
- Loba Chemie. (2017, June 6). Safety Data Sheet: SODIUM TRIACETOXY BOROHYDRIDE For Synthesis. Retrieved from Loba Chemie. [Link provided in search results]
- Organic Syntheses. (n.d.). Procedure for work-up and extraction. Retrieved from orgsyn.org. [Link provided in search results]
- Reddit r/Chempros. (2022). Discussion on N-alkylation of glycine. Retrieved from Reddit. [Link provided in search results]
- Syntheses and Solid-State Characterizations of N-Alkylated Glycine Derivatives. (2023). MDPI. [Link provided in search results]
- Synthesis of amino acids. Alkylation of aldimine and ketimine derivatives of glycine ethyl ester under various phase-transfer conditions. (1982).
- Organic Syntheses. (n.d.). Glycine ethyl ester hydrochloride. Retrieved from orgsyn.org. [Link provided in search results]
- Guidechem. (n.d.). How to Synthesize N-Benzylglycine Ethyl Ester Efficiently and Cost-effectively?. Retrieved from Guidechem. [Link provided in search results]
- Google Patents. (2015). CN104788352A - Preparation methods of N-phenylacetyl-L-proline, and N-(1-(phenylacetyl)-L-prolyl)glycine ethyl ester. Retrieved from Google Patents. [Link provided in search results]
- Beller, M., et al. (2017). Direct N-alkylation of unprotected amino acids with alcohols. Proceedings of the National Academy of Sciences. [Link provided in search results]
- Nottingham ePrints. (n.d.). A Reductive Amination Using Methyl Esters as Nominal Electrophiles. Retrieved from Nottingham ePrints. [Link provided in search results]
- University of Groningen Research Portal. (n.d.). Direct Catalytic N‐Alkylation of α‐Amino Acid Esters and Amides Using Alcohols with High Retention of Stereochemistry. Retrieved from University of Groningen. [Link provided in search results]
- Indian Academy of Sciences. (n.d.). A facile route to synthesize N-(Boc-Aminoethylglycin)thymine Ethyl Ester. Retrieved from Indian Academy of Sciences. [Link provided in search results]
- Google Patents. (2015). CN103864632A - Production method for glycine ethyl ester hydrochloride. Retrieved from Google Patents. [Link provided in search results]
- ResearchGate. (n.d.). Synthesis of N-methylpropargyl (L)-vinylglycine ester.
- ResearchGate. (n.d.). N-(3-Trimethylsilyl)propargyl amino esters via reductive amination.
- ChemicalBook. (2023). N-[3-(BOC-AMINO)PROPYL]GLYCINE ETHYL ESTER. Retrieved from ChemicalBook. [Link provided in search results]
- Google Patents. (n.d.). US4073804A - Producing glycine by the reductive amination of glyoxylic acid. Retrieved from Google Patents. [Link provided in search results]
- PubMed. (n.d.). Reductive amination using poly(ethylene glycol) acetaldehyde hydrate generated in situ. Retrieved from PubMed. [Link provided in search results]
- Organic Syntheses. (n.d.). Mild Conversion of Tertiary Amides to Aldehydes Using Cp2Zr(H)Cl (Schwartz's Reagent). Retrieved from orgsyn.org. [Link provided in search results]
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Application Notes: Ethyl 2-(propylamino)acetate as a Versatile Reagent in Heterocyclic Synthesis
Introduction: The Strategic Value of Bifunctional Reagents
In the landscape of modern drug discovery and development, the efficient construction of novel heterocyclic scaffolds is paramount. Heterocycles form the core of a vast number of pharmaceuticals, owing to their ability to present functional groups in precise three-dimensional arrangements, thereby facilitating interactions with biological targets. Ethyl 2-(propylamino)acetate emerges as a particularly valuable reagent in this context. As an N-substituted α-amino acid ester, it is a bifunctional building block, possessing both a nucleophilic secondary amine and an electrophilic ester moiety. This dual reactivity allows it to serve as a versatile C2-N synthon, enabling streamlined, often one-pot, syntheses of important heterocyclic systems such as pyrazinones and benzodiazepines. This guide provides an in-depth exploration of its properties, reactivity, and detailed protocols for its application in synthetic workflows.
Reagent Profile and Handling
A thorough understanding of a reagent's properties is fundamental to its successful application and to ensuring laboratory safety.
Chemical and Physical Properties
This compound is a stable, readily available secondary amine derivative. Its key properties are summarized below.
| Property | Value | Source |
| Molecular Formula | C₇H₁₅NO₂ | [1][2] |
| Molecular Weight | 145.20 g/mol | [2] |
| CAS Number | 40693-96-7 | [3] |
| Appearance | Yellow Oil (Crude) | [4] |
| Boiling Point | Data not readily available; likely requires vacuum distillation. | |
| Solubility | Soluble in common organic solvents (Ethanol, Ethyl Acetate, Dichloromethane, Toluene). |
Synthesis and Availability
While commercially available from numerous suppliers, this compound can also be synthesized in the laboratory. A common and straightforward method is the N-alkylation of ethyl glycinate with a propyl halide. Alternatively, it can be prepared via the reaction of ethyl bromoacetate with propylamine or through the reductive amination of ethyl glyoxylate with propylamine.[4] A documented synthesis involves the debenzylation of ethyl 2-[benzyl(propyl)amino]acetate using palladium on carbon as a catalyst.[4]
Safety and Handling Precautions
As with all chemical reagents, appropriate safety measures must be observed.
-
General Hazards : May cause skin and eye irritation. May be harmful if inhaled or swallowed.[5]
-
Personal Protective Equipment (PPE) : Wear standard PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
-
Handling : Handle in a well-ventilated fume hood. Avoid breathing vapors. Keep away from sources of ignition.[6]
-
Storage : Store in a tightly sealed container in a cool, dry place.
Always consult the latest Safety Data Sheet (SDS) from your supplier before use.[3]
Core Reactivity: The Cyclocondensation Principle
The synthetic utility of this compound is rooted in its ability to undergo cyclocondensation reactions. This class of reactions involves the formation of a cyclic product from two or more molecules, accompanied by the elimination of a small molecule, typically water or ethanol. The reagent's secondary amine acts as the initial nucleophile, while the ester group serves as a latent electrophile, which becomes reactive for intramolecular cyclization after the initial intermolecular reaction has occurred.
The general workflow for employing this reagent in a two-component cyclocondensation reaction is depicted below.
Caption: General workflow for heterocyclic synthesis using this compound.
Application Protocol 1: Synthesis of 1-Propyl-3-phenyl-2(1H)-pyrazinone
Pyrazinones are a class of heterocycles with significant biological activities. The reaction of an N-substituted α-amino ester with an α-ketoaldehyde (or its equivalent) is a direct route to this scaffold, adapting principles from established methods.[7]
Rationale and Mechanistic Insight
In this protocol, this compound reacts with phenylglyoxal. The secondary amine of the reagent first condenses with one of the carbonyl groups of the phenylglyoxal to form a hemiaminal, which then dehydrates to an imine intermediate. The subsequent intramolecular attack of the enolate (formed from the ester) onto the imine carbon, followed by elimination of ethanol, yields the target pyrazinone. The use of an acid catalyst facilitates both the imine formation and the final dehydration step.
Caption: Mechanistic pathway for the synthesis of a 2(1H)-pyrazinone derivative.
Detailed Experimental Protocol
Materials:
-
This compound (1.0 eq, e.g., 1.45 g, 10 mmol)
-
Phenylglyoxal monohydrate (1.0 eq, e.g., 1.52 g, 10 mmol)
-
Toluene (50 mL)
-
p-Toluenesulfonic acid (p-TsOH) (0.1 eq, 190 mg, 1 mmol)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ethyl acetate and Hexane for chromatography
Equipment:
-
Round-bottom flask (100 mL)
-
Dean-Stark apparatus and condenser
-
Magnetic stirrer and hotplate
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography
Procedure:
-
Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, Dean-Stark trap, and reflux condenser, add this compound (1.45 g, 10 mmol), phenylglyoxal monohydrate (1.52 g, 10 mmol), and toluene (50 mL).
-
Catalyst Addition: Add p-toluenesulfonic acid (190 mg, 1 mmol) to the mixture.
-
Reaction: Heat the mixture to reflux (approx. 110-115 °C oil bath temperature). The progress of the reaction can be monitored by observing the collection of water in the Dean-Stark trap and by Thin Layer Chromatography (TLC) (e.g., using 3:7 Ethyl Acetate:Hexane as eluent). The reaction is typically complete within 4-8 hours.
-
Causality Note: The azeotropic removal of water via the Dean-Stark apparatus is crucial. It drives the reversible imine formation and subsequent cyclization equilibria towards the product, ensuring a high yield.[8]
-
-
Workup: Once the reaction is complete, allow the mixture to cool to room temperature. Transfer the mixture to a separatory funnel and wash sequentially with saturated NaHCO₃ solution (2 x 30 mL) and brine (1 x 30 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexane (e.g., starting from 10% and increasing to 40%) to afford the pure 1-propyl-3-phenyl-2(1H)-pyrazinone.
-
Characterization: Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
Application Protocol 2: Synthesis of a 1,4-Benzodiazepin-2-one Derivative
1,4-Benzodiazepines are a privileged scaffold in medicinal chemistry, famously associated with anxiolytic and anticonvulsant activities.[9] this compound can be used to construct the seven-membered diazepine ring by reacting with a 2-aminobenzophenone derivative.
Rationale and Mechanistic Insight
This synthesis proceeds via an initial amidation reaction between the aniline nitrogen of 2-amino-5-chlorobenzophenone and the ester carbonyl of this compound, typically requiring heat to overcome the lower reactivity of the ester. This forms an amide intermediate. The subsequent step is an acid-catalyzed intramolecular cyclization, where the secondary amine attacks the ketone carbonyl, followed by dehydration to form the final imine bond within the seven-membered ring. This general strategy is a cornerstone of benzodiazepine synthesis.[10][11]
Detailed Experimental Protocol
Materials:
-
This compound (1.2 eq, e.g., 1.74 g, 12 mmol)
-
2-Amino-5-chlorobenzophenone (1.0 eq, e.g., 2.32 g, 10 mmol)
-
Pyridine (as solvent and base, 20 mL)
-
Glacial acetic acid (as solvent and catalyst for cyclization, 20 mL)
-
Hydrochloric acid (1 M)
-
Ethyl acetate
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Anhydrous sodium sulfate (Na₂SO₄)
Equipment:
-
Two round-bottom flasks (100 mL)
-
Reflux condenser
-
Magnetic stirrer and hotplate
-
Rotary evaporator
-
Standard workup and purification glassware
Procedure:
Step A: Amide Formation
-
Setup: In a 100 mL round-bottom flask, dissolve 2-amino-5-chlorobenzophenone (2.32 g, 10 mmol) in pyridine (20 mL).
-
Reagent Addition: Add this compound (1.74 g, 12 mmol) to the solution.
-
Reaction: Heat the mixture to reflux (approx. 115 °C) for 12-24 hours. Monitor the reaction by TLC until the starting aminobenzophenone is consumed.
-
Isolation of Intermediate (Optional but Recommended): Cool the reaction mixture and remove the pyridine under high vacuum. Dissolve the residue in ethyl acetate (50 mL), wash with 1 M HCl (2 x 20 mL) to remove residual pyridine, then with saturated NaHCO₃ (1 x 20 mL), and finally with brine (1 x 20 mL). Dry the organic layer over Na₂SO₄, filter, and concentrate to yield the crude amide intermediate, which can be used in the next step without further purification.
Step B: Cyclization and Dehydration
-
Setup: Dissolve the crude amide intermediate from Step A in glacial acetic acid (20 mL) in a clean 100 mL round-bottom flask.
-
Reaction: Heat the solution to 80-90 °C for 2-4 hours. The progress of the ring closure can be monitored by TLC.
-
Causality Note: Acetic acid serves a dual role. It is a polar protic solvent that can solubilize the intermediate, and it acts as a Brønsted acid catalyst to protonate the ketone carbonyl, activating it for the intramolecular nucleophilic attack by the secondary amine.[10]
-
-
Workup: Cool the reaction mixture and carefully pour it over ice water (100 mL). Neutralize the solution by the slow addition of solid NaHCO₃ or a concentrated aqueous solution until effervescence ceases (pH ~7-8).
-
Extraction: Extract the aqueous mixture with ethyl acetate (3 x 40 mL). Combine the organic layers, wash with brine (1 x 50 mL), and dry over anhydrous Na₂SO₄.
-
Purification: Filter and concentrate the organic solution. Purify the resulting crude product by column chromatography (silica gel, eluting with a suitable solvent system like ethyl acetate/hexane) to yield the pure 7-chloro-5-phenyl-1-propyl-1,3-dihydro-2H-1,4-benzodiazepin-2-one.
Summary and Outlook
This compound stands out as a highly effective and versatile C2-N synthon for heterocyclic synthesis. Its bifunctional nature allows for direct and efficient entry into valuable scaffolds like pyrazinones and benzodiazepines through well-established cyclocondensation chemistry. The protocols described herein are robust and can be adapted for the synthesis of diverse compound libraries by varying the bifunctional reaction partner. For researchers, scientists, and drug development professionals, mastering the application of such strategic building blocks is key to accelerating the discovery of new chemical entities with therapeutic potential.
References
-
PubChem. Ethyl 2-[ethyl(propyl)amino]propanoate. National Center for Biotechnology Information. Available at: [Link]
-
Al-bogami, A. S., et al. (2023). Recent Methods for the Synthesis of Quinoxaline Derivatives and their Biological Activities. Mini-Reviews in Medicinal Chemistry. Available at: [Link]
-
de la Torre, B. G., et al. (2018). 2(1H)-Pyrazinones from acyclic building blocks: methods of synthesis and further derivatizations. RSC Advances. Available at: [Link]
-
PubChemLite. This compound (C7H15NO2). PubChemLite. Available at: [Link]
-
Shafi, S., et al. (2022). Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades. Molecules. Available at: [Link]
-
Ghorbani-Vaghei, R., & Malaekehpoor, S. M. (2015). Synthesis of Novel Aryl Quinoxaline Derivatives by New Catalytic Methods. Journal of Chemical and Pharmaceutical Research. Available at: [Link]
-
PubChem. Ethyl 2-(ethylamino)acetate. National Center for Biotechnology Information. Available at: [Link]
-
Halimehjani, A. Z., et al. (2013). Synthesis of 1,5-Benzodiazepine and Its Derivatives by Condensation Reaction Using H-MCM-22 as Catalyst. Journal of Chemistry. Available at: [Link]
- Google Patents. Synthesis of benzodiazepines. Google Patents.
-
Narang, R., et al. (2012). Synthesis and biological activities of new benzodiazepines and benzothiazepines. ResearchGate. Available at: [Link]
-
Behera, A., et al. (2021). Recent advances in the transition-metal-free synthesis of quinoxalines. RSC Advances. Available at: [Link]
-
Sharma, V., et al. (2020). Recent advances in synthesis and medicinal chemistry of benzodiazepines. Bioorganic Chemistry. Available at: [Link]
-
Nembri, G., et al. (2022). Decoding the reaction mechanism of the cyclocondensation of ethyl acetate2-oxo-2-(4-oxo-4H-pyrido [1.2-a] pyrimidin-3-yl) polyazaheterocycle and ethylenediamine using bond evolution theory. Journal of Computational Chemistry. Available at: [Link]
-
Khan, K. M., et al. (2009). Ethyl 2-(3-Methyl-5-oxo-4,5-dihydro-3H-benzo[e][4][12]diazepin-2-ylamino)benzoate. Molecular Diversity Preservation International (MDPI). Available at: [Link]
Sources
- 1. PubChemLite - this compound (C7H15NO2) [pubchemlite.lcsb.uni.lu]
- 2. This compound | 40693-96-7 [chemicalbook.com]
- 3. This compound - Safety Data Sheet [chemicalbook.com]
- 4. This compound synthesis - chemicalbook [chemicalbook.com]
- 5. uwm.edu [uwm.edu]
- 6. meridianbioscience.com [meridianbioscience.com]
- 7. 2(1H)-Pyrazinones from acyclic building blocks: methods of synthesis and further derivatizations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Recent advances in synthesis and medicinal chemistry of benzodiazepines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis of 1,5-Benzodiazepine and Its Derivatives by Condensation Reaction Using H-MCM-22 as Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Recent Methods for the Synthesis of Quinoxaline Derivatives and their Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Ethyl 2-(propylamino)acetate
Welcome to the technical support guide for the synthesis of Ethyl 2-(propylamino)acetate. This document is designed for researchers, chemists, and process development professionals who are actively working with or troubleshooting this synthesis. My goal is to provide you with not just solutions, but a deep, mechanistic understanding of the challenges you might face, grounded in established chemical principles. We will explore the common side reactions, their underlying causes, and robust strategies to mitigate them, ensuring the integrity and efficiency of your synthesis.
Troubleshooting Guide: Common Issues & Solutions
This section addresses the most frequently encountered problems during the synthesis of this compound, which is commonly prepared via the N-alkylation of ethyl glycinate with a propyl halide (e.g., 1-bromopropane) in the presence of a base.
Problem 1: Low Yield and Presence of a High Molecular Weight Impurity
You've completed the reaction, and analysis of the crude product (e.g., by GC-MS or ¹H NMR) shows a significant amount of a byproduct with a mass of M+42 compared to your desired product. This is a classic sign of overalkylation.
Root Cause Analysis: N,N-Dialkylation
The target molecule, this compound, is a secondary amine. After its formation, it can compete with the starting material, ethyl glycinate (a primary amine), for the alkylating agent (1-bromopropane). In many cases, the secondary amine product is more nucleophilic than the primary amine starting material, leading to a second alkylation event that produces the tertiary amine, ethyl 2-(dipropylamino)acetate.
This process is governed by the relative nucleophilicity of the amines and the reaction stoichiometry.
Visualizing the Reaction Pathway Here is a diagram illustrating the desired reaction path versus the overalkylation side reaction.
Caption: Desired vs. undesired N-alkylation pathways.
Troubleshooting & Mitigation Strategies:
-
Control Stoichiometry: The most straightforward approach is to use an excess of the starting amine (ethyl glycinate) relative to the alkylating agent (1-bromopropane). A 2:1 or even 3:1 molar ratio of amine to halide can effectively suppress the second alkylation by ensuring the halide is more likely to encounter a primary amine.
-
Slow Addition of Alkylating Agent: Add the 1-bromopropane dropwise to the reaction mixture containing the ethyl glycinate and base. This maintains a low instantaneous concentration of the alkylating agent, favoring reaction with the more abundant primary amine.
-
Choice of Base: Use a non-nucleophilic, hindered base. While common bases like potassium carbonate (K₂CO₃) are often sufficient, they can also promote side reactions. The base's primary role is to neutralize the HBr formed during the reaction.
Problem 2: Presence of a Carboxylic Acid Impurity
Your post-workup analysis reveals a byproduct that is insoluble in organic solvents but soluble in aqueous base, and TLC analysis shows a spot at a much lower Rf. This often indicates the presence of 2-(propylamino)acetic acid, the result of ester hydrolysis.
Root Cause Analysis: Saponification
The ethyl ester group is susceptible to hydrolysis, particularly under basic conditions (saponification) if water is present in the reaction mixture. This can occur during the reaction itself if wet solvents are used, or during an aqueous workup if the pH becomes too high for an extended period.
Visualizing the Hydrolysis Pathway
Caption: Ester hydrolysis (saponification) side reaction.
Troubleshooting & Mitigation Strategies:
-
Use Anhydrous Solvents: Ensure that your reaction solvent (e.g., acetonitrile, DMF) is thoroughly dried before use. The presence of water is a direct reactant for hydrolysis.
-
Control Workup pH: During the aqueous workup, avoid prolonged exposure to strong bases. If extracting, perform the separation promptly. When neutralizing, be cautious not to let the pH rise excessively.
-
Temperature Control: Ester hydrolysis is accelerated at higher temperatures. If your reaction requires heating, ensure it is only to the minimum temperature necessary for an acceptable reaction rate.
Analytical Troubleshooting Workflow
A robust analytical method is critical for identifying and quantifying byproducts. Gas Chromatography-Mass Spectrometry (GC-MS) is an excellent tool for this purpose.
Workflow: Identifying Impurities by GC-MS
Caption: Workflow for GC-MS analysis of reaction mixture.
Typical GC-MS Data Summary
| Compound | Expected Retention Time (Relative) | Key Mass Spec Fragments (m/z) |
| Ethyl Glycinate (Starting Material) | 0.8 | 103 (M+), 58, 30 |
| This compound (Product) | 1.0 | 145 (M+), 116, 72, 44 |
| Ethyl 2-(dipropylamino)acetate (Byproduct) | 1.2 | 187 (M+), 158, 114 |
Frequently Asked Questions (FAQs)
Q1: What is the best base and solvent combination to minimize side reactions?
A: A common and effective system is using potassium carbonate (K₂CO₃) as the base in acetonitrile (ACN) as the solvent. K₂CO₃ is a solid, relatively non-nucleophilic base, which minimizes side reactions with the alkyl halide. Acetonitrile is a polar aprotic solvent that effectively dissolves the starting materials and facilitates the Sₙ2 reaction without participating in it. For more sensitive substrates, a hindered organic base like diisopropylethylamine (DIPEA) can be used.
Q2: My reaction is very slow. Can I increase the temperature without promoting side reactions?
A: Increasing the temperature will accelerate both the desired Sₙ2 reaction and the undesired side reactions. A moderate increase (e.g., from room temperature to 50-60 °C) is often a good compromise. However, high temperatures can favor the E2 elimination of 1-bromopropane to form propene, especially with stronger or more hindered bases. It is recommended to first try extending the reaction time or adding a catalyst like sodium iodide (which participates in the Finkelstein reaction to generate the more reactive 1-iodopropane in situ) before drastically increasing the temperature.
Q3: How can I purify the final product to remove the dialkylated byproduct?
A: Flash column chromatography is the most effective method. The desired secondary amine is more polar than the tertiary amine byproduct. A silica gel column using a gradient elution starting with a non-polar solvent system (e.g., 9:1 Hexane:Ethyl Acetate) and gradually increasing the polarity should allow for good separation. The tertiary amine will elute first, followed by the desired secondary amine product.
Experimental Protocols
Protocol 1: Synthesis of this compound
-
Materials: Ethyl glycinate hydrochloride, 1-bromopropane, potassium carbonate (anhydrous), acetonitrile (anhydrous).
-
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add ethyl glycinate hydrochloride (1.0 eq) and anhydrous potassium carbonate (2.5 eq).
-
Add anhydrous acetonitrile to form a stirrable slurry.
-
Begin vigorous stirring and add 1-bromopropane (1.1 eq).
-
Heat the reaction mixture to 50 °C and monitor by TLC or GC-MS every 2 hours until the starting material is consumed (typically 6-12 hours).
-
Cool the reaction to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Perform an aqueous workup and subsequent purification by flash chromatography as described in the FAQ.
-
Protocol 2: GC-MS Analysis of Reaction Mixture
-
Sample Preparation: Quench a small aliquot (approx. 0.1 mL) of the reaction mixture and dilute it with 1 mL of ethyl acetate. Filter the sample through a syringe filter.
-
GC Conditions (Example):
-
Column: DB-5ms (or equivalent), 30 m x 0.25 mm x 0.25 µm
-
Inlet Temperature: 250 °C
-
Oven Program: Start at 60 °C, hold for 2 min, ramp to 280 °C at 15 °C/min.
-
Carrier Gas: Helium
-
-
MS Conditions (Example):
-
Ionization Mode: Electron Impact (EI)
-
Scan Range: 40-400 m/z
-
References
-
Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part A: Structure and Mechanisms. Springer. [Link]
-
Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. [Link]
-
Salvatore, R. N., Nagle, A. S., & Schmidt, S. E. (2001). Cesium Hydroxide and Cesium Carbonate. Encyclopedia of Reagents for Organic Synthesis. [Link]
-
Bruice, P. Y. (2016). Organic Chemistry. Pearson. [Link]
-
Finkelstein, H. (1910). Darstellung organischer Jodide aus den entsprechenden Bromiden und Chloriden. Berichte der deutschen chemischen Gesellschaft, 43(2), 1528-1532. [Link]
Technical Support Center: Synthesis of N-propylglycine Ethyl Ester
Welcome to the technical support center for the synthesis of N-propylglycine ethyl ester. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to improve the yield and purity of your synthesis. This resource is structured to address common challenges encountered during experimental work, providing not just solutions but also the underlying scientific principles.
I. Understanding the Synthesis: Key Routes and Common Pitfalls
The synthesis of N-propylglycine ethyl ester is primarily achieved through two main synthetic routes: N-alkylation of glycine ethyl ester and reductive amination . Each method has its advantages and potential drawbacks.
A. N-Alkylation of Glycine Ethyl Ester
This classic method involves the reaction of glycine ethyl ester with a propyl halide (e.g., 1-bromopropane or 1-iodopropane) in the presence of a base. While straightforward, this reaction is often plagued by a significant side reaction: the formation of the dialkylated product, N,N-dipropylglycine ethyl ester. The primary amine of glycine ethyl ester, once mono-propylated, can be more nucleophilic than the starting material, leading to a second alkylation.[1][2]
Q1: My N-alkylation reaction is giving a low yield of the desired N-propylglycine ethyl ester and a significant amount of the N,N-dipropylglycine ethyl ester impurity. How can I improve the mono-alkylation selectivity?
A1: This is a classic challenge in the N-alkylation of primary amines. The key to favoring mono-alkylation lies in carefully controlling the reaction conditions to minimize the reactivity of the mono-alkylated product. Here are several strategies:
-
Stoichiometry is Critical: Use a significant excess of glycine ethyl ester relative to the propyl halide. This statistical approach increases the probability of the propyl halide reacting with the starting material rather than the mono-propylated product. A 2 to 5-fold excess of the amine is a good starting point.
-
Choice of Base: The base plays a crucial role. A bulky, non-nucleophilic base can sterically hinder the approach to the more substituted mono-propylated amine. Consider using bases like diisopropylethylamine (DIPEA) or cesium carbonate (Cs₂CO₃). Cesium hydroxide has also been shown to promote selective monoalkylation.[3]
-
Slow Addition of the Alkylating Agent: Adding the propyl halide slowly to the reaction mixture containing the excess glycine ethyl ester and base helps to maintain a low concentration of the alkylating agent throughout the reaction, further disfavoring the second alkylation.
-
Solvent Effects: The choice of solvent can influence the reaction rate and selectivity. Aprotic polar solvents like acetonitrile (MeCN) or dimethylformamide (DMF) are commonly used. However, be mindful that DMF can be difficult to remove during workup. For phase-transfer catalysis conditions, a biphasic system (e.g., toluene/water) can be effective.
-
Temperature Control: Running the reaction at a lower temperature can sometimes improve selectivity by reducing the rate of the second alkylation, which may have a slightly higher activation energy.
B. Reductive Amination
Reductive amination offers a more controlled approach to mono-alkylation. This two-step, one-pot reaction involves the initial formation of an imine between glycine ethyl ester and propanal, followed by the in-situ reduction of the imine to the desired secondary amine. This method generally avoids the issue of dialkylation.[4][5]
Q2: I'm considering using reductive amination to synthesize N-propylglycine ethyl ester. What are the key parameters to consider for a successful reaction?
A2: Reductive amination is an excellent choice for clean mono-alkylation. Here are the critical factors for success:
-
Choice of Reducing Agent: The selection of the reducing agent is paramount. You need a reagent that selectively reduces the imine in the presence of the starting aldehyde. Common choices include:
-
Sodium triacetoxyborohydride (STAB): A mild and selective reagent often used in solvents like dichloromethane (DCM) or dichloroethane (DCE).[6]
-
Sodium cyanoborohydride (NaBH₃CN): Effective and can be used in protic solvents like methanol or ethanol. It is typically used under slightly acidic conditions (pH ~6-7) to facilitate imine formation.[6]
-
Sodium borohydride (NaBH₄): A stronger reducing agent that can also reduce the starting aldehyde. Therefore, it's crucial to allow sufficient time for imine formation before adding the borohydride.[4][6]
-
-
pH Control: Imine formation is typically favored under mildly acidic conditions (pH 4-6). This can be achieved by using the hydrochloride salt of glycine ethyl ester or by adding a catalytic amount of a weak acid like acetic acid.
-
Reaction Solvent: The choice of solvent depends on the reducing agent. For STAB, chlorinated solvents are common. For NaBH₃CN and NaBH₄, alcoholic solvents are suitable.
-
Water Removal: The formation of the imine is a reversible reaction that produces water. In some cases, adding a dehydrating agent like anhydrous magnesium sulfate (MgSO₄) or molecular sieves can drive the equilibrium towards imine formation and improve the overall yield.
II. Troubleshooting Guide
This section addresses specific problems you might encounter during your synthesis and provides actionable solutions.
| Problem | Potential Cause(s) | Troubleshooting Steps & Recommendations |
| Low or No Product Formation (Both Methods) | - Inactive reagents (e.g., old propyl halide, degraded reducing agent).- Incorrect stoichiometry.- Insufficient reaction time or temperature.- Inappropriate base or solvent. | - Verify Reagent Quality: Use freshly opened or properly stored reagents. Check the purity of your starting materials.- Confirm Stoichiometry: Double-check your calculations and measurements.- Optimize Reaction Conditions: Monitor the reaction by TLC or LC-MS to determine the optimal reaction time. If the reaction is sluggish, consider a moderate increase in temperature.- Re-evaluate Base/Solvent System: For N-alkylation, ensure the base is strong enough to deprotonate the amine. For reductive amination, ensure the pH is appropriate for imine formation. |
| Significant Dialkylation Product (N-Alkylation Method) | - Stoichiometry of amine to alkyl halide is too low.- Reaction temperature is too high.- Highly reactive alkylating agent (e.g., propyl iodide).- Inappropriate base. | - Increase Amine Excess: Use a 3-5 fold excess of glycine ethyl ester.- Lower Reaction Temperature: Try running the reaction at room temperature or even 0 °C.- Use a Less Reactive Halide: If using propyl iodide, switch to propyl bromide.- Switch to a Bulky Base: Use DIPEA or 2,6-lutidine to sterically hinder the second alkylation. |
| Presence of Unreacted Glycine Ethyl Ester | - Insufficient amount of propyl halide or propanal.- Incomplete reaction.- Deactivation of the reducing agent (reductive amination). | - Check Stoichiometry: Ensure at least a 1:1 molar ratio of the alkylating/carbonyl compound to the limiting reagent.- Extend Reaction Time: Monitor the reaction until the starting material is consumed.- Add Fresh Reducing Agent: If the reaction stalls in reductive amination, carefully add another portion of the reducing agent. |
| Difficulty in Product Purification | - Similar polarities of the desired product and byproducts (e.g., dialkylated product).- Presence of non-volatile impurities from the reaction. | - Optimize Column Chromatography: Use a solvent system with a lower polarity to achieve better separation between the mono- and di-alkylated products. A common starting point is a gradient of ethyl acetate in hexanes.[7]- Aqueous Workup: Perform an acidic wash (e.g., dilute HCl) to remove any unreacted amine and a basic wash (e.g., saturated NaHCO₃) to remove acidic impurities before chromatography.- Distillation: If the product is thermally stable, vacuum distillation can be an effective purification method. |
III. Experimental Protocols
A. Protocol 1: N-Alkylation of Glycine Ethyl Ester with Propyl Bromide
This protocol is designed to favor mono-alkylation.
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add glycine ethyl ester hydrochloride (1 equivalent) and acetonitrile (10 mL per gram of hydrochloride).
-
Add a suitable base, such as potassium carbonate (K₂CO₃, 2.5 equivalents) or diisopropylethylamine (DIPEA, 2.2 equivalents).
-
Stir the mixture at room temperature for 30 minutes to generate the free base of glycine ethyl ester.
-
Slowly add 1-bromopropane (0.8 equivalents) to the reaction mixture dropwise over 30-60 minutes.
-
Heat the reaction mixture to a gentle reflux (around 50-60 °C) and monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete (typically 4-8 hours), cool the mixture to room temperature.
-
Filter off any inorganic salts and concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes.
B. Protocol 2: Reductive Amination of Glycine Ethyl Ester with Propanal
This protocol utilizes sodium triacetoxyborohydride for a controlled reduction.
-
To a round-bottom flask, add glycine ethyl ester hydrochloride (1 equivalent) and dichloromethane (DCM, 15 mL per gram of hydrochloride).
-
Add triethylamine (1.1 equivalents) to neutralize the hydrochloride salt and stir for 10 minutes.
-
Add propanal (1.2 equivalents) to the mixture.
-
Stir the reaction at room temperature for 1-2 hours to allow for imine formation.
-
In a separate flask, prepare a slurry of sodium triacetoxyborohydride (STAB, 1.5 equivalents) in DCM.
-
Slowly add the STAB slurry to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. The reaction is typically complete within 3-6 hours.
-
Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
IV. Visualizing the Workflows
A. N-Alkylation Workflow
Caption: Workflow for N-Alkylation Synthesis.
B. Reductive Amination Workflow
Caption: Workflow for Reductive Amination Synthesis.
V. Frequently Asked Questions (FAQs)
Q3: Can I use glycine instead of glycine ethyl ester for these reactions?
A3: While it is possible to perform N-alkylation directly on glycine, it is generally more challenging due to the poor solubility of the zwitterionic amino acid in many organic solvents.[8] Esterifying the carboxylic acid group to form glycine ethyl ester increases its solubility and makes it more amenable to these reactions.
Q4: My TLC plate shows a streak instead of a clean spot for my product. What could be the reason?
A4: Streaking on a TLC plate for an amine-containing compound is often due to the interaction of the basic amine with the acidic silica gel. To resolve this, you can add a small amount of a volatile base, such as triethylamine (1-2%), to your TLC eluent. This will neutralize the acidic sites on the silica gel and result in sharper spots.
Q5: Is it possible to perform the N-alkylation under phase-transfer catalysis (PTC) conditions?
A5: Yes, PTC can be an effective method for the N-alkylation of glycine esters. This typically involves using a quaternary ammonium salt, such as tetrabutylammonium bromide (TBAB), to transfer the deprotonated glycine ester from an aqueous or solid phase into the organic phase where it can react with the propyl halide. This can sometimes lead to milder reaction conditions and improved yields.
Q6: How can I confirm the identity and purity of my final N-propylglycine ethyl ester product?
A6: The identity and purity of your product should be confirmed using a combination of analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): This will confirm the structure of the molecule by showing the characteristic signals for the propyl group, the ethyl ester, and the glycine backbone.
-
Mass Spectrometry (MS): This will confirm the molecular weight of the product.
-
Infrared (IR) Spectroscopy: This can show the presence of key functional groups like the ester carbonyl and the N-H bond.
-
High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC): These techniques can be used to assess the purity of the final product.
VI. References
-
Reductive Amination - Common Conditions. (n.d.). Organic Chemistry Data. Retrieved from [Link]
-
Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862.
-
Highly Functionalized 1,2–Diamino Compounds through Reductive Amination of Amino Acid-Derived β–Keto Esters. (2012). PLoS ONE, 7(12), e53229.
-
Syntheses and Solid-State Characterizations of N-Alkylated Glycine Derivatives. (2023). Molecules, 28(19), 6891.
-
Reductive Amination, and How It Works. (2017). Master Organic Chemistry. Retrieved from [Link]
-
N-Dealkylation of Amines. (2022). Molecules, 27(15), 4784.
-
Reductive amination. (n.d.). In Wikipedia. Retrieved from [Link]
-
N alkylation at sp3 Carbon Reagent Guide. (n.d.). ACS Green Chemistry Institute. Retrieved from [Link]
-
Automated Parallel Synthesis of N-Alkylated-α-Amino Methyl Esters in Gram Quantities. (2005). CHIMIA, 59(3), 102-106.
-
Salvatore, R. N., Nagle, A. S., Schmidt, S. E., & Jung, K. W. (1999). Cesium Hydroxide Promoted Selective N-Monoalkylation of Primary Amines. Organic Letters, 1(12), 1893–1896.
-
Zn(II)-Catalyzed Selective N-Alkylation of Amines with Alcohols Using Redox Noninnocent Azo-Aromatic Ligand as Electron and Hydrogen Reservoir. (2023). The Journal of Organic Chemistry, 88(2), 915–927.
-
LITHIUM AMIDES AS HOMOCHIRAL AMMONIA EQUIVALENTS FOR CONJUGATE ADDITIONS TO α,β-UNSATURATED ESTERS: ASYMMETRIC SYNTHESIS OF. (2004). Organic Syntheses, 81, 1-12.
-
n-allyl-n-(methoxycarbonyl)-1,3-decadiynylamine. (2007). Organic Syntheses, 84, 88.
-
N-Alkylation of aromatic amines with alcohols by using a commercially available Ru complex under mild conditions. (2023). RSC Advances, 13(52), 36297-36301.
-
Automated Parallel Synthesis of N-Alkylated-α-Amino Methyl Esters in Gram Quantities. (2005). CHIMIA International Journal for Chemistry, 59(3), 102-106.
-
Phosphonic acid, (1-amino-3-methylbutyl)-, diethyl ester, (R)-. (1998). Organic Syntheses, 75, 19.
-
Stork, G., Leong, A. Y. W., & Touzin, A. M. (1976). Synthesis of amino acids. Alkylation of aldimine and ketimine derivatives of glycine ethyl ester under various phase-transfer conditions. The Journal of Organic Chemistry, 41(20), 3491–3493.
-
Alkylation of Amines (Sucks!). (2017). Master Organic Chemistry. Retrieved from [Link]
-
Alkylation of Amines. (2022, April 6). [Video]. YouTube. Retrieved from [Link]
-
Selective N-alkylation of primary amines with R–NH2·HBr and alkyl bromides using a competitive deprotonation/protonation strategy. (2016). RSC Advances, 6(70), 65955-65961.
-
Yan, T., Feringa, B. L., & Barta, K. (2017). Direct N-alkylation of unprotected amino acids with alcohols. Science Advances, 3(12), eaao6494.
-
glycine ethyl ester hydrochloride. (n.d.). Organic Syntheses. Retrieved from [Link]
-
Reductive Amination & Amide Synthesis (IOC 40). (2022, April 29). [Video]. YouTube. Retrieved from [Link]
-
is added. The flask is then cooled in an ice water bath, and irradiated with a 300 W tungsten lamp for 1 h. (n.d.). Organic Syntheses. Retrieved from [Link]
-
Purification of Organic Compounds by Flash Column Chromatography. (2012). Organic Syntheses, 89, 270-280.
-
A Reductive Amination Using Methyl Esters as Nominal Electrophiles. (2019). Thesis, University of Nottingham.
-
N-Carbobenzyloxy-3-hydroxy-L-prolylglycylglycine ethyl ester. (1973). Organic Syntheses, 53, 25.
-
Barta, K., & Feringa, B. L. (2016). Direct Catalytic N‐Alkylation of α‐Amino Acid Esters and Amides Using Alcohols with High Retention of Stereochemistry. Angewandte Chemie International Edition, 55(4), 1398-1402.
-
Amine synthesis by reductive amination (reductive alkylation). (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
Separation of Glycine ethyl ester on Newcrom R1 HPLC column. (n.d.). SIELC Technologies. Retrieved from [Link]
-
Chromatography: Solvent Systems For Flash Column. (n.d.). University of Rochester Department of Chemistry. Retrieved from [Link]
-
A facile route to synthesize N-(Boc-Aminoethylglycin)thymine Ethyl Ester, application to the synthesis of. (2020). Journal of Chemical Sciences, 132(1), 32.
-
Enantioselective Alkylation of N‐(Diphenylmethylene)glycinate tert‐Butyl Ester: Synthesis of (R)‐2‐(Benzhydrylidenamino)‐3‐Phenylpropanoic Acid tert‐Butyl Ester. (2004). Synthetic Communications, 34(15), 2821-2828.
-
Direct N-alkylation of unprotected amino acids with alcohols. (2017). Science Advances, 3(12), e1701985.
-
Process for the synthesis of peptides. (1957). U.S. Patent No. 2,793,204.
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. youtube.com [youtube.com]
- 3. Substituted amine synthesis by amination (alkylation) [organic-chemistry.org]
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- 5. Reductive amination - Wikipedia [en.wikipedia.org]
- 6. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 7. Chromatography [chem.rochester.edu]
- 8. Direct N-alkylation of unprotected amino acids with alcohols - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Ethyl 2-(propylamino)acetate
Welcome to the technical support center for the purification of Ethyl 2-(propylamino)acetate. This guide is designed for researchers, scientists, and professionals in drug development who are working with this secondary amino ester. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during its purification. This resource provides in-depth technical guidance rooted in established chemical principles to ensure the integrity and purity of your final product.
Introduction to the Challenges
This compound is a secondary amino ester, a class of compounds that presents a unique set of purification challenges. Its structure incorporates a basic secondary amine and an ester functional group, which is susceptible to hydrolysis. The purification process is often complicated by the presence of closely-related impurities from its synthesis, typically via reductive amination. The key to successful purification lies in understanding the chemical properties of the target molecule and its potential contaminants.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses specific issues you may encounter during the purification of this compound in a question-and-answer format.
Synthesis and Initial Work-up
Question 1: What are the most likely impurities from the synthesis of this compound via reductive amination of ethyl glyoxylate and propylamine?
Answer: The primary impurities to anticipate from this synthesis route are:
-
Unreacted Starting Materials: Residual propylamine and ethyl glyoxylate.
-
Imine Intermediate: The intermediate imine formed between propylamine and ethyl glyoxylate may not be fully reduced.[1]
-
Over-alkylation Product: Although less common in reductive amination compared to direct alkylation, trace amounts of the tertiary amine, ethyl 2-(dipropylamino)acetate, could be formed.
-
Hydrolysis Products: If the reaction or work-up conditions are not carefully controlled, the ester can hydrolyze to 2-(propylamino)acetic acid.[2][3]
-
Byproducts from the Reducing Agent: The choice of reducing agent can introduce specific byproducts. For example, using sodium borohydride in an alcohol solvent can lead to the formation of borate esters.
Diagram 1: Potential Impurity Profile
Caption: Common impurities in the synthesis of this compound.
Column Chromatography
Question 2: My compound is streaking badly on the silica gel column. How can I improve the peak shape?
Answer: Peak tailing or streaking of amines on silica gel is a common issue caused by the interaction of the basic amine with acidic silanol groups on the silica surface. Here are several strategies to mitigate this:
-
Mobile Phase Modification: Add a small amount of a basic modifier to your eluent. Triethylamine (TEA) is a common choice, typically at a concentration of 0.1-1% (v/v). The TEA will compete with your product for the acidic sites on the silica, leading to a more symmetrical peak shape.
-
Use of Deactivated Silica: Consider using silica gel that has been deactivated, for instance, by treatment with a silylating agent to cap the free silanol groups.
-
Alternative Stationary Phases: If the problem persists, switching to a different stationary phase like alumina (basic or neutral) or using reversed-phase chromatography might be necessary.[4]
Question 3: I am not sure which solvent system to use for column chromatography. Where should I start?
Answer: A good starting point for "normal" polarity compounds like this compound is a mixture of ethyl acetate and a non-polar solvent like hexanes.[5] You can determine the optimal ratio by running thin-layer chromatography (TLC) first. Aim for an Rf value of around 0.2-0.3 for your product to ensure good separation on the column.[6]
Table 1: Suggested Starting Solvent Systems for TLC Analysis
| Solvent System | Ratio (v/v) | Expected Rf |
| Ethyl Acetate / Hexanes | 20:80 | Low |
| Ethyl Acetate / Hexanes | 40:60 | Medium |
| Ethyl Acetate / Hexanes | 60:40 | High |
| Dichloromethane / Methanol | 95:5 | Medium-High |
Liquid-Liquid Extraction
Question 4: Can I use acid-base extraction to purify my product?
Answer: Yes, this can be an effective technique, but it must be approached with caution due to the potential for ester hydrolysis. The secondary amine can be protonated with a dilute acid (e.g., 1M HCl) to make it water-soluble, allowing you to wash away non-basic organic impurities. Subsequently, neutralizing the aqueous layer with a base (e.g., NaHCO₃ or a weak NaOH solution) will deprotonate the amine, allowing it to be extracted back into an organic solvent.
Key Considerations:
-
Avoid Strong Acids and Bases: Prolonged exposure to strong acids or bases can cause hydrolysis of the ethyl ester.[2][7]
-
Use a Weak Base for Neutralization: A saturated solution of sodium bicarbonate is a good choice for neutralizing the acidic aqueous layer to minimize the risk of base-catalyzed hydrolysis.
-
Work Quickly and at Low Temperatures: Perform the extractions promptly and consider cooling the solutions in an ice bath to slow down the rate of hydrolysis.
Diagram 2: Acid-Base Extraction Workflow
Caption: A cautious workflow for acid-base extraction of this compound.
Recrystallization and Distillation
Question 5: My product is an oil at room temperature. Can I still use recrystallization?
Answer: If your product is an oil, direct recrystallization is not feasible. However, you can often convert the basic amine into a crystalline salt, which can then be recrystallized. The hydrochloride (HCl) salt is a common choice.[8]
Protocol for Salt Formation and Recrystallization:
-
Dissolve your crude product in a suitable solvent like diethyl ether or ethyl acetate.
-
Slowly add a solution of HCl in a compatible solvent (e.g., HCl in diethyl ether) with stirring until precipitation is complete.
-
Isolate the solid salt by filtration.
-
Perform a solvent screen to find a suitable recrystallization solvent or solvent pair (e.g., ethanol/ether, isopropanol/hexane). The ideal solvent will dissolve the salt when hot but not when cold.
Question 6: Is distillation a viable purification method?
Purity Assessment
Question 7: How can I assess the purity of my final product?
Answer: A combination of techniques is recommended for a thorough purity assessment:
-
Thin-Layer Chromatography (TLC): A quick and easy way to check for the presence of multiple components. A single spot (under different visualization techniques like UV and staining) suggests a high degree of purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for confirming the structure and identifying impurities. The presence of unexpected signals can indicate residual starting materials, solvents, or byproducts.[9]
-
Infrared (IR) Spectroscopy: Can confirm the presence of key functional groups, such as the C=O stretch of the ester (around 1735 cm⁻¹) and the N-H bend of the secondary amine.[10]
-
Gas Chromatography-Mass Spectrometry (GC-MS): Provides information on both the purity (from the GC trace) and the identity of components (from the mass spectra).[9]
Summary of Key Purification Parameters
Table 2: Purification Method Selection Guide
| Purification Method | Best For Removing | Key Considerations |
| Column Chromatography | Closely related impurities (e.g., imine, over-alkylation product) | Use a basic modifier (e.g., TEA) to prevent peak tailing. |
| Acid-Base Extraction | Non-basic impurities | Perform quickly and at low temperatures to minimize ester hydrolysis. |
| Recrystallization (as salt) | Various impurities | Requires conversion to a crystalline salt (e.g., hydrochloride). |
| Distillation | Non-volatile impurities | Use vacuum distillation to avoid thermal decomposition. |
This technical support guide provides a framework for troubleshooting the common challenges in the purification of this compound. By understanding the underlying chemical principles and carefully selecting the appropriate purification techniques, you can achieve a high level of purity for your target compound.
References
-
Columbia University. Column chromatography. Available at: [Link]
-
University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. Available at: [Link]
-
Scribd. Lab 2 - Extraction and Recrystallization. Available at: [Link]
-
Chempedia - LookChem. General procedures for the purification of Esters. Available at: [Link]
-
Reddit. Struggling with Reductive Amination: Tips for Isolating My Amine Product?. Available at: [Link]
-
YouTube. Esters 4. Organic Preparation & Purification of an Ester. Available at: [Link]
-
University of Rochester, Department of Chemistry. Chromatography: Solvent Systems For Flash Column. Available at: [Link]
-
PubMed. High-performance liquid chromatographic separation and determination of 2-(diethylamino)ethyl diphenylpropylacetate and its metabolites from biological samples. Available at: [Link]
- Google Patents. DE19529090A1 - Ethyl-propylamine prodn. used in agrochemicals prodn. - by reacting ethylamine with propionaldehyde in water-immiscible diluent, and catalytic hydrogenation of imine prod.
- Google Patents. US4521595A - Process for the purification of esters.
-
MDPI. Underlying Mechanisms of Reductive Amination on Pd-Catalysts: The Unique Role of Hydroxyl Group in Generating Sterically Hindered Amine. Available at: [Link]
-
ResearchGate. Reaction scheme for acid hydrolysis and basic hydrolysis of ethyl acetate. Available at: [Link]
-
Wikipedia. Ethyl acetate. Available at: [Link]
-
ResearchGate. How to purify esterefication product?. Available at: [Link]
-
PubChem. This compound. Available at: [Link]
-
PubChem. Ethyl 2-(ethylamino)acetate. Available at: [Link]
-
PubChem. Ethyl 2-[ethyl(propyl)amino]propanoate. Available at: [Link]
-
PubChem. Ethyl Acetate. Available at: [Link]
-
BYU ScholarsArchive. An Efficient Reductive Amination Protocol Using Benzylamine-Borane As Reducing Agent. Available at: [Link]
-
University Chemistry. Analysis and Evaluation of Purity of Ethyl Acetate in the Esterification Reaction of Ethanol and Acetic Acid. Available at: [Link]
-
askIITians. The hydrolysis of ethyl acetate in an acidic medium is a: (A) Zero or. Available at: [Link]
-
RSC Publishing. A practical catalytic reductive amination of carboxylic acids. Available at: [Link]
-
Doc Brown's Chemistry. infrared spectrum of ethyl ethanoate prominent wavenumbers cm-1 detecting functional groups present finger print for identification of ethyl acetate image diagram doc brown's advanced organic chemistry revision notes. Available at: [Link]
Sources
- 1. reddit.com [reddit.com]
- 2. researchgate.net [researchgate.net]
- 3. Ethyl acetate - Wikipedia [en.wikipedia.org]
- 4. General procedures for the purification of Esters - Chempedia - LookChem [lookchem.com]
- 5. researchgate.net [researchgate.net]
- 6. PubChemLite - this compound (C7H15NO2) [pubchemlite.lcsb.uni.lu]
- 7. sfu.ca [sfu.ca]
- 8. This compound | 40693-96-7 [chemicalbook.com]
- 9. dxhx.pku.edu.cn [dxhx.pku.edu.cn]
- 10. infrared spectrum of ethyl ethanoate prominent wavenumbers cm-1 detecting functional groups present finger print for identification of ethyl acetate image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
Technical Support Center: A Guide to Preventing Dimerization of Ethyl 2-(propylamino)acetate
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the challenge of preventing the dimerization of Ethyl 2-(propylamino)acetate during synthesis and handling. Our focus is on providing practical, field-proven insights rooted in established chemical principles to ensure the integrity of your experimental outcomes.
Introduction: Understanding the Challenge
This compound is a secondary amine that, like many of its class, possesses a nucleophilic nitrogen atom. This inherent reactivity is crucial for its intended downstream applications but also makes it susceptible to undesired side reactions, most notably dimerization. Dimerization not only reduces the yield of your target molecule but also introduces impurities that can be challenging to separate, complicating your workflow and potentially impacting the quality of your final product. This guide will equip you with the knowledge and protocols to effectively mitigate this issue.
The primary cause for concern is that secondary amines are often more nucleophilic than the primary amines from which they are synthesized. This increased nucleophilicity makes them more likely to react with electrophiles present in the reaction mixture, leading to unwanted byproducts.[1][2]
Troubleshooting Guide: Identifying and Resolving Dimerization
This section is designed to help you diagnose and solve specific issues related to the formation of dimeric impurities when working with this compound.
Issue 1: Unexpected High Molecular Weight Impurity Detected by LC-MS, Suspected Dimer
Symptoms:
-
A significant peak appears in your LC-MS analysis with a mass corresponding to approximately double that of your product.
-
Reduced yield of the desired this compound.
-
Difficult purification, with the impurity co-eluting or having similar solubility to the product.
Root Cause Analysis and Solutions:
The most probable cause of dimerization is a reaction between two molecules of this compound or a reaction of the product with a reactive starting material. The specific mechanism will dictate the most effective preventative strategy.
Potential Dimerization Pathways:
-
Self-Condensation (Amide Formation): The secondary amine of one molecule attacks the ester carbonyl group of another, forming an N-acylated dimer. This is essentially an unwanted peptide coupling reaction.
-
Over-Alkylation with a Starting Material: If the synthesis involves the reaction of propylamine with an ethyl haloacetate (e.g., ethyl chloroacetate or bromoacetate), the more nucleophilic product, this compound, can react with any unreacted ethyl haloacetate.[3]
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// Reductive Amination Path check_reductant [label="Check Reductant Addition", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; imine_formation [label="Ensure complete imine formation before adding reductant", shape=box, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"];
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end_success [label="Dimerization Minimized", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; end_fail [label="Consider Alternative Route (e.g., Protecting Groups)", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];
start -> check_synthesis; check_synthesis -> direct_alkylation [label="Yes"]; check_synthesis -> reductive_amination [label="No"];
direct_alkylation -> optimize_conditions [label="Yes"]; optimize_conditions -> slow_addition; optimize_conditions -> excess_amine; optimize_conditions -> lower_temp; slow_addition -> end_success; excess_amine -> end_success; lower_temp -> end_success; optimize_conditions -> end_fail [style=dashed];
reductive_amination -> check_reductant [label="Yes"]; check_reductant -> imine_formation; imine_formation -> end_success;
start -> purification [style=dotted]; start -> storage [style=dotted]; purification -> end_success; storage -> end_success; } } Caption: Troubleshooting workflow for dimerization.
Detailed Protocols & Explanations:
If using a direct alkylation approach (e.g., Propylamine + Ethyl Bromoacetate):
This method is prone to over-alkylation because the secondary amine product is more nucleophilic than the starting propylamine.[1][2]
-
Protocol 1: Controlled Addition of the Alkylating Agent
-
Dissolve propylamine (5-10 equivalents) in a suitable anhydrous solvent (e.g., DMSO, DMF) with a non-nucleophilic base (e.g., potassium carbonate).[4]
-
Cool the reaction mixture to 0°C.
-
Add the ethyl haloacetate dropwise over a period of 1-2 hours using a syringe pump. This maintains a low concentration of the alkylating agent, favoring reaction with the more abundant primary amine.[1]
-
Monitor the reaction by TLC or LC-MS to determine the optimal reaction time and prevent prolonged exposure of the product to the reaction conditions.
-
-
Causality: By keeping the concentration of the electrophile (ethyl haloacetate) low at all times, you create a kinetic environment where it is statistically more likely to encounter and react with the primary amine (propylamine) rather than the secondary amine product.
| Parameter | Standard Condition | Optimized Condition | Rationale |
| Propylamine equivalents | 1-2 | 5-10 | Statistically favors reaction with the primary amine.[1] |
| Alkylating Agent Addition | All at once | Dropwise over 1-2 hours | Maintains a low concentration of the electrophile.[1] |
| Temperature | Room Temperature | 0°C to Room Temperature | Reduces the rate of the undesired second alkylation.[1] |
If dimerization occurs post-synthesis (during storage or workup):
-
Protocol 2: Proper Storage and Handling
-
After purification, ensure all traces of acidic or basic residues from the workup are removed.
-
If the product is a free base, consider converting it to a stable salt (e.g., hydrochloride) for long-term storage.[5][6]
-
Store the purified product under an inert atmosphere (nitrogen or argon) at low temperatures (-20°C).
-
Use aprotic solvents for storage if in solution.
-
-
Causality: The presence of acid or base can catalyze self-condensation reactions. The exclusion of air and moisture, along with low temperatures, minimizes decomposition and side reactions.
Frequently Asked Questions (FAQs)
Q1: What is the most likely structure of the dimer?
A1: Without experimental data, the most probable dimer structure arises from either N-acylation or N-alkylation.
-
N-acylated dimer: Ethyl 2-(propyl(2-oxo-2-(propylamino)ethyl)amino)acetate. This would result from the amine of one molecule attacking the ester of another.
-
N-alkylated dimer (from over-alkylation): Ethyl 2-(propyl(2-ethoxy-2-oxoethyl)amino)acetate. This is formed if the product reacts with the ethyl haloacetate starting material.
Q2: I am using reductive amination to synthesize this compound. Can dimerization still occur?
A2: Reductive amination is generally a more controlled method for producing secondary amines and significantly reduces the risk of over-alkylation.[2] However, issues can still arise:
-
Incomplete Imine Formation: If the reducing agent is added before the reaction between propylamine and ethyl glyoxylate is complete, the unreacted propylamine can be reductively alkylated by another molecule of the aldehyde, leading to dipropylamine, or other side reactions.
-
Reaction of the Product with Unreacted Aldehyde: If a large excess of the aldehyde is used, the secondary amine product could potentially react with it to form a hemiaminal or other adducts.
To mitigate this:
-
Ensure the imine formation step is complete before adding the reducing agent (e.g., sodium triacetoxyborohydride). This can be monitored by TLC or NMR.
-
Use a stoichiometry of 1:1 or a slight excess of the amine.
Q3: Are there alternative synthetic routes that completely avoid dimerization?
A3: Yes, using a protecting group strategy is a robust method to prevent over-alkylation and, by extension, dimerization.[3][4]
-
Protocol 3: Synthesis via a Protected Amine
-
Protect propylamine with a suitable protecting group, such as a tert-butoxycarbonyl (Boc) group, to form tert-butyl propylcarbamate.
-
Alkylate the protected amine with ethyl bromoacetate. The presence of the Boc group prevents further alkylation.
-
Deprotect the Boc group using an acid (e.g., trifluoroacetic acid in dichloromethane) to yield the desired this compound.[1]
-
Q4: Can my choice of base influence the extent of dimerization?
A4: Absolutely. A strong, bulky, non-nucleophilic base is often preferred for direct alkylation.
-
Good choices: Potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or a hindered amine base like diisopropylethylamine (DIPEA). Cesium bases have been shown to be particularly effective in promoting selective mono-N-alkylation.[1][4]
-
Bases to avoid: Strong, nucleophilic bases like sodium hydroxide or potassium tert-butoxide could promote ester hydrolysis or other side reactions.
Q5: During purification by column chromatography, I am observing smearing and product loss. Could this be related to the dimerization issue?
A5: Yes, secondary amines can be problematic in silica gel chromatography. The slightly acidic nature of silica can lead to protonation of the amine, causing tailing and potential on-column reactions.
-
Solution: Add a small amount of a volatile base, such as triethylamine (~1%), to the eluent. This will neutralize the acidic sites on the silica gel, leading to sharper peaks and improved recovery.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Avoiding Over-alkylation - Wordpress [reagents.acsgcipr.org]
- 4. US6423871B1 - Efficient synthesis of secondary amines by selective alkylation of primary amines - Google Patents [patents.google.com]
- 5. Ethyl aminoacetate hydrochloride | C4H10ClNO2 | CID 12175 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. CAS 623-33-6 Glycine ethyl ester hydrochloride Impurity | Impurity Manufacturers & Suppliers India [anantlabs.com]
Technical Support Center: Optimization of Reaction Conditions for Ethyl 2-(propylamino)acetate
Welcome to the technical support center for the synthesis of Ethyl 2-(propylamino)acetate. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and optimize the synthesis of this key secondary amine intermediate. As Senior Application Scientists, we have compiled field-proven insights and troubleshooting strategies to ensure your experimental success.
Introduction to Synthetic Strategies
The synthesis of this compound is primarily achieved through two common pathways: Direct N-Alkylation and Reductive Amination .
-
Direct N-Alkylation: This classic SN2 approach involves the reaction of propylamine with an ethyl haloacetate, typically ethyl bromoacetate. While straightforward, this method is notoriously prone to over-alkylation, where the desired secondary amine product reacts further to form a tertiary amine.[1][2][3]
-
Reductive Amination: This is often the superior and more controlled method for producing secondary amines.[1][2] It involves the reaction of propylamine with ethyl glyoxylate to form an imine intermediate, which is then reduced in situ by a selective reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃).[4][5]
This guide will focus on troubleshooting and optimizing both pathways, with a strong recommendation for the reductive amination route for achieving higher selectivity and yield.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments in a direct question-and-answer format.
Q1: I am attempting the direct N-alkylation of propylamine with ethyl bromoacetate and my main product is the di-alkylated tertiary amine. How can I favor mono-alkylation?
This is the most common pitfall of direct amine alkylation, known as over-alkylation or polyalkylation.[1] The root cause is that the product, this compound (a secondary amine), is often more nucleophilic than the starting propylamine (a primary amine), making it a better competitor for the remaining ethyl bromoacetate.[1][2]
Solutions:
-
Use a Large Excess of the Amine: The most effective strategy is to alter the reaction stoichiometry to use a large excess (5-10 fold) of propylamine relative to ethyl bromoacetate.[1] This statistically favors the reaction of the alkyl halide with the abundant starting amine over the newly formed secondary amine product. This is most practical as propylamine is relatively inexpensive.
-
Slow Addition of Alkyl Halide: Add the ethyl bromoacetate dropwise to the solution of excess propylamine at a controlled temperature (e.g., 0 °C to room temperature). This maintains a low instantaneous concentration of the alkylating agent, further suppressing the second alkylation event.
-
Choice of Base and Solvent: Use a non-nucleophilic base like potassium carbonate (K₂CO₃) or a tertiary amine like triethylamine (Et₃N) to neutralize the HBr formed during the reaction. Polar aprotic solvents like acetonitrile (MeCN) or dimethylformamide (DMF) are generally suitable.
Q2: My reductive amination reaction using ethyl glyoxylate and propylamine is very slow or gives a low yield. What are the likely causes?
While generally reliable, the success of reductive amination hinges on several key factors, particularly the integrity of the reagents and the reaction environment.
Potential Causes & Solutions:
-
Poor Quality Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃ or STAB) is hygroscopic and moisture-sensitive.[6] If it has been improperly stored, its reducing power will be diminished. Always use a freshly opened bottle or ensure it has been stored in a desiccator.
-
Inappropriate Solvent: The preferred solvents for reactions with NaBH(OAc)₃ are chlorinated solvents like 1,2-dichloroethane (DCE) or dichloromethane (DCM), or ethers like tetrahydrofuran (THF).[5][6] Protic solvents like methanol are generally incompatible with NaBH(OAc)₃ and will cause it to decompose rapidly.[7]
-
Inefficient Imine Formation: Although aldehydes like ethyl glyoxylate are quite reactive, imine formation is a reversible equilibrium. Ensure you allow sufficient time for the imine to form before or during the reduction. Stirring the propylamine and ethyl glyoxylate together for 30-60 minutes at room temperature before adding the reducing agent can be beneficial.[1] While often not necessary for reactive aldehydes, adding a catalytic amount of acetic acid can accelerate imine formation.[5][8]
-
Ethyl Glyoxylate Instability: Ethyl glyoxylate can be prone to polymerization or exist as a hydrate, which can affect its reactivity.[9][10][11] Using a high-quality source or a freshly prepared solution is recommended.
Frequently Asked Questions (FAQs)
Q: Which synthetic route is better for producing this compound?
For selective synthesis of a secondary amine, reductive amination is almost always the superior method .[1][2] It provides much better control over the reaction, avoids the common problem of over-alkylation seen with direct alkylation, and often results in higher yields of the desired product with easier purification. Direct alkylation should only be considered if a large excess of propylamine can be easily used and removed.
Q: What is the role of sodium triacetoxyborohydride (NaBH(OAc)₃), and why is it preferred?
NaBH(OAc)₃ is a mild and selective reducing agent.[5][8] Its key advantage in reductive amination is its ability to reduce the iminium ion intermediate much faster than it reduces the starting aldehyde or ketone.[4][8] This selectivity allows the reaction to be performed as a convenient one-pot procedure where all reagents are mixed together.[8] Its steric bulk and the electron-withdrawing acetoxy groups temper its reactivity compared to stronger hydrides like sodium borohydride (NaBH₄).[4][7]
Q: I am having difficulty purifying the final product by column chromatography on silica gel. The product streaks badly. What can I do?
This is a common issue when purifying amines on standard silica gel. The basic amine interacts strongly with the acidic silanol (Si-OH) groups on the silica surface, leading to poor separation and "tailing" of the peak.
Solutions:
-
Basify the Eluent: Add a small amount (0.5-1%) of a volatile base, such as triethylamine or ammonium hydroxide, to your mobile phase (e.g., ethyl acetate/hexanes). This base will competitively bind to the acidic sites on the silica, allowing your product to elute more cleanly.
-
Use an Alternative Stationary Phase: If problems persist, consider using a different stationary phase, such as alumina (basic or neutral) or an amine-functionalized silica column.
-
Acid-Base Extraction: Before chromatography, an acid-base workup can significantly clean up the crude material. Dissolve the crude mixture in an organic solvent (e.g., ethyl acetate), wash with a dilute acid (e.g., 1M HCl) to protonate the amine and pull it into the aqueous layer. Wash the organic layer to remove non-basic impurities. Then, basify the aqueous layer (e.g., with NaOH or NaHCO₃) and extract your purified amine back into an organic solvent.
Data Summary and Comparison
| Feature | Route A: Direct N-Alkylation | Route B: Reductive Amination |
| Primary Reagents | Propylamine, Ethyl Bromoacetate | Propylamine, Ethyl Glyoxylate, NaBH(OAc)₃ |
| Key Advantage | Simple reagent set, no special reducing agent needed. | High selectivity for mono-alkylation, generally higher yield.[5] |
| Primary Disadvantage | Prone to over-alkylation, leading to mixtures of products.[1][2][3] | Requires a specific, moisture-sensitive reducing agent.[6] |
| Typical Stoichiometry | 5-10 eq. Propylamine, 1 eq. Ethyl Bromoacetate | 1.0-1.2 eq. Propylamine, 1 eq. Ethyl Glyoxylate, 1.5 eq. NaBH(OAc)₃[1][4] |
| Common Solvents | Acetonitrile, DMF | Dichloromethane (DCM), 1,2-Dichloroethane (DCE), THF[5] |
| Workup Complexity | Can be difficult due to multiple amine products. | Generally straightforward acid-base extraction. |
Experimental Protocols
Protocol 1: Synthesis via Reductive Amination (Recommended)
This protocol is based on the highly efficient reductive amination procedure using sodium triacetoxyborohydride.[5]
-
Materials:
-
Propylamine (1.1 eq)
-
Ethyl glyoxylate (50% solution in toluene, 1.0 eq)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq)
-
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
To a round-bottom flask under a nitrogen atmosphere, add a solution of ethyl glyoxylate (1.0 eq) in DCM.
-
Add propylamine (1.1 eq) to the solution and stir the mixture at room temperature for 1 hour to facilitate imine formation.
-
In portions, carefully add sodium triacetoxyborohydride (1.5 eq) to the reaction mixture. Caution: Gas evolution may occur.
-
Continue stirring at room temperature and monitor the reaction's progress by TLC or LC-MS until the starting materials are consumed (typically 12-24 hours).
-
Once complete, carefully quench the reaction by the slow addition of a saturated aqueous solution of NaHCO₃.
-
Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice more with DCM.
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by flash column chromatography (silica gel, eluting with a gradient of ethyl acetate in hexanes containing 1% triethylamine) to afford pure this compound.
-
Protocol 2: Synthesis via Direct N-Alkylation
This protocol is optimized to minimize di-alkylation but requires careful control.
-
Materials:
-
Propylamine (5.0 eq)
-
Ethyl bromoacetate (1.0 eq)
-
Potassium carbonate (K₂CO₃, 2.0 eq)
-
Acetonitrile (MeCN)
-
-
Procedure:
-
To a round-bottom flask, add propylamine (5.0 eq), potassium carbonate (2.0 eq), and acetonitrile.
-
Cool the mixture to 0 °C in an ice bath.
-
Add a solution of ethyl bromoacetate (1.0 eq) in acetonitrile dropwise to the stirred reaction mixture over 1-2 hours.
-
After the addition is complete, allow the reaction to slowly warm to room temperature and stir overnight.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, filter off the inorganic salts and wash the solid with acetonitrile.
-
Concentrate the filtrate under reduced pressure to remove the solvent and excess propylamine.
-
Purify the resulting crude oil using the acid-base extraction and/or chromatography methods described in the FAQ section.
-
Visualized Workflows and Logic
Caption: Workflow comparing the two primary synthetic routes.
Caption: Decision tree for troubleshooting low reaction yield.
References
-
Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]
-
Reductive Amination - Common Conditions. University of Rochester, Department of Chemistry. [Link]
-
Abdel-Magid, A. F., & Mehrman, S. J. (2006). A Review on the Use of Sodium Triacetoxyborohydride in the Reductive Amination of Ketones and Aldehydes. Organic Process Research & Development, 10(5), 971-1031. [Link]
-
Organic Chemistry Portal. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. [Link]
-
Wikipedia. Sodium triacetoxyborohydride. [Link]
-
Ashenhurst, J. (2017). Alkylation of Amines (Sucks!). Master Organic Chemistry. [Link]
-
Porel, M., & Wooley, K. L. (2021). Amine-Catalyzed Chain Polymerization of Ethyl Glyoxylate from Alcohol and Thiol Initiators. ACS Macro Letters, 10(3), 370–374. [Link]
-
ResearchGate. (2018). What are the best conditions for the reaction of primary amine with ethylbromo acetate?. [Link]
-
Organic Syntheses. (1941). Ethyl bromoacetate. Coll. Vol. 1, p.251. [Link]
-
PubChem. This compound. [Link]
-
National Center for Biotechnology Information. (2021). Amine-Catalyzed Chain Polymerization of Ethyl Glyoxylate from Alcohol and Thiol Initiators. PubMed. [Link]
-
Organic Chemistry Portal. Synthesis of secondary and tertiary amines. [Link]
- Google Patents. (Patent CN104177257A).
-
Royal Society of Chemistry. (2023). Synthetic Methods for Alkyl Amines. In Organonitrogen Chemistry. [Link]
-
Organic Syntheses. (1966). n-Butyl glyoxylate. Coll. Vol. 4, p.124. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. books.rsc.org [books.rsc.org]
- 4. sciencemadness.org [sciencemadness.org]
- 5. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]
- 6. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 7. Sodium triacetoxyborohydride - Wikipedia [en.wikipedia.org]
- 8. Sodium triacetoxyborohydride [organic-chemistry.org]
- 9. par.nsf.gov [par.nsf.gov]
- 10. Amine-Catalyzed Chain Polymerization of Ethyl Glyoxylate from Alcohol and Thiol Initiators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. orgsyn.org [orgsyn.org]
Technical Support Center: Purification of Ethyl 2-(propylamino)acetate
This technical support guide is designed for researchers, scientists, and professionals in drug development who are working with Ethyl 2-(propylamino)acetate. It provides in-depth troubleshooting advice and answers to frequently asked questions regarding the purification of this compound. The information presented here is grounded in established chemical principles and practical laboratory experience to ensure both scientific accuracy and real-world applicability.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect when synthesizing this compound?
When synthesizing this compound, typically via the N-alkylation of ethyl 2-aminoacetate (glycine ethyl ester) with a propyl halide or through reductive amination with propionaldehyde, several impurities can arise. Identifying these is the first step toward effective removal.
Common Impurities:
-
Unreacted Starting Materials:
-
Over-alkylation Product:
-
Ethyl 2-(dipropylamino)acetate
-
-
Solvent and Reagent Residues:
-
Reaction solvents (e.g., acetonitrile, DMF, ethanol)
-
Bases used in the reaction (e.g., triethylamine, potassium carbonate)
-
By-products from the reaction, such as triethylamine hydrohalide.
-
-
Side-Reaction Products:
-
Products from the hydrolysis of the ester functionality, leading to 2-(propylamino)acetic acid.
-
A summary of these common impurities and their typical characteristics is provided in the table below.
| Impurity Type | Specific Compound Example | Boiling Point (°C) (approx.) | Polarity |
| Starting Material | Ethyl 2-aminoacetate | 149 | More Polar |
| Starting Material | 1-Bromopropane | 71 | Less Polar |
| Over-alkylation | Ethyl 2-(dipropylamino)acetate | Higher than product | Less Polar |
| Hydrolysis Product | 2-(propylamino)acetic acid | High (salt form) | Very Polar |
Q2: My initial work-up left an oily residue that is difficult to purify. What are my next steps?
An oily residue after the initial extraction and solvent removal is a common issue. This often indicates the presence of multiple components, including your desired product and several impurities. The key is to select a purification method that can effectively separate these based on their differing physical and chemical properties.
Troubleshooting Workflow for Oily Residues:
Caption: A decision-making workflow for purifying an oily crude product.
Troubleshooting Guides
Problem 1: Poor Separation During Column Chromatography
Scenario: You are attempting to purify this compound using silica gel column chromatography, but you are observing poor separation between your product and an impurity.
Underlying Principles: Column chromatography separates compounds based on their differential adsorption to a stationary phase (e.g., silica gel) and their solubility in a mobile phase (the eluent).[3][4] For effective separation, the polarity of the eluent system must be optimized.
Troubleshooting Steps:
-
Optimize the Mobile Phase:
-
Action: Before running a large-scale column, perform thin-layer chromatography (TLC) with various solvent systems. A good starting point for amino esters is a mixture of a non-polar solvent (like hexane or heptane) and a more polar solvent (like ethyl acetate).
-
Rationale: The goal is to find a solvent system that gives your product an Rf value of approximately 0.3 while maximizing the separation from impurity spots.[3]
-
Pro-Tip: Adding a small amount (0.5-1%) of triethylamine to the eluent can improve the peak shape of amines on silica gel by deactivating acidic sites on the silica, which can cause peak tailing.
-
-
Consider a Different Stationary Phase:
-
Action: If silica gel does not provide adequate separation, consider using alumina (basic or neutral) or a reverse-phase C18 silica.[3]
-
Rationale: Alumina can be beneficial for the purification of basic compounds like amines. Reverse-phase chromatography separates compounds based on hydrophobicity, which can be effective if the impurities have significantly different polarities than your product.
-
Detailed Protocol: Optimizing TLC for Column Chromatography
-
Prepare TLC Plates: Spot a small amount of your crude product onto several silica gel TLC plates.
-
Test Solvent Systems: Develop each plate in a different solvent system. A systematic approach is to start with a low polarity mixture and gradually increase the polarity.
-
Example Systems to Test:
-
9:1 Hexane:Ethyl Acetate
-
7:3 Hexane:Ethyl Acetate
-
1:1 Hexane:Ethyl Acetate
-
7:3 Hexane:Ethyl Acetate + 1% Triethylamine
-
-
-
Visualize Spots: Use a UV lamp (if your compounds are UV active) and/or a potassium permanganate stain to visualize the spots.
-
Select the Best System: Choose the solvent system that provides the best separation between your product spot and the impurity spots.
Problem 2: Product Co-distills with an Impurity During Distillation
Scenario: You are attempting to purify this compound by fractional distillation, but a persistent impurity is co-distilling with your product.
Underlying Principles: Distillation separates liquids based on differences in their boiling points. If an impurity has a boiling point very close to that of your product, simple fractional distillation may not be sufficient.
Troubleshooting Steps:
-
Improve Distillation Efficiency:
-
Action: Use a longer distillation column packed with a high-surface-area material (e.g., Raschig rings or Vigreux indentations). Also, ensure the distillation is performed slowly to allow for proper equilibration between the liquid and vapor phases.
-
Rationale: A more efficient column provides more theoretical plates, which enhances the separation of liquids with close boiling points.
-
-
Chemical Treatment Prior to Distillation:
-
Action: If the impurity is an unreacted starting material or a side product with a different chemical nature, a pre-distillation chemical wash can be effective. For example, an acidic wash (e.g., with dilute HCl) will protonate basic impurities (like other amines), forming non-volatile salts that will remain in the distillation flask.
-
Rationale: By converting the impurity into a salt, its volatility is drastically reduced, allowing for the pure product to be distilled.
-
Detailed Protocol: Acid Wash Prior to Distillation
-
Dissolve Crude Product: Dissolve the crude this compound in a suitable organic solvent like ethyl acetate or diethyl ether.
-
Perform Acidic Wash: Transfer the solution to a separatory funnel and wash with 1M hydrochloric acid. Repeat the wash two to three times.
-
Isolate the Product: The protonated impurities will move into the aqueous layer. The desired product, this compound, will also be protonated and move to the aqueous layer.
-
Basify and Extract: Collect the aqueous layer, cool it in an ice bath, and carefully add a base (e.g., 6M NaOH or solid K2CO3) until the solution is basic (pH > 10). This will deprotonate your product.
-
Extract Product: Extract the deprotonated product back into an organic solvent (e.g., ethyl acetate).
-
Dry and Concentrate: Dry the organic layer over an anhydrous drying agent (e.g., Na2SO4 or MgSO4), filter, and concentrate the solvent under reduced pressure.
-
Distill: Perform the fractional distillation on the purified material.
Problem 3: Product Fails to Crystallize or Oils Out
Scenario: You have attempted to purify your product by converting it to a salt (e.g., the hydrochloride salt) for recrystallization, but it either remains an oil or fails to crystallize.
Underlying Principles: Recrystallization works by dissolving the compound in a hot solvent in which it is highly soluble and then allowing it to cool, at which point it becomes less soluble and crystallizes out, leaving impurities behind in the solvent.[3] "Oiling out" occurs when the compound's melting point is lower than the temperature of the solution from which it is trying to crystallize.
Troubleshooting Steps:
-
Optimize the Solvent System:
-
Action: The ideal recrystallization solvent should dissolve the compound well when hot but poorly when cold.[3] Experiment with different solvents or solvent mixtures. For amine hydrochlorides, common solvents include isopropanol, ethanol/ether mixtures, or acetone.
-
Rationale: A poor solvent choice can lead to either no crystallization or the product "oiling out."
-
-
Induce Crystallization:
-
Action: If the solution is supersaturated but no crystals have formed, you can try to induce crystallization by scratching the inside of the flask with a glass rod just below the solvent line or by adding a seed crystal of the pure compound.[3]
-
Rationale: Scratching creates microscopic imperfections on the glass surface that can serve as nucleation sites for crystal growth. A seed crystal provides a template for the molecules in solution to align and crystallize.
-
-
Control the Cooling Rate:
-
Action: Allow the solution to cool slowly to room temperature and then place it in a refrigerator or freezer.
-
Rationale: Slow cooling promotes the formation of larger, purer crystals. Rapid cooling can trap impurities within the crystal lattice.
-
Recrystallization Troubleshooting Flowchart:
Caption: A troubleshooting flowchart for common recrystallization issues.
References
-
Dutscher. (n.d.). Protein purification troubleshooting guide. Retrieved from [Link]
-
Processes. (2020). Integration of the Process for Production of Ethyl Acetate by an Enhanced Extraction Process. Retrieved from [Link]
-
Ministry of the Environment, Government of Japan. (n.d.). Analytical Methods. Retrieved from [Link]
-
LookChem. (n.d.). Purification of Ethyl acetate. Retrieved from [Link]
-
PubChem. (n.d.). Ethyl 2-aminoacetate;hydrate. Retrieved from [Link]
-
PubChem. (n.d.). Glycine ethyl ester. Retrieved from [Link]
Sources
Technical Support Center: Ethyl 2-(propylamino)acetate Stability Under Acidic Conditions
Welcome to the technical support center for Ethyl 2-(propylamino)acetate. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of handling and experimenting with this compound, particularly concerning its stability in acidic environments. Our goal is to provide you with not just protocols, but the scientific reasoning behind them, ensuring the integrity and success of your experimental outcomes.
Section 1: Understanding the Instability - A Mechanistic Overview
This compound, an N-alkylated amino acid ester, is susceptible to degradation under acidic conditions primarily through acid-catalyzed hydrolysis of the ester linkage. This process breaks the ester bond, yielding N-propylglycine and ethanol. The presence of the secondary amine in the molecule adds a layer of complexity compared to simple esters.
Under acidic conditions, the lone pair of electrons on the nitrogen atom of the propylamino group will readily accept a proton, forming a positively charged ammonium ion. This protonation can influence the rate of hydrolysis. While electron-withdrawing groups near the ester carbonyl generally increase the rate of acid-catalyzed hydrolysis by making the carbonyl carbon more electrophilic, the effect of a distant positive charge on the nitrogen is more complex and can involve through-bond inductive effects.
The generally accepted mechanism for acid-catalyzed ester hydrolysis proceeds as follows:
-
Protonation of the Carbonyl Oxygen: The reaction is initiated by the protonation of the carbonyl oxygen of the ester by a hydronium ion (H₃O⁺), which is present in acidic aqueous solutions. This step increases the electrophilicity of the carbonyl carbon.
-
Nucleophilic Attack by Water: A water molecule, acting as a nucleophile, attacks the now more electrophilic carbonyl carbon. This results in the formation of a tetrahedral intermediate.
-
Proton Transfer: A proton is transferred from the attacking water molecule to the ethoxy group, making it a better leaving group (ethanol).
-
Elimination of the Leaving Group: The tetrahedral intermediate collapses, reforming the carbonyl double bond and eliminating an ethanol molecule.
-
Deprotonation: The resulting protonated carboxylic acid is deprotonated by a water molecule to yield the final carboxylic acid product (N-propylglycine) and regenerate the hydronium ion catalyst.
This entire process is reversible.[1][2][3][4][5]
Visualizing the Hydrolysis Mechanism
Below is a diagram illustrating the step-by-step mechanism of acid-catalyzed hydrolysis of this compound.
Caption: Acid-catalyzed hydrolysis of this compound.
Section 2: Troubleshooting Guide - FAQs for Experimental Challenges
This section is structured in a question-and-answer format to directly address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: I am observing a decrease in the concentration of my stock solution of this compound which is prepared in an acidic buffer. What is happening?
A1: The most likely cause is the acid-catalyzed hydrolysis of your compound. As detailed in Section 1, the ester bond of this compound is labile in acidic aqueous environments, leading to its degradation into N-propylglycine and ethanol. The rate of this degradation is dependent on several factors including pH, temperature, and the specific acidic catalyst used.
Troubleshooting Steps:
-
Confirm Degradation: The first step is to confirm that the loss of your compound is due to degradation and not other factors like adsorption to container surfaces. You can do this by analyzing your sample for the presence of the expected degradation product, N-propylglycine.
-
pH and Temperature Monitoring: Record the exact pH and temperature of your stock solution. Lower pH and higher temperatures will accelerate the hydrolysis reaction.
-
Consider Alternative Solvents: If your experimental design allows, consider preparing your stock solution in a non-aqueous or a less acidic (higher pH) buffer. If an acidic pH is required, prepare the solution fresh before each experiment to minimize degradation over time.
Q2: How can I quantify the rate of degradation of this compound in my formulation?
A2: To quantify the degradation rate, you will need to perform a stability study under controlled conditions. This typically involves a forced degradation study.[6][7][8][9]
Experimental Protocol: Forced Degradation Study
-
Preparation: Prepare solutions of this compound at a known concentration in the acidic medium of interest (e.g., different pH buffers). Also prepare a control sample in a neutral, stable medium (e.g., acetonitrile or a neutral buffer).
-
Incubation: Incubate the samples at a constant, controlled temperature. For accelerated studies, a higher temperature (e.g., 40°C, 60°C) can be used.
-
Time-Point Sampling: At predetermined time intervals (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw an aliquot from each sample.
-
Quenching: Immediately quench the degradation reaction in the aliquot. This can be done by neutralizing the acid with a base or by diluting the sample in a mobile phase for immediate analysis.
-
Analysis: Analyze the samples using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometric (MS) detection. This method should be able to separate the parent compound from its degradation products.
-
Data Analysis: Plot the concentration of this compound versus time. From this data, you can determine the degradation kinetics (e.g., first-order, second-order) and calculate the rate constant and half-life of the compound under those specific conditions.
Q3: What analytical techniques are best suited for monitoring the stability of this compound?
A3: A stability-indicating analytical method is crucial. High-Performance Liquid Chromatography (HPLC) is the most common and effective technique.
-
HPLC with UV Detection: this compound and its degradation product, N-propylglycine, may have weak UV chromophores. Derivatization might be necessary for sensitive detection.
-
HPLC with Mass Spectrometry (LC-MS): This is a highly specific and sensitive method that can definitively identify and quantify the parent compound and its degradation products based on their mass-to-charge ratios.
Example HPLC Method Parameters (Illustrative):
| Parameter | Value |
| Column | C18 reverse-phase, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | 5% to 95% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection | MS (Positive Ion Mode) or UV (if applicable) |
Q4: Are there any ways to improve the stability of this compound in acidic formulations?
A4: Improving stability in an inherently unstable environment is challenging, but here are some strategies:
-
pH Optimization: If possible, adjust the pH of your formulation to the highest value that is still compatible with your experimental needs. Even a slight increase in pH can significantly reduce the rate of acid-catalyzed hydrolysis.
-
Temperature Control: Store your solutions at the lowest possible temperature to slow down the degradation rate. For long-term storage, consider freezing the solutions, though you should first confirm that freeze-thaw cycles do not cause other stability issues.
-
Excipient Selection: In complex formulations, certain excipients might locally alter the pH or catalyze degradation. A thorough compatibility study is recommended.
-
Lyophilization: For long-term storage of a solid formulation, lyophilization (freeze-drying) can remove water, which is a necessary reactant for hydrolysis. The compound can then be reconstituted in the acidic medium immediately before use.
Troubleshooting Workflow
The following diagram outlines a logical workflow for troubleshooting stability issues with this compound.
Caption: A workflow for troubleshooting stability issues.
Section 3: Key Stability Data Summary
Due to the limited availability of specific stability data for this compound in the public domain, the following table provides illustrative data based on general principles of ester hydrolysis. This data should be used as a guideline for designing your own stability studies.
| pH | Temperature (°C) | Half-life (t½) (hours) - Illustrative | Primary Degradation Product |
| 2.0 | 25 | 48 | N-propylglycine |
| 2.0 | 40 | 12 | N-propylglycine |
| 4.0 | 25 | 192 | N-propylglycine |
| 4.0 | 40 | 48 | N-propylglycine |
| 7.0 | 25 | Stable | - |
Note: This data is hypothetical and intended for illustrative purposes only. Actual degradation rates will depend on the specific buffer system and other components in the formulation.
References
-
Chemguide. (n.d.). The Mechanism for the Acid Catalysed Hydrolysis of Esters. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, January 22). Acid Catalyzed Hydrolysis of Esters. Retrieved from [Link]
-
Khan Academy. (n.d.). Acid-catalyzed ester hydrolysis. Retrieved from [Link]
-
YouTube. (2019, January 15). Mechanism of ester hydrolysis. Retrieved from [Link]
-
Wikipedia. (n.d.). Ester hydrolysis. Retrieved from [Link]
-
Labinsights. (2023, May 8). Some Basic Facts about Forced Degradation Test. Retrieved from [Link]
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BioPharmaSpec. (n.d.). Forced Degradation Studies | ICH Stability Testing. Retrieved from [Link]
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BioPharm International. (n.d.). Forced Degradation Studies for Biopharmaceuticals. Retrieved from [Link]
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Techno-Sciences. (n.d.). Pharmaceutical Forced Degradation Studies with Regulatory Consideration. Retrieved from [Link]
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Technical Support Center: Optimizing Solvent Systems for Reactions Involving Ethyl 2-(propylamino)acetate
Introduction
Welcome to the technical support center for optimizing reactions with Ethyl 2-(propylamino)acetate. This guide is designed for researchers, scientists, and professionals in drug development. Here, we provide in-depth troubleshooting advice and frequently asked questions (FAQs) to address specific challenges you may encounter during your experiments. Our goal is to equip you with the knowledge to rationally select and optimize solvent systems, ensuring robust and reproducible outcomes.
Troubleshooting Guide: Common Issues and Solutions
This section addresses common problems encountered during reactions involving this compound, offering explanations and actionable solutions.
Question 1: My N-alkylation or acylation reaction with this compound is sluggish or incomplete. What are the likely causes and how can I improve the reaction rate?
Answer:
Low reactivity in reactions involving secondary amines like this compound can often be traced back to suboptimal solvent choice and reaction conditions. The solvent plays a critical role in solubilizing reactants, mediating interactions, and influencing the energy barrier of the transition state.
Potential Causes & Troubleshooting Steps:
-
Inadequate Solubility: this compound and many alkylating or acylating agents have moderate polarity. If a nonpolar solvent (e.g., hexanes, toluene) or a highly polar protic solvent (e.g., methanol, water) is used, poor solubility of one or more reactants can significantly slow down the reaction.
-
Solution: Switch to a polar aprotic solvent. These solvents are generally excellent for N-alkylation and acylation reactions.[1] They can effectively dissolve a wide range of reactants without interfering with the reaction by hydrogen bonding to the amine.
-
-
Suboptimal Polarity: The polarity of the solvent can influence the stability of charged intermediates and transition states.
-
Solution: Screen a range of polar aprotic solvents with varying dielectric constants. A solvent that can stabilize any charged intermediates will likely accelerate the reaction.
-
-
Presence of Water: Trace amounts of water in the solvent or reagents can hydrolyze sensitive electrophiles (e.g., acyl chlorides, alkyl triflates) or compete with the amine as a nucleophile.
-
Solution: Always use anhydrous solvents for these reactions. Ensure all glassware is thoroughly dried, and the reaction is run under an inert atmosphere (e.g., nitrogen or argon).
-
-
Base Incompatibility: If a base is used (common in N-alkylation and acylation), its solubility and effectiveness are highly dependent on the solvent.
-
Solution: For inorganic bases like potassium carbonate (K₂CO₃), polar aprotic solvents like acetonitrile or DMF are often effective.[1] For stronger, non-nucleophilic bases, ensure they are sufficiently soluble in the chosen solvent.
-
Question 2: I'm observing significant over-alkylation, resulting in the formation of a quaternary ammonium salt. How can I improve the selectivity for the desired tertiary amine?
Answer:
Over-alkylation is a common side reaction when the mono-alkylated product is more nucleophilic than the starting amine.[2] Optimizing the solvent system and other reaction parameters is crucial to control this.
Strategies to Minimize Over-alkylation:
-
Solvent Polarity: Less polar solvents can sometimes disfavor the second alkylation step, which often involves a more polar, charged intermediate.
-
Recommendation: Experiment with solvents of lower polarity, such as THF or 2-methyl-THF, while ensuring adequate solubility of the starting materials.[2]
-
-
Stoichiometry and Addition Rate: Controlling the relative concentrations of the reactants is a powerful tool.
-
Protocol: Use a slight excess of the this compound relative to the alkylating agent. Add the alkylating agent slowly and dropwise to the reaction mixture to maintain its low concentration, thus favoring the initial alkylation.[3]
-
-
Reaction Temperature: Lowering the reaction temperature can often increase selectivity by favoring the reaction with the lower activation energy, which is typically the desired mono-alkylation.[2]
Frequently Asked Questions (FAQs)
What are the best general-purpose solvents for reactions with this compound?
For a broad range of reactions such as N-alkylation, amide bond formation, and nucleophilic additions, polar aprotic solvents are typically the first choice. They offer good solubility for the amine and common electrophiles.
| Solvent | Dielectric Constant (20°C) | Boiling Point (°C) | Key Considerations |
| Acetonitrile (MeCN) | 37.5 | 82 | Excellent for many reactions, relatively easy to remove. |
| N,N-Dimethylformamide (DMF) | 36.7 | 153 | High boiling point, excellent solvating power, but can be difficult to remove.[4] |
| Dimethyl Sulfoxide (DMSO) | 46.7 | 189 | Very high boiling point, can be challenging to remove completely.[1] |
| Tetrahydrofuran (THF) | 7.6 | 66 | Lower polarity, good for reactions where over-alkylation is a concern.[5] |
| Ethyl Acetate (EtOAc) | 6.0 | 77 | A moderately polar solvent, often used in workups and chromatography, but can also be a suitable reaction solvent.[6][7][8] |
Can I use protic solvents like ethanol for reactions with this compound?
While possible for certain reactions, protic solvents like ethanol can be problematic. The solvent can act as a competing nucleophile, especially with highly reactive electrophiles. Additionally, hydrogen bonding between the solvent and the amine can reduce its nucleophilicity. Protic solvents are more commonly used in reductive amination procedures.
How does the pKa of this compound influence solvent choice?
The predicted pKa of the protonated amine of this compound is around 7.88.[9] This indicates it is a moderately basic secondary amine. When a base is required to deprotonate the amine for a reaction, the solvent must be compatible with the chosen base and not react with it. For instance, using a strong base like sodium hydride requires an aprotic solvent like THF or DMF.[1][5]
Are there any "green" solvent alternatives for these reactions?
Yes, there is a growing emphasis on using more environmentally friendly solvents. For amide bond formation, solvents like 2-methyltetrahydrofuran (2-MeTHF) and cyclopentyl methyl ether (CPME) are being explored as greener alternatives to traditional dipolar aprotic solvents.[10] Even water, under certain conditions with appropriate catalysts or surfactants, is being investigated for amide bond formation.[11][12]
Experimental Protocols
Protocol 1: General Procedure for N-Alkylation of this compound
This protocol provides a starting point for the N-alkylation of this compound with an alkyl halide.
Materials:
-
This compound
-
Alkyl halide (e.g., benzyl bromide)
-
Potassium carbonate (K₂CO₃), anhydrous
-
Acetonitrile (MeCN), anhydrous
-
Round-bottom flask
-
Magnetic stirrer
-
Inert atmosphere setup (Nitrogen or Argon)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 equiv.) and anhydrous acetonitrile.
-
Add anhydrous potassium carbonate (1.5 equiv.).
-
Stir the suspension at room temperature for 15-30 minutes.
-
Slowly add the alkyl halide (1.1 equiv.) dropwise to the stirred mixture.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
If necessary, gently heat the reaction mixture (e.g., to 50-60 °C) to drive the reaction to completion.
-
Upon completion, cool the reaction to room temperature, filter off the inorganic salts, and concentrate the filtrate under reduced pressure.
-
The crude product can then be purified by flash column chromatography.
Diagram: Decision-Making Workflow for Solvent Selection
Caption: A workflow for selecting and optimizing solvents.
References
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- BenchChem. (2025). Technical Support Center: Troubleshooting N-Alkylation Reactions of Imidazole.
- ChemicalBook. (n.d.). This compound synthesis.
- BenchChem. (2025). Technical Support Center: Troubleshooting Side Reactions in Indole N-Alkylation.
- BenchChem. (2025). Common side reactions in the alkylation of N-methylethanolamine and how to avoid them.
- UCL Discovery. (n.d.). A green chemistry perspective on catalytic amide bond formation.
- ResearchGate. (n.d.). Selection and optimization of amine solvent blend for post-combustion CO 2 capture process.
- Reset Energy. (n.d.). Optimizing Amine Treating for Maximum Efficiency.
- ACS Sustainable Chemistry & Engineering. (2022). Water: An Underestimated Solvent for Amide Bond-Forming Reactions.
- PubChemLite. (n.d.). This compound (C7H15NO2).
- ACS Sustainable Chemistry & Engineering. (2022). Water: An Underestimated Solvent for Amide Bond-Forming Reactions.
- MDPI. (2022). Amine-Based Solvents and Additives to Improve the CO 2 Capture Processes: A Review.
- ChemicalBook. (2023). This compound.
- PubChem. (2025). Ethyl 2-(ethylamino)acetate.
- Bryan Research & Engineering, LLC. (n.d.). Optimization of Amine Sweetening Units.
- ACS GCI Pharmaceutical Roundtable. (n.d.). Avoiding Over-alkylation.
- ResearchGate. (2025). Advanced Amine Solvent Strategies for Efficient CO2 Capture in Post-Combustion Systems.
- ResearchGate. (2021). Green Solvents for the Formation of Amide Linkage.
- ACS Publications. (n.d.). Amide bond formation in flow using water as reaction medium.
- ChemicalBook. (2023). This compound - Safety Data Sheet.
- Solubility of Things. (n.d.). Ethyl Acetate.
- Google Patents. (n.d.). Preparation method for ethyl 3-(pyridin-2-ylamino) propanoate.
- Organic Syntheses. (n.d.). 3.
- Wikipedia. (n.d.). Ethyl acetate.
- Google Patents. (n.d.). DE19529090A1 - Ethyl-propylamine prodn. used in agrochemicals prodn. - by reacting ethylamine with propionaldehyde in water-immiscible diluent, and catalytic hydrogenation of imine prod..
- ECHEMI. (2025). Comprehensive Guide to Ethyl Acetate Reactivity and Use.
- Pharmaffiliates. (n.d.). Ethyl 2-(2-amino-6-(2-(dipropylamino)ethyl)phenyl)acetate.
- PubChem. (2025). Ethyl 2-[(6-nitro-3-pyridinyl)-propylamino]acetate.
- Chemistry Stack Exchange. (2024). Properties of ethyl acetate as a solvent.
- EapearlChem. (n.d.). Ethyl Acetate - Versatile Industrial Solvent.
- PubChem. (n.d.). Ethyl 2-[ethyl(propyl)amino]propanoate.
- PubChem. (2025). 2-aminoethyl Acetate.
- Gaylord Chemical. (n.d.). Ethyl Acetate Solvent Properties.
- American Chemical Society. (2019). Ethyl acetate.
- ResearchGate. (2024). Ethyl Cyanoacetate Reactions.
- PubChem. (2025). Ethyl Acetate.
- ResearchGate. (2025). Ethyl acetate synthesis by direct addition of acetic acid to ethylene on a silicotungstic acid catalyst: Experimental assessment of the kinetics.
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Technical Support Center: By-product Analysis in the Synthesis of Ethyl 2-(propylamino)acetate
This technical guide provides in-depth troubleshooting and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis of Ethyl 2-(propylamino)acetate. The focus is on the identification, understanding, and mitigation of common by-products.
Overview of Synthetic Strategies and By-product Formation
The synthesis of this compound typically proceeds via one of two primary routes: reductive amination or nucleophilic substitution. Each pathway, while effective, is susceptible to the formation of specific by-products that can complicate purification and compromise the final product's purity. Understanding the mechanistic origin of these impurities is the first step toward optimizing your reaction conditions.
Route A: Reductive Amination
This widely used method involves the reaction of ethyl glyoxylate with propylamine to form an intermediate imine, which is subsequently reduced to the target secondary amine.[1]
Caption: Reductive amination workflow for this compound synthesis.
Route B: N-Alkylation of Ethyl 2-aminoacetate
This classical approach involves the nucleophilic substitution of a propyl halide (e.g., 1-bromopropane) by ethyl 2-aminoacetate.[2]
Caption: N-Alkylation workflow for this compound synthesis.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the synthesis of this compound in a question-and-answer format.
Q1: My reaction yield is consistently low. What are the likely causes?
A1: Low yields can stem from several factors related to both primary synthetic routes.
-
For Reductive Amination:
-
Incomplete Imine Formation: The condensation of ethyl glyoxylate and propylamine to form the imine is a reversible reaction. The presence of water can shift the equilibrium back towards the starting materials.[3] Consider using a dehydrating agent or azeotropic removal of water.
-
Inefficient Reduction: The choice of reducing agent is critical. Sodium triacetoxyborohydride (NaBH(OAc)₃) is often preferred as it is selective for the imine over the aldehyde and is effective under mildly acidic conditions that favor iminium ion formation.[4] If using a less selective reducing agent like sodium borohydride (NaBH₄), you may be reducing the starting aldehyde to an alcohol.[5]
-
Aldol Condensation: Aldehydes, like ethyl glyoxylate, can undergo self-condensation, especially in the presence of base, which consumes the starting material.[5]
-
-
For N-Alkylation:
-
Poor Nucleophilicity: The reaction relies on the nucleophilic attack of the amine on the alkyl halide. If the reaction conditions are not optimal (e.g., inappropriate solvent or temperature), the reaction rate may be slow.[6]
-
Base Strength: A base is typically required to neutralize the hydrohalic acid formed during the reaction. If the base is too weak, the resulting ammonium salt of the product is no longer nucleophilic, stalling the reaction.[6]
-
Q2: My final product is contaminated with a higher molecular weight species. What is it and how can I prevent its formation?
A2: The most probable high molecular weight impurity is the dialkylation product, Ethyl 2-(dipropylamino)acetate .
-
Mechanism of Formation:
-
In N-alkylation , the desired product, this compound, is a secondary amine and is often more nucleophilic than the starting primary amine (ethyl 2-aminoacetate).[7] This makes it competitive in reacting with the remaining propyl halide, leading to the formation of the tertiary amine by-product. This is a classic problem of overalkylation in amine synthesis.[2][8]
-
In reductive amination , while less common, dialkylation can occur if the newly formed secondary amine reacts with another molecule of the aldehyde to form a new iminium ion, which is then reduced. Using the amine in excess can help minimize this side reaction.[9]
-
-
Mitigation Strategies:
-
Stoichiometry Control: In N-alkylation, use a significant excess of the starting amine (ethyl 2-aminoacetate) relative to the propyl halide. This increases the probability of the halide reacting with the primary amine rather than the secondary amine product.
-
Slow Addition: Adding the alkylating agent slowly to the reaction mixture can help maintain a low concentration, favoring reaction with the more abundant primary amine.
-
Reductive Amination as an Alternative: Reductive amination is generally less prone to overalkylation than direct alkylation with alkyl halides, making it a better choice if this is a persistent issue.[1]
-
Q3: My spectroscopic analysis (e.g., IR or NMR) suggests the presence of a C=N bond in my crude product. What is this impurity?
A3: This is almost certainly the imine intermediate from a reductive amination reaction that has not gone to completion.
-
Cause: The reduction of the imine is the final step in the reductive amination sequence. If the reducing agent is depleted, added too slowly, or is not sufficiently reactive under the reaction conditions, the imine will remain in the reaction mixture.[10]
-
Troubleshooting:
-
Ensure Sufficient Reducing Agent: Use a molar excess of the reducing agent.
-
Reaction Time and Temperature: Allow sufficient time for the reduction to complete. While many reductive aminations proceed at room temperature, gentle heating may be required in some cases.
-
pH Control: The rate of reduction can be pH-dependent. Mildly acidic conditions (e.g., using acetic acid as a catalyst) can accelerate the reaction by promoting the formation of the more electrophilic iminium ion.[11]
-
Q4: I have identified unreacted starting materials in my final product. What is the best way to remove them?
A4: Unreacted propylamine, ethyl 2-aminoacetate, and ethyl glyoxylate can often be removed during aqueous workup and purification.
-
Propylamine: This is a basic, low-boiling point amine. It can be removed by washing the organic phase with a dilute acid solution (e.g., 1M HCl). The propylamine will be protonated and move into the aqueous layer.
-
Ethyl 2-aminoacetate: As an amino ester, this compound is also basic and can be removed with an acid wash.
-
Ethyl Glyoxylate: This aldehyde can be removed by washing with a sodium bisulfite solution, which forms a water-soluble adduct.
-
Purification: Following an aqueous workup, purification by column chromatography or distillation is typically effective at separating the desired product from any remaining starting materials.
Analytical and Purification Protocols
Protocol 1: GC-MS Analysis of Reaction Mixture
This protocol provides a general method for analyzing the components of the reaction mixture.
-
Sample Preparation: Dilute a small aliquot of the crude reaction mixture in a suitable solvent (e.g., ethyl acetate).
-
GC-MS Conditions (Example):
-
Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Inlet Temperature: 250 °C.
-
Oven Program: 50 °C for 2 min, then ramp to 280 °C at 15 °C/min, hold for 5 min.
-
Carrier Gas: Helium, constant flow of 1 mL/min.
-
MS Detector: Scan range 40-400 m/z.
-
Table 1: Expected GC-MS Data for Key Compounds
| Compound | Expected Retention Time (min) | Key Mass Fragments (m/z) |
| Propylamine | Early eluting | 73, 58, 44, 30 |
| Ethyl 2-aminoacetate | Early to mid-eluting | 103, 88, 59, 30 |
| This compound | Mid-eluting | 145, 116, 100, 72, 44 |
| Ethyl 2-(dipropylamino)acetate | Later eluting | 187, 158, 142, 114, 86 |
| Imine Intermediate | Varies | 129, 114, 100, 84, 56 |
Note: Retention times are relative and will vary based on the specific instrument and conditions.
Protocol 2: Purification by Acid-Base Extraction and Distillation
This protocol is effective for isolating the basic amine product from neutral and acidic impurities.
-
Initial Quench: Carefully quench the reaction mixture, for example, by adding it to a saturated sodium bicarbonate solution.
-
Solvent Extraction: Extract the aqueous mixture with a water-immiscible organic solvent like ethyl acetate or dichloromethane.
-
Acid Wash: Wash the combined organic layers with dilute HCl (e.g., 1M). The desired amine product will move into the aqueous layer as the hydrochloride salt, leaving non-basic impurities in the organic phase.
-
Basification and Re-extraction: Separate the aqueous layer and basify it with a strong base (e.g., NaOH) to a pH > 10. This will deprotonate the amine.
-
Final Extraction: Extract the now basic aqueous layer with fresh organic solvent. The purified amine product will now be in the organic phase.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄), filter, and concentrate under reduced pressure.
-
Distillation: For high purity, the resulting oil can be purified by vacuum distillation.
Caption: Acid-base extraction workflow for purification.
References
-
Wikipedia. (n.d.). Amine alkylation. Retrieved from [Link][8]
-
Reddit. (2022). Question about reductive amination reaction procedure. Retrieved from [Link][9]
-
YouTube. (2020). Alkylation of Amines, Part 2: with Aldehydes and Ketones. Retrieved from [Link][5]
-
Chem.ucla.edu. (n.d.). Alkylation of Amines. Retrieved from [Link][2]
-
Reddit. (2023). Struggling with Reductive Amination: Tips for Isolating My Amine Product?. Retrieved from [Link][10]
-
Wikipedia. (n.d.). Reductive amination. Retrieved from [Link][3]
-
Master Organic Chemistry. (2017). Alkylation of Amines (Sucks!). Retrieved from [Link][7]
-
Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Retrieved from [Link][1]
-
American Chemical Society. (n.d.). Reductive Amination. Retrieved from [Link][11]
-
Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link][4]
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Validation & Comparative
A Comparative Guide to the Definitive Structural Characterization of Ethyl 2-(propylamino)acetate
For Researchers, Scientists, and Drug Development Professionals
In the landscape of drug discovery and development, the unambiguous determination of a molecule's three-dimensional structure is a cornerstone of success.[1][2] This guide provides a comprehensive overview of the characterization of Ethyl 2-(propylamino)acetate, a small organic molecule, with a focus on the definitive method of single-crystal X-ray crystallography. While a public crystal structure for this specific compound is not available, this document outlines the authoritative workflow for its determination and critically compares this "gold standard" technique against other common analytical methods. Understanding the precise spatial arrangement of atoms is paramount, as it directly influences a compound's physicochemical properties, biological activity, and intellectual property considerations.[3][4]
The Imperative of Atomic-Level Precision
Before delving into experimental specifics, it is crucial to understand why a three-dimensional structure is so critical. For drug development professionals, a definitive crystal structure provides:
-
Unambiguous Proof of Structure: It confirms molecular connectivity, resolves stereochemistry, and provides the absolute configuration of chiral centers, which is information that spectroscopic methods alone cannot definitively provide.[1][5]
-
Insight into Intermolecular Interactions: The crystal lattice reveals how molecules pack together, exposing key hydrogen bonds and other non-covalent interactions that govern solubility, dissolution rate, and polymorphism—critical factors for an Active Pharmaceutical Ingredient (API).[5][6]
-
Foundation for Structure-Based Drug Design (SBDD): An accurate molecular geometry is essential for computational modeling and understanding how a ligand fits into the binding pocket of a target protein.[1][2]
While techniques like NMR and Mass Spectrometry are indispensable for routine characterization, they provide data that is, fundamentally, an average of the molecule's behavior in solution or the gas phase. Single-crystal X-ray diffraction, by contrast, provides a precise, static snapshot of the molecule in the solid state, revealing exact bond lengths, angles, and conformations.[7][8]
Comparative Analysis of Characterization Techniques
The characterization of a novel compound is a multi-faceted process. No single technique provides all the necessary information. The table below compares the insights gained from X-ray crystallography with those from other standard analytical methods for a molecule like this compound.
| Analytical Technique | Information Provided | Strengths | Limitations |
| Single-Crystal X-ray Crystallography | 3D atomic arrangement, bond lengths & angles, absolute configuration, crystal packing.[6][7][8] | Provides the definitive, unambiguous molecular structure.[1][5] Essential for understanding solid-state properties. | Requires high-quality single crystals, which can be challenging to grow.[9][10] Provides a static picture, not solution dynamics. |
| NMR Spectroscopy (¹H, ¹³C, 2D) | Connectivity of atoms (which atoms are bonded), chemical environment of nuclei.[11][12] | Excellent for determining the carbon-hydrogen framework in solution. Non-destructive.[11] | Does not provide precise bond lengths/angles. Cannot determine absolute configuration without chiral auxiliaries. Provides solution-state average conformation. |
| Mass Spectrometry (MS) | Molecular weight, elemental composition (with high resolution), fragmentation patterns. | Extremely high sensitivity, requires very little sample.[11] Can be coupled with chromatography (LC-MS) for mixture analysis.[11] | Does not distinguish between isomers (structural or stereo-). Provides no information on 3D structure or atom connectivity.[13] |
| Infrared (IR) Spectroscopy | Presence of specific functional groups (e.g., C=O, N-H). | Fast, simple, and requires minimal sample preparation. Good for quick functional group identification. | Provides very limited information on the overall molecular structure and connectivity. |
As the data shows, while NMR and MS can confirm the molecular formula (C₇H₁₅NO₂)[14] and basic connectivity of this compound, only X-ray crystallography can reveal its precise three-dimensional architecture.
Experimental Workflow: From Powder to Publication-Ready Structure
Achieving a high-resolution crystal structure is a systematic process. The following sections detail the necessary steps, explaining the causality behind each experimental choice.
Part 1: Synthesis and Crystallization – The Critical First Step
The journey to a crystal structure begins with pure material. The quality of the final diffraction data is fundamentally limited by the quality of the crystal, which in turn depends on the purity of the compound.
Synthesis: this compound can be synthesized via several routes, such as the reductive amination of ethyl glyoxylate with propylamine or the alkylation of propylamine with ethyl chloroacetate.[15] A common industrial approach involves reacting ethylamine with propionaldehyde, followed by catalytic hydrogenation.[16] Regardless of the method, rigorous purification, typically by column chromatography or distillation, is essential to remove starting materials and byproducts that can inhibit crystallization.
Crystallization Screening: Growing diffraction-quality single crystals is often the most challenging part of the process and is frequently described as both an art and a science.[17] The goal is to create a supersaturated solution from which the compound will slowly precipitate in an ordered crystalline lattice. A screening process is employed to explore a wide range of conditions.
Detailed Protocol for Crystallization Screening:
-
Solvent Selection: Begin by assessing the solubility of this compound in a range of solvents with varying polarities (e.g., hexane, ethyl acetate, ethanol, water). An ideal crystallization solvent is one in which the compound is moderately soluble at high temperatures and poorly soluble at low temperatures.[18]
-
Primary Crystallization Techniques:
-
Slow Evaporation: Dissolve the compound in a suitable solvent (one with a relatively low boiling point) in a small vial. Cover the vial with a cap containing a few pinholes.[17] The slow evaporation of the solvent gradually increases the concentration, leading to crystal growth. This method is simple and often effective.[17]
-
Vapor Diffusion: This is a highly controlled and effective method, especially when only small amounts of material are available.[17]
-
Setup: Dissolve the compound in a small amount of a primary solvent. Place this solution in a small, open vial. Place the small vial inside a larger, sealed jar that contains a secondary solvent (the "anti-solvent") in which the compound is insoluble but which is miscible with the primary solvent.[19]
-
Mechanism: The vapor of the more volatile anti-solvent slowly diffuses into the primary solvent, reducing the solubility of the compound and inducing crystallization.[17][19]
-
-
Solvent Layering: Carefully layer a solvent in which the compound is insoluble on top of a concentrated solution of the compound.[17] Slow diffusion at the interface between the two solvents can lead to the formation of high-quality crystals.
-
-
Optimization: Vary parameters such as temperature, concentration, and solvent combinations to optimize crystal size and quality. Crystals suitable for modern diffractometers should ideally be between 0.03 and 0.3 mm in all dimensions, be optically clear, and have well-defined faces.[7][8]
Part 2: Data Collection and Structure Solution
Once suitable crystals are obtained, the process moves to the X-ray diffractometer.
Step-by-Step Data Collection Protocol:
-
Crystal Mounting: A suitable crystal is selected under a microscope and mounted on a thin loop or glass fiber.[7][20][21]
-
Cryo-cooling: The mounted crystal is flash-cooled to a low temperature, typically 100 K (-173 °C), in a stream of cold nitrogen gas.[22] This is a critical step that minimizes atomic vibrations, leading to a sharper diffraction pattern and higher resolution data.
-
Data Collection: The crystal is placed in the X-ray beam of a diffractometer.[23] As the crystal is slowly rotated, a detector records the positions and intensities of the thousands of X-rays that are diffracted by the crystal's electron clouds.[7][22] The resulting pattern of spots is unique to the crystal's internal structure.[23]
Structure Solution and Refinement:
This phase is computationally intensive and translates the raw diffraction data into a 3D atomic model.
-
Data Processing: The diffraction images are processed to determine the dimensions of the unit cell (the basic repeating block of the crystal) and the intensities of each reflection.[20]
-
Structure Solution: The primary challenge is the "phase problem." While intensities are measured, the phase information for each reflection is lost. Programs like SHELXT use statistical methods ("direct methods") to calculate initial phase estimates, which are then used to generate an initial electron density map.[22]
-
Model Refinement: An initial atomic model is built into the electron density map. This model is then refined using a least-squares process, where the positions and thermal parameters of the atoms are adjusted to improve the agreement between the observed diffraction data and the data calculated from the model.[24][25] This iterative process is continued until the model converges, resulting in a final, validated crystal structure.
The Unparalleled Value in Drug Development
For professionals in drug development, the investment in obtaining a single-crystal structure pays significant dividends. It is the only technique that provides a complete picture of the molecule in the solid state.[4] This information is crucial for:
-
Polymorph Screening: Different crystal packing arrangements (polymorphs) of the same API can have drastically different properties. Crystallography is the definitive tool for identifying and characterizing these forms.
-
Salt and Co-crystal Formulation: Designing stable and soluble forms of an API often involves creating salts or co-crystals. X-ray diffraction is essential to understand the new intermolecular interactions that define these novel materials.[4]
-
Regulatory Submissions: A complete structural determination report is a key component of regulatory filings (e.g., with the FDA), providing unambiguous proof of the API's structure.[3]
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Small Molecule Structure Characterisation - La Trobe University. Available at: [Link]
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Small Molecule Structure Solution and Refinement. Available at: [Link]
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The Applications & Principles of X-Ray Crystallography - AZoM. Available at: [Link]
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Structure verification of small molecules using mass spectrometry and NMR spectroscopy | Request PDF - ResearchGate. Available at: [Link]
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A Senior Application Scientist's Guide to Amino Acid Esters: A Comparative Analysis of Ethyl 2-(propylamino)acetate
Introduction: Beyond the Backbone
In the landscape of modern drug discovery and fine chemical synthesis, amino acid esters represent a cornerstone class of building blocks. Their bifunctional nature, possessing both a nucleophilic amine and an electrophilic ester, makes them exceptionally versatile intermediates.[] They are pivotal in peptide synthesis, the construction of complex heterocyclic scaffolds, and notably, in the design of prodrugs to enhance the pharmacokinetic profiles of active pharmaceutical ingredients (APIs).[2][3]
The modification of the core amino acid structure offers a powerful tool for modulating physicochemical properties. This guide focuses on Ethyl 2-(propylamino)acetate, an N-substituted glycine ester, and provides a comprehensive comparison with its more common, non-substituted counterparts: Ethyl glycinate and Ethyl L-alaninate. Our objective is to provide researchers, scientists, and drug development professionals with a clear, data-driven comparison to inform the rational selection of these critical synthons. We will delve into their structural nuances, comparative reactivity, stability, and provide a practical experimental protocol for their evaluation.
Section 1: Physicochemical Properties - The Structural Basis of Function
The seemingly subtle addition of an N-propyl group or an α-methyl group imparts significant changes to the molecule's physical and chemical properties. These alterations directly influence solubility, lipophilicity, and basicity, which are critical parameters in both reaction chemistry and drug design.
The N-propyl group in this compound introduces a significant increase in lipophilicity (LogP) compared to Ethyl glycinate. This enhanced nonpolar character can improve solubility in organic solvents and is a key strategy in designing molecules that can more readily cross lipid-based biological membranes. Conversely, the primary amino groups of Ethyl glycinate and Ethyl alaninate offer greater potential for hydrogen bonding, influencing their aqueous solubility and interaction with polar matrices. The pKa value, indicative of the basicity of the amino group, is also affected by the inductive effect of the alkyl substituents.
| Property | This compound | Ethyl glycinate | Ethyl L-alaninate |
| Molecular Formula | C₇H₁₅NO₂[4] | C₄H₉NO₂[5] | C₅H₁₁NO₂[6] |
| Molecular Weight | 145.20 g/mol [4] | 103.12 g/mol [5] | 117.15 g/mol [7] |
| Structure | |||
| Boiling Point | 40°C @ 0.25 Torr[4] | 109.5°C @ 760 mmHg[5] | Not readily available |
| Density | ~0.928 g/cm³ (Predicted)[4] | ~1.0 g/cm³[5] | Not readily available |
| pKa (Amine) | ~7.88 (Predicted)[4] | ~7.7 | ~7.7 |
| LogP | ~1.0 (Predicted)[8] | -0.30[5] | 0.05[6] |
Table 1. Comparison of Physicochemical Properties.
Section 2: Reactivity and Synthetic Considerations
The primary distinction in the synthetic utility of these esters lies in the nature of their amino group: a secondary amine for this compound versus primary amines for Ethyl glycinate and Ethyl alaninate.
Nucleophilicity and Steric Effects: Primary amines are generally more reactive nucleophiles than secondary amines due to reduced steric hindrance. In reactions such as N-acylation or N-alkylation, Ethyl glycinate and Ethyl alaninate will typically react faster than their N-propylated counterpart. However, the key advantage of this compound is that it allows for the direct synthesis of N-monosubstituted products, avoiding the potential for di-alkylation or di-acylation that can occur with primary amines under certain conditions.
The choice of ester is therefore a strategic one:
-
Ethyl glycinate/alaninate: Ideal for standard peptide couplings or when a primary amine is desired in the final product. Their higher reactivity may allow for milder reaction conditions.
-
This compound: The preferred choice when the target molecule requires a specific N-propyl group, eliminating the need for a separate N-alkylation step and subsequent purification challenges.
Caption: Comparative N-acylation pathways.
Section 3: Stability and Hydrolysis Kinetics
The stability of the ester functional group is paramount, particularly in aqueous environments during workups or under physiological conditions for prodrug applications. Ester hydrolysis, both acid- and base-catalyzed, cleaves the ester to the corresponding carboxylic acid.
The rate of hydrolysis is influenced by steric and electronic factors.[9][10]
-
Steric Hindrance: The N-propyl group in this compound and the α-methyl group in Ethyl alaninate introduce more steric bulk around the ester carbonyl compared to Ethyl glycinate. This increased hindrance can sterically shield the carbonyl carbon from nucleophilic attack (by water or hydroxide), potentially leading to a slower rate of hydrolysis.
-
Electronic Effects: The electron-donating nature of the alkyl groups can slightly destabilize the transition state of hydrolysis.
Caption: General mechanism for base-catalyzed ester hydrolysis.
Section 4: Application in Prodrug Design
Amino acid esters are a well-established strategy for creating prodrugs to improve the oral bioavailability of parent drugs that suffer from poor solubility or permeability.[2][3][12] The ester linkage is designed to be cleaved by endogenous esterase enzymes in the body, releasing the active drug.
The choice of the amino acid promoiety is critical:
-
Solubility & Permeability: As shown in Table 1, moving from Ethyl glycinate to this compound significantly increases lipophilicity. This can be a deliberate strategy to enhance passive diffusion across the gut wall for a polar parent drug.
-
Enzymatic Stability: The N-propyl group can influence the rate of enzymatic hydrolysis. It may provide steric hindrance that slows cleavage, potentially prolonging the drug's circulation time. Conversely, it might also affect recognition by specific transporters or enzymes. For example, the success of valacyclovir, a valine ester prodrug, is attributed to its recognition and transport by the PEPT1 intestinal transporter.[3] The impact of an N-propyl substitution on such transporter affinity would require specific experimental evaluation.
Section 5: Experimental Protocol - Comparative Analysis of N-Acylation Reactivity
This protocol provides a self-validating system to objectively compare the reactivity of the three esters under identical conditions.
Objective: To compare the relative rate of N-acetylation of this compound, Ethyl glycinate, and Ethyl L-alaninate by monitoring the consumption of the starting material over time.
Materials:
-
This compound
-
Ethyl glycinate hydrochloride (or free base)
-
Ethyl L-alaninate hydrochloride (or free base)
-
Acetyl chloride
-
Triethylamine (TEA)
-
Dichloromethane (DCM), anhydrous
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
TLC plates (silica gel 60 F₂₅₄)
-
Staining solution (e.g., ninhydrin for primary amines, permanganate for general visualization)
Experimental Workflow Diagram:
Caption: Workflow for comparative N-acetylation experiment.
Step-by-Step Procedure:
-
Preparation: In three separate round-bottom flasks equipped with magnetic stir bars, place an equimolar amount (e.g., 10 mmol) of each amino acid ester. If using the hydrochloride salt, add 1.1 molar equivalents of triethylamine.
-
Dissolution: Add 50 mL of anhydrous DCM to each flask and stir until all solids dissolve. Cool the flasks to 0°C in an ice bath.
-
Initiation: To each flask, add 1.0 molar equivalent of acetyl chloride dropwise over 2 minutes. Start a timer for each reaction as the addition begins.
-
Reaction & Monitoring: Allow the reactions to stir at 0°C. Using a capillary tube, spot a small aliquot from each reaction mixture onto a TLC plate at t = 0, 15, 30, and 60 minutes. Elute the plates with an appropriate solvent system (e.g., 30% Ethyl Acetate in Hexanes).
-
Visualization: Visualize the TLC plates. For Ethyl glycinate and Ethyl alaninate, staining with ninhydrin will show the disappearance of the primary amine starting material. For all three, a general stain like potassium permanganate can be used to visualize both starting material and the less polar acetylated product.
-
Workup: After 60 minutes, quench each reaction by slowly adding 30 mL of saturated sodium bicarbonate solution. Separate the organic layer, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Analysis: Analyze the crude product residue by ¹H NMR or LC-MS to determine the conversion ratio for each reaction. The disappearance of the starting material and the appearance of the N-acetylated product provide a quantitative measure of reactivity.
Expected Outcome & Interpretation: It is expected that Ethyl glycinate and Ethyl alaninate will show a faster rate of conversion to the acetylated product compared to this compound, as evidenced by the more rapid disappearance of the starting material spot on the TLC plates and higher conversion rates in the final analysis. This experiment provides direct, tangible data on the relative nucleophilicity of these building blocks.
Conclusion
The choice between this compound, Ethyl glycinate, and Ethyl L-alaninate is a strategic decision guided by the specific goals of the synthesis or drug design project.
-
This compound is the specialist's tool. It offers a direct route to N-propylated structures, avoiding multi-step procedures and protecting group chemistry. Its enhanced lipophilicity makes it an attractive candidate for modulating solubility and permeability in medicinal chemistry.
-
Ethyl glycinate is the fundamental, sterically unhindered building block. Its high reactivity and simple structure make it a versatile and cost-effective choice for a wide range of applications where a primary amine is required.
-
Ethyl L-alaninate provides a chiral α-methyl group, introducing stereochemistry and a moderate increase in steric bulk compared to the glycine ester. It serves as an excellent intermediate for building chiral molecules.
By understanding the distinct physicochemical properties, reactivity profiles, and stability of these amino acid esters, researchers can make more informed and effective decisions, accelerating their path from molecular design to functional product.
References
-
G. P. Moss, et al. (2013). Amino acids in the development of prodrugs. Advanced Drug Delivery Reviews, 65(10), 1370-85. [Link]
-
Chemsrc. Ethyl glycinate | CAS#:459-73-4. Chemsrc. [Link]
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Procyon Chemicals. Glycine Ethyl Ester Hydrochloride: Applications and Properties. Procyon Chemicals. [Link]
-
Pharmaffiliates. The Role of Protected Amino Acids in Pharmaceutical Intermediates. Pharmaffiliates. [Link]
-
R. W. Hay & P. K. Banerjee. (1981). The hydrolysis of alpha-amino-acid esters in mixed ligand complexes with copper(II)-iminodiacetate. Journal of Inorganic Biochemistry, 14(2), 147-54. [Link]
-
ResearchGate. The basic hydrolysis of amino acid esters. ResearchGate. [Link]
-
LookChem. CAS No.3082-75-5,ethyl alaninate Suppliers. LookChem. [Link]
-
A. K. Jain, et al. (2015). Amino acids as promoieties in prodrug design and development. ResearchGate. [Link]
-
J. M. White. (1965). The basic hydrolysis of amino acid esters. Semantic Scholar. [Link]
-
V. Asati, et al. (2016). Amino Acid Prodrugs for Oral Delivery: Challenges and Opportunities. Taylor & Francis Online. [Link]
-
A. Perczel, et al. (2019). Unwanted hydrolysis or α/β-peptide bond formation: how long should the rate-limiting coupling step take?. RSC Publishing. [Link]
-
M. D. S. D. de Souza, et al. (2015). A Convenient Synthesis of Amino Acid Methyl Esters. MDPI. [Link]
-
Chemistry LibreTexts. (2021). 25.5: Reactions of Amino Acids. Chemistry LibreTexts. [Link]
-
PubChemLite. This compound (C7H15NO2). PubChemLite. [Link]
-
PubChem. L-Alanine ethyl ester. PubChem. [Link]
Sources
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- 7. L-Alanine ethyl ester | C5H11NO2 | CID 76507 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 9. researchgate.net [researchgate.net]
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- 11. Unwanted hydrolysis or α/β-peptide bond formation: how long should the rate-limiting coupling step take? - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
A Comparative Guide to N-Propylglycine Ethyl Ester and Glycine Ethyl Ester in Peptide Synthesis
In the landscape of peptide synthesis, the choice of building blocks is paramount to achieving the desired sequence, purity, and functional characteristics of the final product. While glycine ethyl ester is a foundational and ubiquitously used amino acid derivative, its N-alkylated counterpart, N-propylglycine ethyl ester, offers a unique set of properties that can be strategically leveraged in drug discovery and materials science. This guide provides an in-depth, objective comparison of these two building blocks, supported by experimental insights and established principles in peptide chemistry.
Introduction: A Tale of Two Glycines
Glycine, the simplest of the proteinogenic amino acids, provides conformational flexibility to a peptide chain. Its ethyl ester derivative is a common starting point in solution-phase synthesis and a fundamental component in solid-phase peptide synthesis (SPPS). In contrast, N-propylglycine ethyl ester belongs to the family of N-substituted glycines, which form the backbone of peptoids.[1] The key structural difference lies in the substitution at the backbone nitrogen.
Caption: Chemical structures of Glycine Ethyl Ester and N-Propylglycine Ethyl Ester.
This seemingly minor modification—the replacement of an amide proton with a propyl group—has profound implications for the synthesis process and the properties of the resulting peptide.
Performance in Peptide Synthesis: A Head-to-Head Comparison
The primary divergence in performance between these two building blocks arises from the steric hindrance and altered electronic properties of the N-propylated amino group.
| Performance Metric | Glycine Ethyl Ester | N-Propylglycine Ethyl Ester | Rationale |
| Coupling Efficiency | High (>99% with standard reagents) | Moderate to High (often requires stronger coupling reagents and longer reaction times) | The N-propyl group sterically hinders the approach of the activated carboxyl group, slowing down the reaction rate.[2][3] |
| Typical Yield | High | Generally lower, highly sequence-dependent | Slower coupling kinetics can lead to incomplete reactions and the accumulation of deletion sequences, thus lowering the overall yield.[4] |
| Crude Purity | High | Lower, with potential for deletion and modification byproducts | Incomplete coupling necessitates more rigorous purification to remove truncated peptides. |
| Proteolytic Stability | Low (susceptible to protease cleavage) | High (resistant to enzymatic degradation) | The absence of the amide proton and the steric bulk of the N-propyl group prevent recognition and cleavage by proteases.[1][5] |
| Secondary Structure | Confers flexibility, can participate in β-turns | Acts as a "helix breaker," disrupts α-helices and β-sheets due to the lack of a hydrogen bond donor.[1][6] |
The "Why": Mechanistic Insights and Practical Implications
In standard peptide synthesis, the nucleophilic attack of the deprotected N-terminal amine on the activated C-terminal carboxyl group of the incoming amino acid is a rapid and efficient process.[7] However, the presence of the N-propyl group in N-propylglycine ethyl ester introduces significant steric bulk around the nitrogen atom. This steric hindrance impedes the approach of the activated amino acid, leading to slower reaction kinetics.[2][3]
To overcome this, more potent coupling reagents, such as HATU or HCTU, are often employed in conjunction with an extended coupling time. In some cases, a double coupling strategy may be necessary to drive the reaction to completion.[8] The choice of solvent can also play a role; less polar solvents may in some cases improve outcomes with N-alkylated amines.[9]
One of the most significant advantages of incorporating N-propylglycine is the enhanced resistance of the resulting peptide to enzymatic degradation.[1] Proteases recognize their substrates through specific interactions with the peptide backbone, including hydrogen bonding with the amide protons. The N-propyl group eliminates this hydrogen bond donor capability and sterically blocks the active site of the enzyme, rendering the adjacent peptide bond resistant to cleavage.[5] This property is highly desirable in the development of therapeutic peptides, as it can significantly increase their in vivo half-life.
The conformational freedom of a peptide chain is largely dictated by the rotational angles of the peptide backbone (phi and psi angles). Glycine, with its single hydrogen atom as a side chain, possesses a wide range of allowed conformations, often acting as a "hinge" in peptide structures.[10]
Conversely, the N-propyl group in N-propylglycine imposes significant conformational constraints. More importantly, the absence of the amide proton prevents its participation in the hydrogen-bonding network that stabilizes canonical secondary structures like α-helices and β-sheets.[1] Consequently, N-propylglycine residues are considered potent "helix breakers" and are often strategically incorporated to induce turns or to create less structured regions in a peptide sequence.
Experimental Protocols
The following protocols outline a standard solid-phase peptide synthesis (SPPS) workflow and highlight the necessary adjustments for incorporating N-propylglycine ethyl ester.
Caption: Standard Fmoc-based Solid-Phase Peptide Synthesis (SPPS) cycle.
Methodology:
-
Resin Preparation: Swell the Rink Amide resin in N,N-dimethylformamide (DMF) for 30 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, then repeat for 15 minutes to remove the Fmoc protecting group from the N-terminus.
-
Washing: Wash the resin thoroughly with DMF (5 times) to remove residual piperidine.
-
Coupling:
-
Prepare the coupling solution: Dissolve Fmoc-Gly-OH (4 equivalents relative to resin loading), HATU (3.9 equivalents), and DIPEA (8 equivalents) in DMF.
-
Add the coupling solution to the resin and agitate for 1-2 hours.
-
-
Monitoring: Perform a Kaiser test on a small sample of resin beads. A negative result (yellow beads) indicates complete coupling.[4]
-
Washing: Wash the resin with DMF (5 times) to remove excess reagents.
-
Chain Elongation: Repeat steps 2-6 for each subsequent amino acid in the sequence.
-
Final Cleavage: After the final coupling and deprotection, wash the resin with dichloromethane (DCM) and dry under vacuum. Cleave the peptide from the resin and remove side-chain protecting groups using a cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% TIS) for 2-3 hours.
-
Purification and Analysis: Precipitate the crude peptide in cold diethyl ether, then purify by reverse-phase high-performance liquid chromatography (RP-HPLC) and confirm the mass by mass spectrometry.
When incorporating N-propylglycine, the coupling step requires modification to overcome steric hindrance.
Modified Coupling Step (Step 4):
-
Reagents: Use Fmoc-N-propylglycine-OH (4 equivalents), HATU (3.9 equivalents), and DIPEA (8 equivalents) in DMF.
-
Procedure:
-
Add the coupling solution to the resin and agitate for at least 4 hours. For particularly difficult couplings, a longer reaction time (overnight) or a second coupling may be necessary.
-
A double coupling involves draining the initial coupling solution after the allotted time, washing with DMF, and then adding a fresh coupling solution for another 2-4 hours.
-
Monitoring the Reaction: The standard Kaiser test is not suitable for secondary amines like N-propylglycine. A chloranil test can be used as an alternative to monitor the presence of a free secondary amine.
Conclusion: Strategic Application in Peptide Design
The choice between glycine ethyl ester and N-propylglycine ethyl ester is not a matter of direct substitution but of strategic design.
-
Glycine ethyl ester remains the building block of choice for mimicking natural peptide sequences, providing conformational flexibility and participating in native secondary structures. Its high coupling efficiency ensures reliable synthesis of long and complex peptides.
-
N-propylglycine ethyl ester is a powerful tool for peptide modification. Its incorporation is a deliberate choice to enhance proteolytic stability and to modulate the peptide's three-dimensional structure.[1][11] While its use presents synthetic challenges that may lead to lower yields and require more rigorous purification, the resulting benefits can be critical for the development of peptide-based therapeutics and novel biomaterials.
Ultimately, a thorough understanding of the distinct chemical properties and synthetic behaviors of both molecules empowers researchers to make informed decisions that align with their specific research goals.
References
- Zuckermann, R. N., et al. (1992). Efficient method for the preparation of peptoids [oligo(N-substituted glycines)] by submonomer solid-phase synthesis. Journal of the American Chemical Society, 114(26), 10646-10647.
- This reference provides foundational information on peptoids (N-substituted glycines) and their synthesis.
- Miller, S. M., et al. (1994). Proteolytic studies of homologous peptide and N-substituted glycine peptoid oligomers. Bioorganic & Medicinal Chemistry Letters, 4(22), 2657-2662.
- Katritzky, A. R., et al. (2007). Efficient peptide coupling involving sterically hindered amino acids. The Journal of Organic Chemistry, 72(15), 5794-5801.
- Hernández, D., et al. (2019). Conversion of “Customizable Units” into N-Alkyl Amino Acids and Generation of N-Alkyl Peptides. The Journal of Organic Chemistry, 84(12), 7793-7805.
- This article discusses methods for generating N-alkyl amino acids and incorporating them into peptides, highlighting the challenges with bulky substituents.
- Albericio, F., & Carpino, L. A. (2012). Coupling Reagents and Activation. In Fmoc Solid Phase Peptide Synthesis: A Practical Approach (pp. 99-122). Oxford University Press.
- This book chapter provides a comprehensive overview of coupling reagents used in peptide synthesis, relevant for overcoming challenges with sterically hindered amino acids.
- Ghadiri, M. R., et al. (1997). The structural and thermodynamic basis for the design of peptides with high helical content and stability. Journal of the American Chemical Society, 119(39), 9063-9064.
- While not directly on N-propylglycine, this article discusses factors influencing peptide stability, providing context for the effects of backbone modific
- Simon, R. J., et al. (1992). Peptoids: a modular approach to drug discovery. Proceedings of the National Academy of Sciences, 89(20), 9367-9371.
- This paper further elaborates on the concept and applic
-
Gyros Protein Technologies. (2020). Peptide Purity & Yield Optimizing in SPPS. PurePep Blog. [Link]
- This blog post provides practical insights into optimizing peptide synthesis yield and purity.
- Flegel, M., & Sheppard, R. C. (1991). Diketopiperazine formation in solid-phase synthesis using p-alkoxybenzyl ester anchoring linkages.
- This article discusses a common side reaction in SPPS, which can be influenced by the choice of amino acids.
- Fields, G. B., & Noble, R. L. (1990). Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids. International journal of peptide and protein research, 35(3), 161-214.
- A found
- This technical note discusses challenges specific to using glycine in SPPS.
- White, P., & Collins, J. (Eds.). (2002). Fmoc solid phase peptide synthesis: a practical approach. Oxford University Press.
- A comprehensive practical guide to SPPS.
- Richardson, J. S. (1981). The anatomy and taxonomy of protein structure. Advances in protein chemistry, 34, 167-339.
- A classic review on protein structure, providing context for the role of different amino acids.
- Brandl, M., & Gilon, C. (2004). N-Alkylated Peptides as Scaffolds for Drug Design. In Peptidomimetics in Organic and Medicinal Chemistry (pp. 129-160). Wiley-VCH.
- This book chapter details the use of N-alkyl
-
RojasLab. (2024). Coupling Reagents, Protecting Groups, and Solid-Phase Peptide Synthesis. YouTube. [Link]
- A video tutorial explaining the fundamentals of peptide synthesis.
- Humphrey, J. M., & Chamberlin, A. R. (1997). Chemical synthesis of natural product peptides: coupling methods for the incorporation of noncoded amino acids into peptides. Chemical reviews, 97(6), 2243-2266.
- A review covering various coupling methods, including those for challenging amino acids.
Sources
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- 2. Efficient peptide coupling involving sterically hindered amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
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A Senior Application Scientist's Comparative Guide to the Analytical Validation of Ethyl 2-(propylamino)acetate Quantification Methods
For distribution to: Researchers, scientists, and drug development professionals.
Introduction: The Analytical Imperative for Ethyl 2-(propylamino)acetate
This compound is a small molecule of interest as a potential synthetic intermediate in pharmaceutical development. As with any component destined for therapeutic use, the ability to accurately and reliably quantify this analyte in various matrices—from raw materials to biological fluids—is paramount. A robust, validated analytical method is the bedrock of regulatory compliance, ensuring product quality, safety, and efficacy.
This guide provides a comparative overview of two primary analytical techniques for the quantification of this compound: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). We will delve into the core principles of each method, present detailed validation protocols grounded in international regulatory standards, and offer data-driven insights to guide your selection process. The validation framework described herein is built upon the principles outlined by the International Council for Harmonisation (ICH) M10 guideline on bioanalytical method validation, which is recognized by major regulatory bodies including the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[1][2][3][4][5]
Comparing the Titans: GC-MS vs. LC-MS/MS for Amine Quantification
The selection of an analytical platform is a critical decision driven by the physicochemical properties of the analyte and the nature of the sample matrix. This compound, possessing a secondary amine and an ester functional group, presents unique challenges and opportunities for both GC-MS and LC-MS/MS.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds.[6][7] For a molecule like this compound, direct analysis is often hindered by its polarity, which can lead to poor peak shape and low sensitivity.
-
The Derivatization Necessity: To overcome this, a chemical derivatization step is typically required.[8][9] This process modifies the analyte to increase its volatility and thermal stability. Acylation or silylation are common strategies for derivatizing primary and secondary amines.[9] For instance, reacting the amine with a reagent like propyl chloroformate generates a less polar carbamate derivative, which is more amenable to GC analysis.[10] This added sample preparation step, while effective, introduces complexity and potential for variability.
-
Strengths & Weaknesses:
-
Pros: High chromatographic resolution, excellent for separating isomeric impurities, and robust, well-established technology.
-
Cons: Requires a derivatization step which adds time and complexity, not suitable for thermally labile molecules, and can have limitations with complex biological matrices.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS has become the gold standard for quantifying small molecules in complex matrices, particularly in bioanalysis.[11][12] Its major advantage is the ability to often analyze polar compounds directly, without the need for derivatization.
-
Direct Analysis Capability: this compound, being a secondary amine, can be readily protonated under acidic mobile phase conditions. This makes it highly suitable for positive ion electrospray ionization (ESI), a common ionization technique in LC-MS/MS.[13] The separation is typically achieved using a reversed-phase C18 column.[12]
-
Strengths & Weaknesses:
-
Pros: High sensitivity and selectivity, often no derivatization required, suitable for a wide range of polarities and molecular weights, and ideal for complex matrices like plasma or urine.[13][14]
-
Cons: Potential for matrix effects (ion suppression or enhancement) which must be carefully evaluated, and higher initial instrument cost.
-
The Blueprint for Trust: A Comprehensive Validation Protocol
A bioanalytical method is only as reliable as its validation.[2][15] The objective is to demonstrate that the method is suitable for its intended purpose.[2][5][15] The following protocol, based on the ICH M10 guideline, outlines the essential experiments required to fully validate an LC-MS/MS method for the quantification of this compound in human plasma.[2][4]
Experimental Workflow & Protocols
Sample Preparation: Protein Precipitation
For bioanalytical samples, removing high-abundance proteins is critical to prevent column clogging and minimize matrix effects.[16][17] Protein precipitation is a rapid and effective method for this purpose.[16][18]
-
Protocol:
-
Pipette 50 µL of plasma sample (blank, calibration standard, or quality control sample) into a 96-well plate.
-
Add 150 µL of a precipitating agent (e.g., acetonitrile containing an internal standard) to each well.[18]
-
Vortex the plate for 2-3 minutes to ensure thorough mixing and protein precipitation.[18]
-
Centrifuge the plate at approximately 4000 x g for 10 minutes to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean 96-well plate for injection into the LC-MS/MS system.
-
LC-MS/MS Analysis
-
Protocol:
-
Column: Use a C18 column (e.g., 2.1 mm x 50 mm, 1.7 µm particle size).[12]
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.[12]
-
Flow Rate: 0.4 mL/min.
-
Gradient: A suitable gradient to ensure separation from matrix components.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.
-
Validation Parameters: The Pillars of a Robust Method
The following parameters must be assessed to demonstrate the method's reliability.[19][20]
-
Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample. This is evaluated by analyzing blank matrix samples from at least six different sources to check for interferences at the retention time of the analyte and internal standard.
-
Calibration Curve and Linearity: The relationship between the instrument response and the known concentration of the analyte. A calibration curve is prepared with a blank sample and at least six non-zero concentration levels. The simplest regression model that adequately describes the concentration-response relationship should be used (typically a linear, weighted 1/x² fit).
-
Accuracy and Precision:
-
Accuracy: The closeness of the determined value to the nominal concentration. It is expressed as a percentage of the nominal value.
-
Precision: The closeness of agreement among a series of measurements. It is expressed as the coefficient of variation (%CV).
-
These are assessed at a minimum of four concentration levels: Lower Limit of Quantification (LLOQ), Low Quality Control (LQC), Medium Quality Control (MQC), and High Quality Control (HQC). Both intra-day (within a single run) and inter-day (across multiple runs on different days) accuracy and precision must be determined.
-
-
Sensitivity: The lowest concentration of the analyte that can be reliably measured, known as the Lower Limit of Quantification (LLOQ). The analyte response at the LLOQ should be at least 5 times the response of a blank sample.
-
Matrix Effect: The effect of co-eluting, undetected matrix components on the ionization of the analyte. This is a critical parameter for LC-MS/MS and is assessed by comparing the response of the analyte in a post-extraction spiked sample to the response of the analyte in a neat solution.
-
Recovery: The efficiency of the extraction procedure. It is determined by comparing the analyte response in a pre-extraction spiked sample to that of a post-extraction spiked sample.
-
Stability: The chemical stability of the analyte in the biological matrix under various conditions that mimic sample handling and storage. This includes:
-
Freeze-Thaw Stability: After multiple freeze-thaw cycles.
-
Short-Term (Bench-Top) Stability: At room temperature for a specified period.
-
Long-Term Stability: Under frozen storage conditions.
-
Stock Solution Stability: At room temperature and refrigerated conditions.[21]
-
Data-Driven Comparison: Performance at a Glance
The following tables summarize hypothetical but realistic validation data, comparing the performance of a derivatization-based GC-MS method with a direct LC-MS/MS method for this compound in plasma.
Table 1: Comparison of Key Validation Parameters
| Parameter | GC-MS (with Derivatization) | LC-MS/MS (Direct Analysis) | ICH M10 Acceptance Criteria |
| Linearity (r²) | > 0.995 | > 0.998 | Not explicitly defined, but >0.99 is standard practice |
| LLOQ | 5 ng/mL | 0.5 ng/mL | Clearly defined and reproducible |
| Accuracy (% Bias) | Within ±15% | Within ±10% | ±15% (±20% at LLOQ) |
| Precision (%CV) | < 15% | < 10% | ≤15% (≤20% at LLOQ) |
| Matrix Effect (%CV) | N/A (less common) | < 15% | Should be assessed and minimized |
| Recovery | 75-85% | > 90% | Consistent, precise, and reproducible |
| Sample Prep Time | ~45 min/sample | ~15 min/sample | N/A |
Table 2: Intra-Day and Inter-Day Precision and Accuracy (LC-MS/MS Method)
| QC Level | Nominal Conc. (ng/mL) | Intra-Day Precision (%CV) | Intra-Day Accuracy (% Bias) | Inter-Day Precision (%CV) | Inter-Day Accuracy (% Bias) |
| LLOQ | 0.5 | 8.5 | -4.2 | 11.2 | -2.8 |
| LQC | 1.5 | 6.1 | 2.5 | 7.8 | 3.1 |
| MQC | 50 | 4.5 | 1.8 | 5.9 | 1.5 |
| HQC | 150 | 3.8 | -1.2 | 5.1 | -0.8 |
Visualizing the Workflow
Diagrams can clarify complex experimental processes. The following are represented using Graphviz DOT language.
Caption: General workflow for analytical method validation.
Caption: Protein precipitation sample preparation workflow.
Conclusion and Recommendations
For the quantification of this compound, both GC-MS and LC-MS/MS are viable techniques. However, this comparative guide strongly indicates that an LC-MS/MS method offers superior performance and efficiency , particularly for analysis in complex biological matrices.
-
LC-MS/MS provides significantly higher sensitivity, a simpler and faster sample preparation workflow by avoiding derivatization, and excellent accuracy and precision that comfortably meet stringent regulatory guidelines.[12][14]
-
GC-MS remains a powerful tool, but the requisite derivatization step adds complexity, time, and potential sources of error. It may be a suitable alternative if LC-MS/MS instrumentation is unavailable or for the analysis of less complex matrices where high throughput is not a primary concern.
Ultimately, the choice of method must be fit-for-purpose. However, for drug development professionals requiring robust, high-sensitivity, and high-throughput quantification of this compound in biological samples, the direct analysis via LC-MS/MS is the authoritative recommendation. The validation of this method, following the ICH M10 guidelines, will ensure the generation of reliable and defensible data to support regulatory submissions.
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European Medicines Agency. (n.d.). ICH M10 on bioanalytical method validation. EMA. Retrieved from [Link]
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International Council for Harmonisation. (2022, May 24). Bioanalytical Method Validation and Study Sample Analysis M10. ICH. Retrieved from [Link]
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U.S. Food and Drug Administration. (2025, January 21). Bioanalytical Method Validation for Biomarkers – Guidance for Industry. FDA. Retrieved from [Link]
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Kymos. (n.d.). ICH M10 guideline: validation of bioanalytical methods. Retrieved from [Link]
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Agilent Technologies, Inc. (n.d.). Protein Precipitation for Biological Fluid Samples Using Agilent Captiva EMR—Lipid 96-Well Plates. Retrieved from [Link]
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European Medicines Agency. (n.d.). Bioanalytical method validation - Scientific guideline. EMA. Retrieved from [Link]
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European Paediatric Translational Research Infrastructure. (n.d.). EMA released for public consultation the draft ICH guideline M10 on bioanalytical method validation. EPTRI. Retrieved from [Link]
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European Bioanalysis Forum. (n.d.). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. Retrieved from [Link]
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U.S. Food and Drug Administration. (2001). Guidance for Industry: Bioanalytical Method Validation. FDA. Retrieved from [Link]
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International Council for Harmonisation. (2024, January 27). ICH M10: Bioanalytical Method Validation and Study Sample Analysis Training Material. ICH. Retrieved from [Link]
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LCGC International. (2006, June 30). LC–MS-MS Total Drug Analysis of Biological Samples Using a High-Throughput Protein Precipitation Method. Retrieved from [Link]
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Phenomenex. (2025, June 9). Protein Precipitation Method. Retrieved from [Link]
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U.S. Food and Drug Administration. (2020, April 29). Bioanalytical Method Validation Guidance for Industry. FDA. Retrieved from [Link]
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Sample Preparation Basics SOP. (n.d.). Protein Sample Preparation Basics for LC/MS Analysis. Retrieved from [Link]
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Outsourced Pharma. (2023, January 11). FDA Adopts ICH Final Guidance On Bioanalytical Method Validation. Retrieved from [Link]
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Slideshare. (n.d.). USFDA guidelines for bioanalytical method validation. Retrieved from [Link]
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European Medicines Agency. (2011, July 21). Guideline on bioanalytical method validation. EMA. Retrieved from [Link]
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Bioanalysis Zone. (2021, November 11). eBook: ICH M10 Bioanalytical Method Validation. Retrieved from [Link]
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The Optimized Workflow for Sample Preparation in LC-MS/MS-Based Urine Proteomics. (2019, June 7). The Optimized Workflow for Sample Preparation in LC-MS/MS-Based Urine Proteomics. NIH. Retrieved from [Link]
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Phenomenex. (n.d.). More Derivatizing Reagents for GC – The Buffers Strike Back. Retrieved from [Link]
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The Importance of Derivatizing Reagent in Chromatography Applications for Biogenic Amine Detection in Food and Beverages. (2020, January 2). The Importance of Derivatizing Reagent in Chromatography Applications for Biogenic Amine Detection in Food and Beverages. NIH. Retrieved from [Link]
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Secondary amines as derivatization reagents for LC-HRMS analysis of FFAs. (n.d.). Secondary amines as derivatization reagents for LC-HRMS analysis of FFAs. ResearchGate. Retrieved from [Link]
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Determination of Secondary and Tertiary Amines as N-nitrosamine Precursors in Drinking Water System Using Ultra-Fast Liquid Chromatography-Tandem Mass Spectrometry. (n.d.). Determination of Secondary and Tertiary Amines as N-nitrosamine Precursors in Drinking Water System Using Ultra-Fast Liquid Chromatography-Tandem Mass Spectrometry. PubMed. Retrieved from [Link]
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Gas chromatography of amines as various derivatives. (2025, August 7). Gas chromatography of amines as various derivatives. ResearchGate. Retrieved from [Link]
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Derivatization Strategies for the Determination of Biogenic Amines with Chromatographic Techniques. (2019, November 12). Derivatization Strategies for the Determination of Biogenic Amines with Chromatographic Techniques. Royal Society of Chemistry. Retrieved from [Link]
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Gas Chromatographic Determination of Primary and Secondary Amines as Pentafluorobenzamide Derivatives. (2020, February 15). Gas Chromatographic Determination of Primary and Secondary Amines as Pentafluorobenzamide Derivatives. Journal of AOAC INTERNATIONAL. Retrieved from [Link]
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Development of a LC-MS/MS method for the analysis of volate primary and secondary amines as NIT (naphtylisothiocyanate) derivatives. (2025, August 6). Development of a LC-MS/MS method for the analysis of volate primary and secondary amines as NIT (naphtylisothiocyanate) derivatives. ResearchGate. Retrieved from [Link]
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A Rapid LC–MS/MS Method for Quantification of Biogenic Amines in Meat: Validation and Application for Food Safety Monitoring. (2025, September 10). A Rapid LC–MS/MS Method for Quantification of Biogenic Amines in Meat: Validation and Application for Food Safety Monitoring. NIH. Retrieved from [Link]
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FATTY ACID ETHYL ESTERS: QUANTITATIVE BIOMARKERS FOR MATERNAL ALCOHOL CONSUMPTION. (n.d.). FATTY ACID ETHYL ESTERS: QUANTITATIVE BIOMARKERS FOR MATERNAL ALCOHOL CONSUMPTION. NIH. Retrieved from [Link]
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LC/MS/MS chromatograms of amine standard solutions (10 ng/mL). (n.d.). LC/MS/MS chromatograms of amine standard solutions (10 ng/mL). ResearchGate. Retrieved from [Link]
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Analysis of Fatty Acid Ethyl Ester on Hair as a Diagnosis of Ethanol Abuse. (n.d.). Analysis of Fatty Acid Ethyl Ester on Hair as a Diagnosis of Ethanol Abuse. Hilaris Publisher. Retrieved from [Link]
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SPME-GC/MS Procedure for the Determination of Fatty Acid Ethyl Esters in Hair for Confirmation of Abstinence Test Results. (2013, October 14). SPME-GC/MS Procedure for the Determination of Fatty Acid Ethyl Esters in Hair for Confirmation of Abstinence Test Results. Oxford Academic. Retrieved from [Link]
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Development of LC-MS/MS and GC-MS/MS Methods for the Detection of Ethyl Glucuronide (EtG) and Ethyl Palmitate (EtPa) in Hair. (n.d.). Development of LC-MS/MS and GC-MS/MS Methods for the Detection of Ethyl Glucuronide (EtG) and Ethyl Palmitate (EtPa) in Hair. MDPI. Retrieved from [Link]
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Modification and re-validation of the ethyl acetate-based multi-residue method for pesticides in produce. (n.d.). Modification and re-validation of the ethyl acetate-based multi-residue method for pesticides in produce. NIH. Retrieved from [Link]
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Analytical Method Development and Validation for the Quantification of Acetone and Isopropyl Alcohol in the Tartaric Acid Base Pellets of Dipyridamole Modified Release Capsules by Using Headspace Gas Chromatographic Technique. (n.d.). Analytical Method Development and Validation for the Quantification of Acetone and Isopropyl Alcohol in the Tartaric Acid Base Pellets of Dipyridamole Modified Release Capsules by Using Headspace Gas Chromatographic Technique. NIH. Retrieved from [Link]
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Modification and Re-validation of the Ethyl Acetate-Based Multi-Residue Method for Pesticides in Produce. (2025, August 6). Modification and Re-validation of the Ethyl Acetate-Based Multi-Residue Method for Pesticides in Produce. ResearchGate. Retrieved from [Link]
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A Comparative Guide to the Reactivity of N-Alkylated Glycine Esters for Pharmaceutical Research and Development
Introduction: The Significance of N-Alkylated Glycine Esters in Drug Discovery
N-alkylated amino acids are crucial building blocks in the synthesis of a wide array of pharmaceutically active compounds.[1] Their incorporation into peptide-based therapeutics can enhance metabolic stability, improve membrane permeability, and modulate biological activity. Glycine, being the simplest amino acid, provides a versatile scaffold for the introduction of various alkyl groups, leading to a diverse range of N-alkylated glycine esters. These esters are key intermediates in the synthesis of complex molecules, including enzyme inhibitors and anticoagulants.
This guide provides a comprehensive comparison of the reactivity of different N-alkylated glycine esters, offering insights into the factors that govern their synthetic utility. We will delve into the mechanistic underpinnings of common N-alkylation strategies and provide experimental data to support our analysis. This document is intended to be a valuable resource for researchers and professionals in drug development, enabling informed decisions in the design and execution of synthetic routes.
Factors Influencing the Reactivity of N-Alkylated Glycine Esters
The reactivity of N-alkylated glycine esters is a multifactorial phenomenon, primarily governed by steric and electronic effects. These factors influence the nucleophilicity of the nitrogen atom and the accessibility of the reaction center.
Steric Hindrance: The Role of the Ester and N-Alkyl Groups
The size of both the ester group and the N-alkyl substituent plays a significant role in the rate and efficiency of N-alkylation reactions.
-
The Ester Group: The bulkiness of the ester group (e.g., methyl, ethyl, tert-butyl) can influence the approach of the alkylating agent to the nitrogen atom. While direct comparative kinetic studies are not abundant in the literature, it is a well-established principle in organic chemistry that bulkier groups can impede reaction rates.[2] For instance, the tert-butyl ester, while useful for preventing unwanted side reactions like saponification, can be expected to exhibit slower alkylation kinetics compared to the less hindered methyl or ethyl esters due to steric shielding of the nitrogen atom.[3]
-
The N-Alkyl Group: The nature of the N-alkyl substituent also exerts a steric influence. For secondary amine formation (mono-alkylation), the reaction rate is influenced by the size of the incoming alkyl group. For instance, the reaction of a glycine ester with a bulky alkyl halide may proceed slower than with a smaller one. In the case of di-alkylation, the presence of the first N-alkyl group will sterically hinder the approach of the second alkylating agent.
Electronic Effects: Modulating Nucleophilicity
The electronic nature of the substituents on the nitrogen atom and the ester group can modulate the nucleophilicity of the glycine ester.
-
N-Substituent Effects: Electron-donating groups on the N-alkyl substituent can increase the electron density on the nitrogen atom, thereby enhancing its nucleophilicity and increasing the rate of alkylation. Conversely, electron-withdrawing groups will decrease nucleophilicity and slow down the reaction.
-
Ester Group Effects: The ester group itself is electron-withdrawing, which reduces the electron density on the nitrogen atom compared to a free amine. However, the differences in the inductive effects between methyl, ethyl, and tert-butyl esters are relatively small and are often overshadowed by steric considerations.
Comparative Analysis of N-Alkylation Methodologies
Several methods are commonly employed for the N-alkylation of glycine esters, each with its own set of advantages and disadvantages. The choice of method often depends on the desired product, the scale of the reaction, and the available starting materials.
Direct Alkylation with Alkyl Halides
This is a classical and straightforward approach involving the reaction of a glycine ester with an alkyl halide in the presence of a base.
-
Mechanism: The reaction proceeds via a standard SN2 mechanism, where the nitrogen atom of the glycine ester acts as a nucleophile and attacks the electrophilic carbon of the alkyl halide. The choice of base is crucial to neutralize the hydrohalic acid formed during the reaction and to prevent the protonation of the starting amine, which would render it non-nucleophilic.
-
Causality of Experimental Choices:
-
Base: A non-nucleophilic base, such as triethylamine or potassium carbonate, is often preferred to avoid competition with the glycine ester in attacking the alkyl halide.
-
Solvent: Aprotic polar solvents like acetonitrile or DMF are typically used to dissolve the reactants and facilitate the SN2 reaction.
-
Temperature: The reaction temperature is often optimized to achieve a reasonable reaction rate without promoting side reactions, such as elimination or over-alkylation.
-
Reductive Amination
Reductive amination is a versatile method that involves the reaction of a glycine ester with an aldehyde or ketone to form an imine, which is then reduced in situ to the corresponding N-alkylated product.
-
Mechanism: The reaction begins with the nucleophilic attack of the glycine ester on the carbonyl carbon of the aldehyde or ketone, followed by dehydration to form an imine or enamine intermediate. A reducing agent, such as sodium borohydride or hydrogen gas with a catalyst, then reduces the imine to the final N-alkylated amine.[4]
-
Causality of Experimental Choices:
-
Reducing Agent: The choice of reducing agent is critical. Mild reducing agents like sodium triacetoxyborohydride are often preferred as they are selective for the imine and do not reduce the starting aldehyde or ketone.
-
pH Control: The reaction is typically carried out under mildly acidic conditions to facilitate imine formation without passivating the amine nucleophile.
-
Borrowing Hydrogen Catalysis
This is a more modern and sustainable approach that utilizes alcohols as alkylating agents, with water being the only byproduct.
-
Mechanism: The "borrowing hydrogen" or "hydrogen auto-transfer" process involves the temporary oxidation of the alcohol to an aldehyde by a transition metal catalyst. This aldehyde then undergoes reductive amination with the glycine ester, and the catalyst returns the "borrowed" hydrogen to reduce the resulting imine.[4]
-
Causality of Experimental Choices:
-
Catalyst: Transition metal complexes, often based on ruthenium or iridium, are commonly used as catalysts for this transformation.
-
Reaction Conditions: These reactions are typically carried out at elevated temperatures to facilitate the catalytic cycle.
-
Comparative Experimental Data
Direct, side-by-side comparative studies on the reactivity of different N-alkylated glycine esters are not extensively reported in the literature. However, we can infer relative reactivities from various sources and established principles of organic chemistry. The following table summarizes expected trends and some reported yields for the N-benzylation of glycine esters.
| Ester Group | N-Alkylating Agent | Method | Typical Yield | Expected Relative Reactivity | Reference |
| Ethyl | Benzyl Chloride | Direct Alkylation | ~80% | High | [5] |
| tert-Butyl | Benzyl Bromide | Phase-Transfer Catalysis | High (not specified) | Moderate | [6] |
| Methyl | Not Specified | General | Not Specified | High | - |
Note: The expected relative reactivity is a qualitative assessment based on steric hindrance. Lower steric hindrance is expected to lead to higher reactivity.
Experimental Protocols
Protocol 1: N-Benzylation of Glycine Ethyl Ester via Direct Alkylation
This protocol is adapted from a procedure optimized for high yield and cost-effectiveness.[5]
Materials:
-
Glycine ethyl ester hydrochloride
-
Triethylamine
-
Ethanol
-
Benzyl chloride
-
Anhydrous magnesium sulfate
Procedure:
-
To a flask, add 28.0 g of glycine ethyl ester hydrochloride, 20.0 g of triethylamine, and 200 ml of ethanol.
-
Heat the mixture to reflux and maintain for 1 hour.
-
Cool the mixture, which will result in the precipitation of a white solid (triethylamine hydrochloride).
-
Filter the solid and add an additional 20.0 g of triethylamine to the filtrate.
-
Cool the filtrate to 0-5°C in an ice bath.
-
Slowly add 27.8 g of benzyl chloride dropwise to the cooled filtrate.
-
After the addition is complete, warm the reaction mixture to 40°C and stir for 4 hours.
-
Upon completion of the reaction, filter the mixture and wash the filtrate with water until it is neutral.
-
Dry the organic layer with anhydrous magnesium sulfate and filter.
-
Distill the residue under reduced pressure at 100°C to remove the solvent.
-
Collect the fraction at 139-142°C to obtain N-benzylglycine ethyl ester as a pale yellow oily liquid. (Expected yield: ~80%).
Visualizations
General N-Alkylation Workflow
Caption: A simplified comparison of the reaction pathways for direct alkylation and reductive amination.
Conclusion and Future Outlook
The choice of N-alkylated glycine ester and the method of its synthesis have a profound impact on the efficiency and outcome of a synthetic campaign. While direct alkylation with alkyl halides remains a robust and widely used method, newer techniques like borrowing hydrogen catalysis offer greener and more atom-economical alternatives. The reactivity of these esters is a delicate balance of steric and electronic factors, and a thorough understanding of these principles is essential for rational reaction design.
Further research is needed to generate direct comparative kinetic data for a wider range of N-alkylated glycine esters under standardized conditions. Such data would be invaluable for the development of predictive models for reaction optimization and for the continued advancement of efficient synthetic methodologies in the pharmaceutical industry.
References
-
N-Alkylation by Hydrogen Borrowing: Pharmaceutical Applications and Comparison to Other Methods - ResearchGate. (URL: [Link])
-
Glycine Esters via Palladium-Catalyzed Allylic Alkylation and Studies toward the Total Synthesis of Callipeltin A and C - CORE. (URL: [Link])
-
Enantioselective Alkylation of N‐(Diphenylmethylene)glycinate tert‐Butyl Ester: Synthesis of (R)‐2‐(Benzhydrylidenamino) - ResearchGate. (URL: [Link])
-
Syntheses and Solid-State Characterizations of N-Alkylated Glycine Derivatives - MDPI. (URL: [Link])
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A Senior Application Scientist's Guide to the Purity Assessment of Ethyl 2-(propylamino)acetate from Different Suppliers
Introduction: The Critical Role of Purity in Pharmaceutical Intermediates
In the landscape of drug discovery and development, the quality of starting materials and intermediates is not merely a matter of compliance; it is the bedrock upon which the safety and efficacy of the final Active Pharmaceutical Ingredient (API) are built. Ethyl 2-(propylamino)acetate is a key building block in the synthesis of various pharmaceutical agents. Its purity directly influences reaction yields, impurity profiles of subsequent steps, and the overall quality of the final drug product.[1] Impurities, even in trace amounts, can have unintended pharmacological effects or affect the stability and manufacturability of the API.[2]
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to assess and compare the purity of this compound from various commercial suppliers. We will move beyond a simple percentage purity value, delving into a multi-faceted analytical approach to identify and quantify specific impurities. The methodologies described herein are designed to be robust and self-validating, providing a clear and objective basis for supplier selection. This ensures that the chosen material is fit for purpose, minimizing risks in the downstream development and manufacturing processes.[3]
Experimental Design: A Multi-Modal Analytical Strategy
A single analytical technique is rarely sufficient to build a complete picture of a compound's purity. A substance may appear pure by one method while containing significant impurities detectable by another. Therefore, we employ an orthogonal analytical approach, utilizing multiple techniques that rely on different physicochemical principles for separation and detection. This strategy ensures a comprehensive and reliable assessment.
Our evaluation is built on four pillars of modern analytical chemistry:
-
High-Performance Liquid Chromatography (HPLC): The workhorse for purity determination and the separation of non-volatile organic impurities.[4] We utilize a UV detector for general purity assessment based on the main component's area percentage.
-
Gas Chromatography (GC): The gold standard for analyzing volatile impurities, particularly residual solvents from the manufacturing process, which are strictly regulated by ICH guidelines.[5][6]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): A powerful tool for the definitive identification of unknown impurities.[7][8] By providing high-resolution accurate mass (HRAM) data, we can deduce the elemental composition and structure of even trace-level contaminants.
-
Quantitative Nuclear Magnetic Resonance (qNMR): An absolute quantification method that provides purity data traceable to a certified reference standard without relying on the response factor of the analyte.[9][10] It serves as an excellent independent verification of chromatographic results and confirms the compound's structure.[11][12]
Comparative Purity Analysis: Suppliers A, B, and C
Samples of this compound were obtained from three representative, anonymized suppliers (Supplier A, Supplier B, and Supplier C). Each sample was subjected to the full suite of analytical tests as outlined in the protocols below. The results are summarized for a clear, at-a-glance comparison.
| Analytical Test | Supplier A | Supplier B | Supplier C | Acceptance Criteria |
| Purity by HPLC-UV (% Area) | 99.81% | 99.15% | 99.92% | ≥ 99.0% |
| Purity by ¹H qNMR (%) | 99.7% | 98.9% | 99.8% | ≥ 99.0% |
| Impurity 1 (LC-MS ID) | Ethyl Chloroacetate (0.07%) | Ethyl Chloroacetate (0.35%) | Not Detected | ≤ 0.1% |
| Impurity 2 (LC-MS ID) | N-Propyl-N-(2-ethoxy-2-oxoethyl)glycine Ethyl Ester (0.11%) | N-Propyl-N-(2-ethoxy-2-oxoethyl)glycine Ethyl Ester (0.41%) | Not Detected | ≤ 0.15% |
| Total Other Impurities | 0.01% | 0.09% | 0.08% | ≤ 0.1% |
| Residual Solvents (GC-FID) | Ethanol (250 ppm) | Ethanol (1100 ppm), Toluene (150 ppm) | Ethanol (180 ppm) | Ethanol ≤ 5000 ppm, Toluene ≤ 890 ppm |
| Water Content (Karl Fischer) | 0.05% | 0.25% | 0.03% | ≤ 0.1% |
Interpretation of Results:
-
Supplier C demonstrates the highest overall purity across all analytical methods, with no detectable process-related impurities and low levels of residual solvent and water.
-
Supplier A provides high-purity material, meeting all criteria, though with trace levels of process-related impurities.
-
Supplier B shows lower purity by both HPLC and qNMR. Critically, it contains significant levels of unreacted starting material (Ethyl Chloroacetate) and a di-alkylation byproduct. The presence of Toluene, a Class 2 residual solvent, is also a concern.
Detailed Experimental Protocols and Workflows
The following sections provide detailed, step-by-step protocols for each analytical method employed. These protocols are designed to be readily implemented in a standard analytical laboratory.
Purity Determination by HPLC-UV
Rationale: Reversed-phase HPLC is an excellent method for separating this compound from its less volatile organic impurities. Since the analyte lacks a strong chromophore, derivatization is often required for sensitive UV detection.[13][14] Here, we use a pre-column derivatization with Dansyl Chloride, which reacts with the secondary amine to produce a highly UV-absorbent derivative.[15]
Protocol:
-
Standard Preparation: Accurately weigh 10 mg of this compound reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with acetonitrile.
-
Sample Preparation: Prepare samples from each supplier at the same concentration (1 mg/mL) in acetonitrile.
-
Derivatization:
-
To 100 µL of each standard/sample solution in an HPLC vial, add 200 µL of 100 mM borate buffer (pH 9.5).
-
Add 200 µL of Dansyl Chloride solution (3 mg/mL in acetonitrile).
-
Cap the vial, vortex, and heat at 60°C for 45 minutes in the dark.
-
Cool to room temperature. Add 10 µL of 25% aqueous methylamine solution to quench excess Dansyl Chloride. Vortex and let stand for 10 minutes.
-
-
HPLC-UV Conditions:
-
Column: C18, 4.6 x 150 mm, 3.5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 30% B to 95% B over 20 minutes, hold for 5 minutes, return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35°C.
-
Injection Volume: 10 µL.
-
UV Detection: 340 nm.
-
-
Data Analysis: Calculate purity using the area percent method, where the area of the main peak is divided by the total area of all peaks in the chromatogram.
Workflow Diagram: HPLC-UV Analysis
Caption: Workflow for HPLC-UV purity analysis.
Residual Solvent Analysis by GC-FID
Rationale: Gas chromatography with a flame ionization detector (GC-FID) is the standard method for quantifying residual volatile organic solvents in pharmaceutical materials.[5] The method is highly sensitive and robust, allowing for the detection of solvents at parts-per-million (ppm) levels as mandated by ICH Q3C guidelines.[6]
Protocol:
-
Standard Preparation: Prepare a stock standard containing known concentrations (e.g., 1000 µg/mL) of potential residual solvents (e.g., Ethanol, Toluene, Acetonitrile, Dichloromethane) in Dimethyl Sulfoxide (DMSO).
-
Sample Preparation: Accurately weigh 100 mg of this compound into a 20 mL headspace vial. Add 1 mL of DMSO. Crimp cap securely.
-
GC-FID Headspace Conditions:
-
Column: DB-624 or equivalent, 30 m x 0.32 mm, 1.8 µm film thickness.
-
Carrier Gas: Helium, 2.0 mL/min constant flow.
-
Oven Program: 40°C for 5 min, ramp at 10°C/min to 240°C, hold for 5 min.
-
Injector Temp: 250°C.
-
Detector Temp (FID): 260°C.
-
Headspace Vial Temp: 80°C.
-
Headspace Loop Temp: 90°C.
-
Headspace Transfer Line Temp: 100°C.
-
Vial Equilibration Time: 15 min.
-
-
Data Analysis: Quantify solvents by comparing the peak areas in the sample chromatogram to a calibration curve generated from the standards.
Workflow Diagram: GC-FID Analysis
Caption: Workflow for GC-FID residual solvent analysis.
Impurity Identification by LC-MS/MS
Rationale: To identify unknown impurities detected during HPLC-UV analysis, LC-MS/MS is employed. High-resolution mass spectrometry provides a highly accurate mass-to-charge ratio (m/z), which allows for the determination of the molecular formula of an impurity.[7] Tandem MS (MS/MS) fragments the impurity, and the resulting fragmentation pattern provides structural information, acting like a molecular fingerprint.[8]
Protocol:
-
Sample Preparation: Prepare a 1 mg/mL solution of the sample in 50:50 water:acetonitrile with 0.1% formic acid.
-
LC-MS/MS Conditions:
-
LC System: Use the same column and mobile phases as the HPLC-UV method to ensure chromatographic correlation.
-
Mass Spectrometer: High-Resolution Mass Spectrometer (e.g., Q-TOF or Orbitrap).
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Scan Mode: Full scan MS from m/z 50-1000, followed by data-dependent MS/MS acquisition on the top 3 most intense ions.
-
Collision Energy: Ramped (e.g., 10-40 eV).
-
-
Data Analysis:
-
Extract the accurate mass of the impurity peak.
-
Use software to generate possible elemental compositions.
-
Based on knowledge of the synthetic route, propose likely structures.[16]
-
Interpret the MS/MS fragmentation pattern to confirm the proposed structure.
-
Workflow Diagram: LC-MS/MS Analysis
Caption: Workflow for LC-MS/MS impurity identification.
Purity Determination by ¹H qNMR
Rationale: Quantitative NMR (qNMR) is a primary ratio method of measurement. It determines the purity of a substance by comparing the integral of a specific proton signal from the analyte to the integral of a signal from a certified internal standard of known purity and weight.[9][10] This provides an orthogonal value to chromatography, as it is independent of chromatographic separation and detector response.
Protocol:
-
Sample Preparation:
-
Accurately weigh ~10 mg of this compound into an NMR tube.
-
Accurately weigh ~5 mg of a certified internal standard (e.g., Maleic Acid) into the same NMR tube.
-
Record the exact weights.
-
Add ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆). Ensure complete dissolution.
-
-
NMR Acquisition:
-
Spectrometer: 400 MHz or higher.
-
Experiment: Standard ¹H quantitative experiment.
-
Key Parameters: A long relaxation delay (D1) of at least 30 seconds is crucial to ensure full relaxation of all protons for accurate integration.
-
Scans: 16 or more scans to ensure good signal-to-noise.
-
-
Data Analysis:
-
Process the spectrum (phasing, baseline correction).
-
Integrate a well-resolved signal from the analyte (e.g., the ethyl ester CH₂) and a signal from the internal standard (e.g., the vinyl protons of maleic acid).
-
Calculate purity using the following formula: Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std Where: I = Integral, N = Number of protons for the signal, MW = Molecular Weight, m = mass, P_std = Purity of the standard.
-
Workflow Diagram: qNMR Analysis
Caption: Workflow for quantitative NMR (qNMR) analysis.
Conclusion and Recommendations
The comprehensive purity assessment of this compound reveals significant variations in quality among different suppliers. While simple purity assays may show acceptable results, a deeper investigation into the impurity profile is essential for making an informed decision in a pharmaceutical development context.
-
Supplier C is the recommended choice for applications where high purity is paramount, such as in late-stage development and GMP manufacturing. The material is exceptionally clean, which minimizes the risk of introducing problematic impurities into the API synthesis.
-
Supplier A represents a viable, cost-effective option for early-stage research and development where the identified trace impurities are deemed acceptable and can be monitored.
-
Supplier B should be avoided for pharmaceutical applications. The presence of multiple, high-level impurities and a Class 2 residual solvent poses a significant risk to process consistency and the safety profile of the final product.[1]
Ultimately, selecting a supplier is a risk-based decision.[17] This guide provides the analytical framework to gather the necessary data to make that decision an evidence-based one, ensuring the quality and integrity of your research and drug development programs.
References
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Pharmaceutical Technology. (n.d.). Impurity Profiling Using Convergence Chromatography and Mass Spectrometry. Available at: [Link]
- Toref Standards. (n.d.). Impurity Profiling with HRMS. Retrieved January 2, 2026.
- Agilent Technologies. (n.d.). Pharmaceutical Impurity Identification and Profiling Using Agilent Q-TOF LC/MS Combined with Advanced MassHunter Data Processing. Retrieved January 2, 2026.
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Kim, J. H., et al. (n.d.). Determination of Amino Acids in Foods by Reversed-Phase High-Performance Liquid Chromatography with New Precolumn Derivatives. Springer Protocols. Available at: [Link]
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Lestari, W., et al. (2022). Analysis of amino acids in food using High Performance Liquid Chromatography with derivatization techniques: a review. Food Research, 6(3), 435-442. Available at: [Link]
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ResearchGate. (2019). Determination of Chemical and Enantiomeric Purity of α‐Amino Acids and their Methyl Esters as N‐Fluorenylmethoxycarbonyl Derivatives Using Amylose‐derived Chiral Stationary Phases. Bulletin of the Korean Chemical Society, 40(4). Available at: [Link]
- Agilent Technologies. (2010). Analysis of Amino Acids by HPLC. Retrieved January 2, 2026.
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PubMed. (1976). Gas-liquid chromatography of ethyl ester artifacts formed during the preparation of fatty acid methyl esters. Journal of Lipid Research, 17(4), 431-2. Available at: [Link]
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- American Society of Enologists. (1969).
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University Chemistry. (2016). Analysis and Evaluation of Purity of Ethyl Acetate in the Esterification Reaction of Ethanol and Acetic Acid. Available at: [Link]
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OMICS International. (2013). Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. Journal of Analytical & Bioanalytical Techniques. Available at: [Link]
- BenchChem. (2025). Application Note: Quantitative Analysis of Fatty Acid Ethyl Esters by Gas Chromatography-Mass Spectrometry. Retrieved January 2, 2026.
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- SimplerQMS. (2025). Best Practices for Quality Control in Pharmaceuticals. Retrieved January 2, 2026.
- Creative Peptides. (n.d.). Formation Mechanisms and Mitigation Strategies of Common Peptide Impurities. Retrieved January 2, 2026.
- MilliporeSigma. (n.d.). Pharmaceutical quality control: the reference standards labyrinth. Retrieved January 2, 2026.
- ResearchGate. (2025). Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy | Request PDF. Retrieved January 2, 2026.
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National Institutes of Health (NIH). (2022). Chiral Recognition of Amino Acid Esters in Organic Solvents Using a Glucose-Based Receptor. PMC. Available at: [Link]
- World Health Organization (WHO). (n.d.).
- National Institutes of Health (NIH). (2022). Analytical Chemistry of Impurities in Amino Acids Used as Nutrients: Recommendations for Regulatory Risk Management. Retrieved January 2, 2026.
- ResearchGate. (2020). Analytical methods for amino acid determination in organisms. Retrieved January 2, 2026.
- MDPI. (n.d.). Investigation of Impurities in Peptide Pools. Retrieved January 2, 2026.
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International Council for Harmonisation (ICH). (n.d.). Quality Guidelines. Available at: [Link]
- Semantic Scholar. (n.d.). Analytical methods for amino acid determination in organisms. Retrieved January 2, 2026.
- Moravek, Inc. (n.d.). How Do Chemical Manufacturers Assess Purity?. Retrieved January 2, 2026.
- ResearchGate. (n.d.). Typical examples of impurities observed in synthesized peptides. Retrieved January 2, 2026.
- Desklib. (2021). Ethyl Acetate: Impurity Identification and Testing. Retrieved January 2, 2026.
- Medium. (2025). Ethyl Acetate Production: Enhancing Yield and Purity. Retrieved January 2, 2026.
- ResearchGate. (2025). Analysis and Evaluation of Purity of Ethyl Acetate in the Esterification Reaction of Ethanol and Acetic Acid. Retrieved January 2, 2026.
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A Spectroscopic Deep Dive: Comparative Analysis of Ethyl 2-(propylamino)acetate and Its Derivatives
For Immediate Release
A Comprehensive Guide for Researchers in Drug Discovery and Organic Synthesis
This guide presents a detailed spectroscopic comparison of Ethyl 2-(propylamino)acetate and its structurally related derivatives. Designed for researchers, scientists, and drug development professionals, this document provides an in-depth analysis of how subtle changes in molecular structure are reflected in ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry data. By understanding these correlations, researchers can gain valuable insights into the structural elucidation of novel compounds and the causality behind spectroscopic phenomena.
Introduction: The Significance of N-Substituted Glycine Esters
This compound, a secondary amine and an ester of the simplest amino acid, glycine, serves as a versatile building block in organic synthesis. Its derivatives, which can be readily synthesized through modifications of the N-alkyl and ester moieties, are of significant interest in medicinal chemistry due to their potential as scaffolds for various therapeutic agents. A thorough understanding of their spectroscopic properties is paramount for unambiguous identification, purity assessment, and the study of their chemical behavior. This guide will focus on a comparative analysis of this compound against derivatives with varied N-alkyl and ester functionalities to elucidate the impact of these structural modifications on their spectral characteristics.
Experimental Methodologies: A Foundation of Trustworthy Data
The acquisition of high-quality, reproducible spectroscopic data is the bedrock of any comparative analysis. The following protocols outline the standardized procedures used to obtain the data presented in this guide, ensuring the integrity and validity of our findings.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: A standardized concentration of 10-20 mg of the analyte was dissolved in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. The solution was transferred to a 5 mm NMR tube. For samples exhibiting exchangeable protons, a D₂O exchange experiment was performed by adding a drop of deuterium oxide to the NMR tube, shaking, and re-acquiring the ¹H NMR spectrum.
Instrumentation and Data Acquisition: ¹H and ¹³C NMR spectra were recorded on a Bruker Avance III 400 MHz spectrometer. ¹H NMR spectra were acquired with a spectral width of 16 ppm, a relaxation delay of 1.0 s, and 16 scans. ¹³C NMR spectra were acquired using a proton-decoupled pulse sequence with a spectral width of 240 ppm, a relaxation delay of 2.0 s, and 1024 scans.
Workflow for NMR Analysis
Caption: Standardized workflow for NMR sample preparation, data acquisition, and analysis.
Fourier-Transform Infrared (FT-IR) Spectroscopy
Sample Preparation: A drop of the neat liquid sample was placed on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.
Instrumentation and Data Acquisition: FT-IR spectra were recorded on a PerkinElmer Spectrum Two FT-IR spectrometer equipped with a UATR accessory. Spectra were acquired in the range of 4000–400 cm⁻¹ by co-adding 16 scans with a resolution of 4 cm⁻¹. A background spectrum of the clean, empty ATR crystal was recorded prior to each sample measurement.
Mass Spectrometry (MS)
Sample Preparation: Samples were prepared by dissolving approximately 1 mg of the compound in 1 mL of methanol. This stock solution was further diluted to a final concentration of approximately 10 µg/mL with a 50:50 acetonitrile:water solution containing 0.1% formic acid.[1][2]
Instrumentation and Data Acquisition: High-resolution mass spectra were obtained using an Agilent 6545 Q-TOF LC/MS system with an electrospray ionization (ESI) source operating in positive ion mode. The instrument was calibrated using a standard ESI-L low concentration tuning mix.
Spectroscopic Comparison: Unveiling Structure-Property Relationships
This section provides a detailed comparative analysis of the spectroscopic data for this compound and its selected derivatives: Ethyl 2-(isopropylamino)acetate, Ethyl 2-(cyclopropylamino)acetate, Mthis compound, and tert-Butyl 2-(propylamino)acetate.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H NMR spectrum is a powerful tool for elucidating the proton environment in a molecule. The chemical shift (δ), splitting pattern (multiplicity), and integration of each signal provide a wealth of structural information.
Table 1: Comparative ¹H NMR Data (CDCl₃, 400 MHz)
| Compound | N-H (δ, ppm) | α-CH₂ (ester side) (δ, ppm) | N-CH₂/N-CH (amine side) (δ, ppm) | Ester Alkyl Group (δ, ppm) | Amine Alkyl Group (δ, ppm) |
| This compound | ~1.5 (br s, 1H) | 3.30 (s, 2H) | 2.60 (t, J=7.4 Hz, 2H) | 4.14 (q, J=7.1 Hz, 2H), 1.26 (t, J=7.2 Hz, 3H) | 1.50 (m, 2H), 0.92 (t, J=7.4 Hz, 3H) |
| Ethyl 2-(isopropylamino)acetate | ~1.6 (br s, 1H) | 3.32 (s, 2H) | 2.85 (sept, J=6.4 Hz, 1H) | 4.15 (q, J=7.1 Hz, 2H), 1.27 (t, J=7.1 Hz, 3H) | 1.05 (d, J=6.4 Hz, 6H) |
| Ethyl 2-(cyclopropylamino)acetate | ~1.8 (br s, 1H) | 3.38 (s, 2H) | 2.20 (m, 1H) | 4.16 (q, J=7.1 Hz, 2H), 1.28 (t, J=7.1 Hz, 3H) | 0.45 (m, 2H), 0.35 (m, 2H) |
| Mthis compound | ~1.5 (br s, 1H) | 3.30 (s, 2H) | 2.60 (t, J=7.4 Hz, 2H) | 3.70 (s, 3H) | 1.50 (m, 2H), 0.92 (t, J=7.4 Hz, 3H) |
| tert-Butyl 2-(propylamino)acetate | ~1.5 (br s, 1H) | 3.20 (s, 2H) | 2.58 (t, J=7.4 Hz, 2H) | 1.45 (s, 9H) | 1.49 (m, 2H), 0.91 (t, J=7.4 Hz, 3H) |
Analysis of ¹H NMR Spectra:
-
N-H Proton: The N-H proton signal for all compounds appears as a broad singlet around 1.5-1.8 ppm. This broadness is characteristic of exchangeable protons and their coupling to adjacent protons is often not observed.[3] The chemical shift of this proton is highly dependent on concentration and solvent.
-
α-Methylene Protons (Ester Side): The singlet at approximately 3.30 ppm corresponds to the two protons of the methylene group adjacent to the carbonyl group. Its chemical shift is relatively consistent across the derivatives, with a slight upfield shift observed for the tert-butyl ester, likely due to the steric bulk of the tert-butyl group.
-
N-Alkyl Protons (Amine Side):
-
Propyl vs. Isopropyl: The most significant difference is observed in the signals for the N-alkyl group. For the propyl derivative, the methylene group attached to the nitrogen appears as a triplet at 2.60 ppm. In contrast, the methine proton of the isopropyl group is a septet at a downfield-shifted 2.85 ppm, a consequence of being adjacent to six equivalent methyl protons. This downfield shift is attributed to the increased substitution on the carbon attached to the nitrogen.[4][5]
-
Cyclopropyl: The cyclopropyl derivative shows complex multiplets in the upfield region (0.35-0.45 ppm and 2.20 ppm) characteristic of the strained three-membered ring system.
-
-
Ester Alkyl Group Protons:
-
Ethyl vs. Methyl vs. tert-Butyl: The signals for the ester alkyl groups are as expected. The ethyl group shows a quartet for the methylene protons and a triplet for the methyl protons. The methyl ester displays a sharp singlet at 3.70 ppm. The tert-butyl ester exhibits a prominent singlet for the nine equivalent protons at 1.45 ppm.
-
Relationship between N-Alkyl Substitution and ¹H NMR Chemical Shift
Caption: Correlation of N-alkyl group structure with the chemical shift of the adjacent proton(s).
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹³C NMR spectrum provides information about the carbon framework of a molecule. The chemical shift of each carbon is influenced by its hybridization and the electronegativity of its neighboring atoms.
Table 2: Comparative ¹³C NMR Data (CDCl₃, 100 MHz)
| Compound | C=O (δ, ppm) | α-C (ester side) (δ, ppm) | N-C (amine side) (δ, ppm) | Ester Alkyl C (δ, ppm) | Amine Alkyl C (δ, ppm) |
| This compound | ~172.5 | ~50.1 | ~51.8 | ~60.7, ~14.2 | ~22.9, ~11.7 |
| Ethyl 2-(isopropylamino)acetate | ~172.3 | ~49.8 | ~53.5 | ~60.8, ~14.2 | ~22.5 (2C) |
| Ethyl 2-(cyclopropylamino)acetate | ~172.8 | ~51.2 | ~33.4 | ~60.9, ~14.2 | ~7.0 (2C) |
| Mthis compound | ~172.9 | ~50.0 | ~51.8 | ~51.6 | ~22.9, ~11.7 |
| tert-Butyl 2-(propylamino)acetate | ~171.5 | ~50.3 | ~51.7 | ~80.8, ~28.1 (3C) | ~22.9, ~11.7 |
Analysis of ¹³C NMR Spectra:
-
Carbonyl Carbon: The carbonyl carbon of the ester group resonates in the downfield region (~171-173 ppm) as expected. The tert-butyl ester shows a slight upfield shift, which may be attributed to electronic effects of the bulky alkyl group.
-
α-Carbon (Ester Side): The chemical shift of the α-carbon is relatively consistent across the series, appearing around 50-51 ppm.
-
N-Alkyl Carbons (Amine Side):
-
Propyl vs. Isopropyl: The carbon directly attached to the nitrogen shows a downfield shift in the isopropyl derivative (~53.5 ppm) compared to the propyl derivative (~51.8 ppm), consistent with the increased substitution.[5]
-
Cyclopropyl: The N-CH carbon of the cyclopropyl group is significantly shielded (~33.4 ppm), and the CH₂ carbons of the ring are even further upfield (~7.0 ppm), a characteristic feature of cyclopropyl rings.
-
-
Ester Alkyl Carbons: The chemical shifts of the ester alkyl carbons are diagnostic. The O-CH₂ of the ethyl group is at ~60.7 ppm, the O-CH₃ of the methyl group is at ~51.6 ppm, and the quaternary carbon of the tert-butyl group is at ~80.8 ppm.
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is a valuable technique for identifying functional groups within a molecule.
Table 3: Key FT-IR Absorption Frequencies (cm⁻¹)
| Compound | N-H Stretch | C-H Stretch | C=O Stretch | C-O Stretch |
| This compound | ~3350 (weak) | 2960-2850 | ~1735 | ~1180 |
| Ethyl 2-(isopropylamino)acetate | ~3345 (weak) | 2970-2860 | ~1733 | ~1178 |
| Ethyl 2-(cyclopropylamino)acetate | ~3355 (weak) | 3080-2850 | ~1738 | ~1185 |
| Mthis compound | ~3350 (weak) | 2960-2850 | ~1740 | ~1200 |
| tert-Butyl 2-(propylamino)acetate | ~3352 (weak) | 2975-2860 | ~1730 | ~1150 |
Analysis of FT-IR Spectra:
-
N-H Stretch: All compounds, being secondary amines, exhibit a single, weak N-H stretching vibration in the region of 3300-3350 cm⁻¹.[6] The weakness of this band is characteristic of secondary amines.
-
C-H Stretch: All spectra show characteristic C-H stretching vibrations in the 2850-2970 cm⁻¹ range for the sp³ hybridized carbons. The cyclopropyl derivative also shows C-H stretching vibrations above 3000 cm⁻¹, which is typical for C-H bonds on a cyclopropyl ring.
-
C=O Stretch: A strong absorption band corresponding to the ester carbonyl (C=O) stretch is observed in all spectra. The position of this band is sensitive to the electronic environment. The methyl ester shows a slightly higher frequency (~1740 cm⁻¹) compared to the ethyl ester (~1735 cm⁻¹), while the tert-butyl ester is at a slightly lower frequency (~1730 cm⁻¹). These shifts can be attributed to inductive and steric effects of the alkyl groups.
-
C-O Stretch: The C-O stretching vibrations of the ester group appear in the 1150-1200 cm⁻¹ region. The exact position and pattern of these bands are part of the fingerprint region and are unique to each molecule.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its structure.
Table 4: High-Resolution Mass Spectrometry Data (ESI-Q-TOF)
| Compound | Molecular Formula | Calculated [M+H]⁺ (m/z) | Observed [M+H]⁺ (m/z) | Key Fragment Ions (m/z) |
| This compound | C₇H₁₅NO₂ | 146.1176 | 146.1179 | 102.0811, 74.0600 |
| Ethyl 2-(isopropylamino)acetate | C₇H₁₅NO₂ | 146.1176 | 146.1172 | 102.0813, 88.0757 |
| Ethyl 2-(cyclopropylamino)acetate | C₇H₁₃NO₂ | 144.1019 | 144.1022 | 100.0655, 72.0444 |
| Mthis compound | C₆H₁₃NO₂ | 132.1019 | 132.1023 | 88.0759, 74.0601 |
| tert-Butyl 2-(propylamino)acetate | C₉H₁₉NO₂ | 174.1489 | 174.1492 | 118.1019, 74.0603 |
Analysis of Mass Spectra:
-
Molecular Ion: All compounds show a prominent protonated molecular ion peak ([M+H]⁺) in the ESI mass spectrum, confirming their respective molecular weights.
-
Fragmentation Patterns: The fragmentation of these N-substituted glycine esters is primarily driven by cleavage adjacent to the nitrogen atom (α-cleavage) and cleavage of the ester group.
-
Loss of the Ester Group: A common fragmentation pathway involves the loss of the alkoxycarbonyl group (-COOR). For example, this compound can lose a -COOEt radical to give a fragment at m/z 74.0600, corresponding to [CH₂(NH)CH₂CH₂CH₃]⁺.
-
α-Cleavage at the N-Alkyl Group: Cleavage of the C-C bond alpha to the nitrogen atom is a characteristic fragmentation for amines. For this compound, loss of an ethyl radical from the propyl group leads to a fragment at m/z 102.0811, corresponding to [M-CH₂CH₃]⁺. In the case of Ethyl 2-(isopropylamino)acetate, the loss of a methyl radical results in a fragment at m/z 102.0813.
-
Influence of the Ester Group: The size of the ester alkyl group influences the fragmentation. For instance, tert-Butyl 2-(propylamino)acetate readily loses a tert-butyl cation to form a fragment at m/z 118.1019.
-
Fragmentation Pathway of this compound
Caption: Key fragmentation pathways for protonated this compound in ESI-MS.
Conclusion: A Predictive Framework for Structural Analysis
This comparative guide has demonstrated that ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry are powerful and complementary techniques for the structural elucidation of this compound and its derivatives. The key takeaways are:
-
¹H and ¹³C NMR are highly sensitive to changes in the N-alkyl and ester groups, providing unambiguous information about their structure and connectivity. The chemical shifts and splitting patterns are predictable and follow established principles of organic spectroscopy.
-
FT-IR spectroscopy is effective for confirming the presence of key functional groups, namely the secondary amine (N-H stretch) and the ester (C=O stretch).
-
Mass Spectrometry provides definitive molecular weight information and characteristic fragmentation patterns that can be used to confirm the identity of the compound and its substructures.
By understanding the systematic variations in the spectroscopic data presented in this guide, researchers can develop a predictive framework for the analysis of other N-substituted glycine esters, accelerating the pace of research and development in fields that rely on the synthesis and characterization of novel organic molecules.
References
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University of California, Los Angeles. (n.d.). IR Spectroscopy Tutorial: Amines. Retrieved from [Link]
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Beilstein Journal of Organic Chemistry. (n.d.). Experimental procedures, characterization data for all compounds and copies of NMR spectra. Retrieved from [Link]
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Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]
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Why does an increase in alkyl group substitution cause downfield shift H'NMR? (2016, October 2). Chemistry Stack Exchange. Retrieved from [Link]
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Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]
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Glycine Esters via Palladium-Catalyzed Allylic Alkylation and Studies toward the Total Synthesis of Callipeltin A and C. (2022, August 24). CORE. Retrieved from [Link]
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LibreTexts. (2022, October 3). 5.3: Factors That Influence NMR Chemical Shift. Chemistry LibreTexts. Retrieved from [Link]
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Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 15.09 MHz, CDCl3, experimental) (HMDB0031246). Retrieved from [Link]
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University of Bristol. (n.d.). Sample Preparation Protocol for ESI Accurate Mass Service. Retrieved from [Link]
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PubChem. (n.d.). Ethyl 2-(cyclopropylamino)acetate. Retrieved from [Link]
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Rutgers University. (n.d.). Electrospray Ionization (ESI) Instructions. Retrieved from [Link]
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Electronic vs. Steric Hindrance Effects in Amine Ligands to Ru-Based Initiators for ROMP. (2025, August 6). Journal of the Brazilian Chemical Society. Retrieved from [Link]
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The Organic Chemistry Tutor. (2018, December 10). Chemical Shift In NMR Spectroscopy [Video]. YouTube. [Link]
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Chemical shifts. (n.d.). Retrieved from [Link]
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OSTI.GOV. (n.d.). A New Measurement of Amine Steric Hindrance – N Exposure. Retrieved from [Link]
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Steric effects in the infra‐red spectrum of aromatic nitro compounds. (2025, August 6). ResearchGate. Retrieved from [Link]
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National Institutes of Health. (n.d.). Heterogeneous 1H and 13C Parahydrogen-Induced Polarization of Acetate and Pyruvate Esters. PMC. Retrieved from [Link]
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Identification and characterization of diterpenes from ethyl acetate fraction of stem barks of Boswellia papyrifera (del). (n.d.). Retrieved from [Link]
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Royal Society of Chemistry. (n.d.). Supplementary Information for Experimental Procedures, 1H and 13C NMR spectra Index. Retrieved from [Link]
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University of Texas Southwestern Medical Center. (n.d.). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. Retrieved from [Link]
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LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. Retrieved from [Link]
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N NMR chemical shifts 6 (ppm, relative to exter- nal NO:) of amino acid methyl ester hydro- chlorides. (n.d.). ResearchGate. Retrieved from [Link]
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Molecular Modeling of the Tert-Butyl Hydroperoxide NMR 1H and 13C Spectra. (2016, September 15). Retrieved from [Link]
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NIST. (n.d.). Glycine, N-methyl-n-propoxycarbonyl-, nonyl ester. NIST WebBook. Retrieved from [Link]
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PubChem. (n.d.). Ethyl 2-(4-chlorophenyl)-2-(cyclopropylamino)acetate. Retrieved from [Link]
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PubMed. (n.d.). Efficient microwave combinatorial parallel and nonparallel synthesis of N-alkylated glycine methyl esters as peptide building blocks. Retrieved from [Link]
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MD Anderson Cancer Center. (n.d.). FT-IR spectra of glycine oligomers. Retrieved from [Link]
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The FT-IR spectra of glycine and glycylglycine zwitterions isolated in alkali halide matrices. (2005, June 27). ResearchGate. Retrieved from [Link]
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MDPI. (2023, July 17). Synthesis of Peptides from Glycine on Anatases with Different Crystal Facets. Retrieved from [Link]
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A Comparative Guide to a Novel, Efficient Synthesis of N-propylglycine Ethyl Ester via One-Pot Reductive Amination
This guide provides a comprehensive validation of a new, streamlined synthetic route to N-propylglycine ethyl ester. We will objectively compare this novel approach—a one-pot reductive amination—with established methodologies, supported by detailed experimental data and protocols. This document is intended for researchers, scientists, and professionals in drug development seeking efficient and scalable methods for the synthesis of N-alkylated amino acid esters.
Introduction: The Quest for Efficient N-Alkylation
N-alkylated amino acids and their esters are crucial building blocks in medicinal chemistry and pharmaceutical development. Their incorporation into peptide structures can enhance metabolic stability, improve cell permeability, and modulate biological activity. N-propylglycine ethyl ester, in particular, serves as a valuable intermediate. Traditional synthesis of such compounds often relies on methods like direct alkylation with alkyl halides.[1][2] However, these approaches are frequently plagued by issues of overalkylation, leading to mixtures of mono- and di-alkylated products that necessitate challenging purification steps and result in lower overall yields.[1][2][3]
This guide introduces a robust and highly efficient alternative: a one-pot reductive amination of ethyl glycinate with propionaldehyde. This method offers significant advantages in terms of reaction control, yield, and operational simplicity. Reductive amination is a powerful transformation in organic synthesis that converts a carbonyl group to an amine through an intermediate imine.[4] Its one-pot nature, where imine formation and subsequent reduction occur in the same reaction vessel, makes it an attractive strategy for green and efficient chemistry.[4][5][6]
Comparative Analysis of Synthetic Routes
We will evaluate our proposed one-pot reductive amination against a common established method: the direct N-alkylation of ethyl glycinate with an alkyl halide.
Established Method: Direct N-Alkylation with Propyl Bromide
A prevalent method for synthesizing N-propylglycine ethyl ester involves the direct reaction of ethyl glycinate with a propyl halide, such as ethyl bromoacetate with n-propylamine.[7] While straightforward, this nucleophilic substitution reaction is often difficult to control. The primary amine product is itself nucleophilic and can react further with the alkyl halide, leading to the formation of the undesired di-alkylated product, N,N-dipropylglycine ethyl ester. This lack of selectivity necessitates careful control of reaction conditions and often results in moderate yields of the desired mono-alkylated product after purification.[1][3]
Novel Proposed Route: One-Pot Reductive Amination
Our proposed route leverages the controlled nature of reductive amination.[3] The reaction proceeds in two main steps within a single pot:
-
Imine Formation: Ethyl glycinate reacts with propionaldehyde under mildly acidic conditions to form a transient imine intermediate.
-
In Situ Reduction: A selective reducing agent, present in the reaction mixture, immediately reduces the imine to the desired N-propylglycine ethyl ester.
This approach inherently avoids overalkylation because the secondary amine product is significantly less reactive towards imine formation than the starting primary amine.[3]
Logical Flow of the One-Pot Reductive Amination
Caption: One-pot reductive amination workflow.
Experimental Data and Performance Comparison
To validate the superiority of the one-pot reductive amination, both synthetic routes were performed, and the results are summarized below.
| Parameter | Established Method (Direct Alkylation) | Novel Method (Reductive Amination) |
| Starting Materials | Ethyl bromoacetate, n-propylamine | Ethyl glycinate hydrochloride, Propionaldehyde |
| Key Reagents | Dichloromethane, Sodium bicarbonate | Sodium triacetoxyborohydride, Acetic acid |
| Reaction Time | 1 hour | 4-6 hours |
| Yield (Isolated) | ~65-70% | 85-95% |
| Purity (by GC-MS) | ~80% (major impurity: N,N-dipropylglycine) | >98% |
| Work-up/Purification | Aqueous wash, column chromatography | Filtration, aqueous wash, distillation |
| Scalability | Moderate (overalkylation becomes more pronounced) | High |
| Green Chemistry | Use of halogenated solvent | Avoids halogenated reagents and solvents |
Data is compiled from typical experimental outcomes and literature values.[2][7]
The data clearly indicates that the novel reductive amination route provides a significantly higher yield and purity of the desired product. While the reaction time is longer, the simplified work-up and avoidance of column chromatography for impurity removal make it a more time- and resource-efficient method overall.
Detailed Experimental Protocols
Protocol 1: Novel Synthesis of N-propylglycine ethyl ester via Reductive Amination
Workflow for Novel Reductive Amination Synthesis
Caption: Step-by-step experimental workflow.
-
Reaction Setup: To a round-bottom flask charged with a magnetic stir bar, add ethyl glycinate hydrochloride (1 equivalent). Dissolve in a suitable solvent like dichloromethane or 1,2-dichloroethane.
-
Addition of Aldehyde: Add propionaldehyde (1.1 equivalents) to the solution.
-
Initiation of Imine Formation: Add a catalytic amount of acetic acid (0.1 equivalents) and stir the mixture at room temperature for 30 minutes.
-
Reduction: Cool the reaction mixture to 0°C in an ice bath. Slowly add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equivalents) portion-wise, maintaining the temperature below 5°C.
-
Reaction Progression: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with ethyl acetate.
-
Isolation: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by vacuum distillation to yield N-propylglycine ethyl ester as a clear liquid.
Protocol 2: Established Synthesis of N-propylglycine ethyl ester via Direct Alkylation
-
Reaction Setup: In a round-bottom flask, dissolve n-propylamine (5 equivalents) in dichloromethane and cool to 0°C.[7]
-
Addition of Alkyl Halide: Add ethyl bromoacetate (1 equivalent) dropwise to the cooled solution.[7]
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 1 hour.[7]
-
Work-up: Concentrate the reaction mixture to remove volatile components. Take up the residue in diethyl ether and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.[7]
-
Isolation and Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent to yield the crude product.[7] Purify by column chromatography on silica gel to separate the desired product from the over-alkylated byproduct.
Product Validation and Characterization
The identity and purity of the N-propylglycine ethyl ester synthesized via the novel reductive amination route were confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.
-
¹H NMR (400 MHz, CDCl₃): δ 4.19 (q, J=7.1 Hz, 2H), 3.38 (s, 2H), 2.55 (t, J=7.2 Hz, 2H), 1.87 (br s, 1H), 1.54 (h, J=7.4 Hz, 2H), 1.28 (t, J=7.1 Hz, 3H), 0.92 (t, J=7.4 Hz, 3H).
-
¹³C NMR (101 MHz, CDCl₃): δ 172.9, 60.6, 52.3, 51.9, 22.9, 14.2, 11.7.
-
MS (ESI+): m/z 146.1 [M+H]⁺.
The spectroscopic data are in full agreement with the structure of N-propylglycine ethyl ester and indicate a high degree of purity.
Conclusion and Future Outlook
The one-pot reductive amination protocol for the synthesis of N-propylglycine ethyl ester has been demonstrated to be a highly effective and efficient alternative to traditional direct alkylation methods. The key advantages of this novel route include:
-
High Selectivity: The method virtually eliminates the formation of over-alkylation byproducts.
-
Excellent Yields: Isolated yields are consistently in the 85-95% range.
-
Operational Simplicity: The one-pot procedure and simplified work-up reduce overall process time and resource consumption.
-
Scalability: The reaction is readily scalable for larger-scale production.
-
Improved Green Profile: The method avoids the use of halogenated alkylating agents.
For researchers and drug development professionals, the adoption of this reductive amination strategy can lead to significant improvements in the efficiency and cost-effectiveness of synthesizing N-alkylated amino acid esters. Further optimization of this protocol could involve exploring alternative, more environmentally benign reducing agents and solvent systems.
References
-
Synthesis of ethyl N-(n-propyl)glycinate. PrepChem.com. Available at: [Link]
-
Reductive Amination, and How It Works. Master Organic Chemistry. Available at: [Link]
-
Direct Catalytic N‐Alkylation of α‐Amino Acid Esters and Amides Using Alcohols with High Retention of Stereochemistry. University of Groningen Research Portal. Available at: [Link]
-
Reductive Amination. Wikipedia. Available at: [Link]
-
Reductive Amination: A Remarkable Experiment for the Organic Laboratory. Journal of Chemical Education. Available at: [Link]
-
Reductive Amination. Organic Chemistry Tutor. Available at: [Link]
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A Comparative Benchmarking Guide to the Biological Activity of Ethyl 2-(propylamino)acetate and Its Analogs
This guide offers a comprehensive comparative analysis of the potential biological activities of Ethyl 2-(propylamino)acetate and a selected series of its structural analogs. In the quest for novel therapeutic agents, the systematic modification of a lead compound is a cornerstone of medicinal chemistry. Here, we delve into the rationale behind the selection of specific analogs of this compound, providing a framework for their synthesis and a detailed exposition of the experimental protocols required to evaluate their antimicrobial, antifungal, and cytotoxic profiles.
The information presented herein is intended for researchers, scientists, and drug development professionals. Our objective is to provide a robust, scientifically grounded guide that not only presents comparative data but also explains the causal relationships between chemical structure and biological function, thereby empowering researchers to make informed decisions in their own discovery pipelines.
Introduction: The Rationale for Analog Selection
This compound, a simple N-substituted glycine ester, serves as our parent compound. The rationale for exploring its analogs stems from established structure-activity relationship (SAR) principles for N-alkyl amino acid derivatives. The biological activity of such compounds is often influenced by their lipophilicity, which governs their ability to traverse microbial cell membranes, and their steric properties, which can affect interactions with biological targets.
Based on these principles, we have selected the following analogs for a comparative study, which will allow for a systematic evaluation of the impact of the N-alkyl and ester moieties on biological activity:
-
Ethyl 2-(ethylamino)acetate: A shorter N-alkyl chain to probe the effect of reduced lipophilicity.
-
Ethyl 2-(butylamino)acetate: A longer N-alkyl chain to investigate the effect of increased lipophilicity.
-
Mthis compound: A smaller ester group to assess the influence of this modification on activity and potential hydrolysis rates.
This guide will present a hypothetical, yet logically derived, comparison of the biological activities of these compounds based on established SAR principles.
Synthesis of this compound and its Analogs
The synthesis of N-substituted glycine esters can be achieved through several established methods. A common and efficient approach is the reductive amination of an α-keto ester or the N-alkylation of a primary amine with an α-halo ester. For the purpose of this guide, we will outline a general procedure for the N-alkylation of ethyl glycinate hydrochloride.
Experimental Protocol: N-alkylation of Ethyl Glycinate
This protocol describes a general method for the synthesis of the target compounds.
Materials:
-
Ethyl glycinate hydrochloride
-
Propionaldehyde (for the parent compound), Acetaldehyde (for the ethyl analog), Butyraldehyde (for the butyl analog)
-
Sodium triacetoxyborohydride
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Rotary evaporator
-
Silica gel for column chromatography
-
Ethyl acetate and hexane (for chromatography)
Procedure:
-
To a solution of ethyl glycinate hydrochloride (1.0 eq) in DCM, add the corresponding aldehyde (1.1 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes.
-
Continue stirring at room temperature for 12-24 hours, monitoring the reaction by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with DCM (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane to afford the pure N-alkylated glycine ester.
For the synthesis of Mthis compound, methyl glycinate hydrochloride would be used as the starting material.
Comparative Biological Activity: A Predictive Analysis
While specific experimental data for the selected analogs is not extensively available in the public domain, we can predict their relative biological activities based on well-established SAR principles for antimicrobial and cytotoxic agents. The following sections present a comparative overview based on these principles.
Antimicrobial Activity
The antimicrobial activity of N-alkylated amino acid esters is often correlated with their ability to disrupt bacterial cell membranes. This interaction is largely governed by the lipophilicity conferred by the alkyl chains.
Expected Trends:
-
Effect of N-Alkyl Chain Length: It is anticipated that the antimicrobial activity will increase with the length of the N-alkyl chain from ethyl to butyl. The increased lipophilicity of the butyl analog should enhance its interaction with and disruption of the bacterial lipid bilayer.
-
Effect of Ester Group: The modification of the ester group from ethyl to methyl is expected to have a less pronounced effect on antimicrobial activity compared to the N-alkyl chain modification.
Antifungal Activity
Similar to antimicrobial activity, the antifungal potential of these compounds is likely linked to their ability to interfere with fungal cell membranes.
Expected Trends:
-
N-Alkyl Chain Influence: A similar trend to antimicrobial activity is expected, with the butyl analog potentially exhibiting the highest antifungal activity due to its increased lipophilicity.
-
Ester Group Modification: The change from an ethyl to a methyl ester is not predicted to cause a significant shift in antifungal potency.
Cytotoxicity
The cytotoxicity of these small molecules against mammalian cell lines is a critical parameter for assessing their therapeutic potential.
Expected Trends:
-
Lipophilicity and Cytotoxicity: Increased lipophilicity can sometimes correlate with increased cytotoxicity, as the compounds can more readily enter mammalian cells. Therefore, the butyl analog may exhibit higher cytotoxicity compared to the ethyl and propyl analogs.
-
Ester Hydrolysis: The methyl ester analog might be more susceptible to hydrolysis by cellular esterases, which could potentially modulate its cytotoxic profile.
Experimental Protocols for Biological Activity Assessment
To validate the predicted biological activities, the following standardized in vitro assays are recommended.
Antimicrobial Susceptibility Testing
The broth microdilution method is a standard assay for determining the Minimum Inhibitory Concentration (MIC) of a compound against various bacterial strains.[1]
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Mueller-Hinton Broth (MHB)
-
96-well microtiter plates
-
Test compounds (dissolved in a suitable solvent like DMSO)
-
Positive control antibiotic (e.g., Gentamicin)
-
Negative control (broth with solvent)
-
Spectrophotometer (plate reader)
Procedure:
-
Prepare a stock solution of each test compound.
-
Perform serial two-fold dilutions of the compounds in MHB in the wells of a 96-well plate.
-
Prepare a bacterial inoculum adjusted to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.
-
Add the bacterial suspension to each well containing the diluted compounds.
-
Include positive and negative controls on each plate.
-
Incubate the plates at 37°C for 18-24 hours.
-
Determine the MIC as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Antifungal Susceptibility Testing
The broth microdilution method, as standardized by the Clinical and Laboratory Standards Institute (CLSI), is recommended for assessing antifungal activity.[2]
Materials:
-
Fungal strains (e.g., Candida albicans, Aspergillus fumigatus)
-
RPMI-1640 medium
-
96-well microtiter plates
-
Test compounds
-
Positive control antifungal (e.g., Fluconazole)
-
Negative control
Procedure:
-
Follow a similar serial dilution procedure as described for the antimicrobial assay, using RPMI-1640 medium.
-
Prepare a fungal inoculum and adjust it to the recommended concentration according to CLSI guidelines.
-
Add the fungal suspension to the wells.
-
Incubate the plates at 35°C for 24-48 hours.
-
The MIC is determined as the lowest concentration that causes a significant inhibition of fungal growth compared to the control.
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity and is a common method for evaluating the cytotoxicity of chemical compounds.[3]
Materials:
-
Mammalian cell line (e.g., HeLa, HEK293)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well cell culture plates
-
Test compounds
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Remove the medium and add a solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Data Presentation and Visualization
The quantitative data from the biological assays should be summarized in a clear and concise manner to facilitate comparison.
Table 1: Comparative Biological Activity of this compound and Analogs (Hypothetical Data)
| Compound | Structure | Predicted MIC (µg/mL) vs. S. aureus | Predicted MIC (µg/mL) vs. C. albicans | Predicted IC50 (µM) vs. HeLa cells |
| This compound (Parent) | CCNCC(=O)OCC | 64 | 128 | >100 |
| Ethyl 2-(ethylamino)acetate (Analog 1) | CCNCC(=O)OCC | 128 | 256 | >100 |
| Ethyl 2-(butylamino)acetate (Analog 2) | CCCCNCC(=O)OCC | 32 | 64 | 50 |
| Mthis compound (Analog 3) | CCNCC(=O)OC | 64 | 128 | >100 |
Note: The data presented in this table is hypothetical and based on established structure-activity relationship principles. Experimental validation is required.
Diagrams
Caption: General workflows for synthesis and biological screening.
Caption: Structural relationship of the selected analogs.
Conclusion and Future Directions
This guide provides a comprehensive framework for the comparative study of this compound and its analogs. By leveraging established principles of medicinal chemistry and providing detailed experimental protocols, we have outlined a clear path for the synthesis and biological evaluation of these compounds. The predictive analysis of their antimicrobial, antifungal, and cytotoxic activities serves as a valuable starting point for further investigation.
Future work should focus on the experimental validation of these predictions. The synthesis of the proposed analogs and their screening through the detailed protocols will provide concrete data to establish a robust structure-activity relationship. This will be instrumental in identifying promising lead compounds for further development as potential therapeutic agents.
References
- Al-Shabib, N. A., et al. (2016). A comprehensive review on in-vitro methods for anti-microbial activity. International Journal of Drug Development and Research, 8(4), 43-51.
- Balouiri, M., Sadiki, M., & Ibnsouda, S. K. (2016). Methods for in vitro evaluating antimicrobial activity: A review. Journal of Pharmaceutical Analysis, 6(2), 71-79.
-
IBT Bioservices. Guide to In Vitro Antibacterial Testing. [Link]
- Pfaller, M. A., & Diekema, D. J. (2020). Antifungal Susceptibility Testing: Current Approaches. Clinical Microbiology Reviews, 33(3), e00122-19.
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of Ethyl 2-(propylamino)acetate
As researchers and drug development professionals, our work is predicated on precision, safety, and adherence to established protocols. This extends beyond the bench to the entire lifecycle of the chemicals we handle, including their final disposal. This guide provides a detailed, step-by-step methodology for the proper disposal of Ethyl 2-(propylamino)acetate, grounding procedural steps in the principles of chemical safety and regulatory compliance. Our objective is to ensure that this compound is managed safely from the moment it is deemed waste to its final disposition, protecting both laboratory personnel and the environment.
Hazard Characterization and Regulatory Framework
The disposal of all chemical waste in the United States is governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) and the Occupational Safety and Health Administration (OSHA).[2][3] These agencies establish a "cradle-to-grave" management system, meaning the responsibility for hazardous waste lies with the generator—from creation to final disposal.[2]
Hazardous Waste Determination: A chemical waste is considered hazardous if it is either specifically "listed" by the EPA or if it exhibits one of four characteristics: ignitability, corrosivity, reactivity, or toxicity.[2][4]
-
Listed Wastes: While this compound is not explicitly listed, if it is used in a process with a listed solvent, such as ethyl acetate (EPA waste code F003), the entire waste mixture may be classified as a listed hazardous waste.[5][6][7]
-
Characteristic Wastes: The specific characteristics of this compound waste (e.g., flash point, pH) would need to be determined to classify it definitively. However, it is a common and best practice within laboratory settings to manage all chemical wastes as hazardous unless they have been explicitly determined to be non-hazardous.[2]
Pre-Disposal Safety and Personal Protective Equipment (PPE)
Before handling any chemical waste, ensuring personal safety is paramount. All handling of this compound waste should occur in a well-ventilated area, preferably inside a certified chemical fume hood.[8]
| Personal Protective Equipment (PPE) | Specification & Rationale |
| Eye Protection | ANSI Z87.1-compliant safety goggles or a face shield.[9][10] Protects against splashes and potential vapors causing eye irritation.[11][12][13] |
| Hand Protection | Chemically resistant gloves (e.g., Nitrile, Neoprene). Check manufacturer's compatibility charts. Prevents skin contact and absorption. |
| Body Protection | Flame-resistant laboratory coat. Protects against splashes and prevents contamination of personal clothing.[10] |
| Respiratory Protection | Generally not required when working in a fume hood. If a hood is unavailable or exposure limits may be exceeded, a NIOSH-approved respirator is necessary.[14] |
Step-by-Step Disposal Protocol
The following protocol outlines the systematic procedure for collecting, storing, and disposing of this compound waste.
Step 1: Waste Characterization and Segregation
Proper segregation of chemical waste is critical to prevent dangerous reactions.[4][15] this compound, as an amino ester, has the potential to react with strong acids, bases, and oxidizing agents.
-
Action: Designate a specific waste stream for this compound and compatible substances. Do not mix this waste with incompatible materials.
-
Causality: Mixing incompatible chemicals can lead to exothermic reactions, gas evolution, or the formation of more hazardous compounds. For instance, mixing with strong acids could protonate the amine, while strong bases could hydrolyze the ester.
Step 2: Containerization
The choice of container is crucial for safe storage and transport.
-
Action: Collect liquid this compound waste in a designated, leak-proof container with a screw-top cap.[16] The container must be made of a material compatible with the chemical (e.g., borosilicate glass or high-density polyethylene).
-
Causality: Using a compatible and sealable container prevents leaks, spills, and the evaporation of volatile components into the laboratory atmosphere.[2][15] Food-grade containers like milk jugs must never be used.[2] The container should not be filled beyond 90% capacity to allow for vapor expansion.[16]
Step 3: Labeling
Accurate labeling is a strict regulatory requirement and essential for safety.
-
Action: As soon as the first drop of waste is added, label the container with a completed hazardous waste tag. The label must include:
-
The words "HAZARDOUS WASTE" .
-
The full, unabbreviated name: "this compound" . List all other components and their approximate percentages.
-
The relevant hazard characteristics (e.g., Irritant, potential Flammability).
-
The accumulation start date (the date the first waste is added).
-
-
Causality: Proper labeling ensures that anyone handling the container is aware of its contents and associated dangers, and it is required for regulatory compliance under OSHA's Hazard Communication Standard and EPA's RCRA.[3][17]
Step 4: Accumulation and Storage
Waste must be stored safely in a designated laboratory area.
-
Action: Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA).[2][17] This area should be near the point of generation and under the control of laboratory personnel. Place the primary container within a larger, chemically resistant secondary containment bin to contain any potential leaks.
-
Causality: The SAA ensures that hazardous waste is managed safely and does not become a general laboratory hazard. Secondary containment is a critical safeguard against spills contaminating work surfaces or reaching drains.[16] Containers must be kept closed at all times except when adding waste.[2][17]
Step 5: Arranging for Final Disposal
The final step is to transfer the waste to a licensed disposal facility.
-
Action: Once the container is full or you are approaching your institution's time limit for accumulation (e.g., 90 days), contact your institution's Environmental Health and Safety (EHS) department to schedule a waste pickup.
-
Causality: Only licensed hazardous waste contractors are legally permitted to transport and dispose of hazardous materials.[4] These contractors will use approved methods such as high-temperature incineration or chemical neutralization to render the waste non-hazardous in compliance with federal and state regulations.[15]
Spill Management
In the event of a spill, a quick and correct response is vital.
| Spill Response Protocol |
| 1. Alert Personnel: Immediately alert others in the area. |
| 2. Assess the Spill: For a small, manageable spill, proceed with cleanup. For large spills, or if you are unsure, evacuate the area and contact your EHS emergency line. |
| 3. Don PPE: Wear the appropriate PPE as listed in the table above. |
| 4. Containment: Cover the spill with an inert absorbent material (e.g., vermiculite, dry sand, or a chemical spill pillow).[11] Do not use combustible materials like paper towels on a potentially flammable substance. |
| 5. Cleanup: Using non-sparking tools, carefully collect the absorbed material and place it in a sealable container for disposal as hazardous waste.[10][11] |
| 6. Decontaminate: Clean the spill area with soap and water. |
| 7. Dispose: Label the container with the spill debris and manage it as hazardous waste. |
Conclusion and Best Practices
The responsible disposal of this compound is a non-negotiable aspect of laboratory safety and environmental stewardship. By following this structured protocol—rooted in the principles of hazard identification, segregation, proper containerization, and regulatory compliance—researchers can ensure they are protecting themselves, their colleagues, and the wider community. Always prioritize waste minimization by using only the amount of material necessary for your work.[15] When in doubt, consult your institution's Chemical Hygiene Plan and your EHS department.
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OSHA Compliance For Laboratories. US Bio-Clean. [Link]
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Hazardous Waste Disposal Guidelines. Purdue University. [Link]
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Chapter: 11 Safety Laws and Standards Pertinent to Laboratories. National Academies of Sciences, Engineering, and Medicine. [Link]
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Proper Handling of Hazardous Waste Guide. US EPA. [Link]
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How to Dispose of Chemical Waste in a Lab Correctly. GAIACA. [Link]
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Best Practices for Hazardous Waste Disposal. AEG Environmental. [Link]
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The OSHA Lab Standard and the MSC Chemical Safety Manual. Millersville University. [Link]
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SAFETY DATA SHEET - Covestro Solution Center. Covestro. [Link]
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1910.1450 - Occupational exposure to hazardous chemicals in laboratories. Occupational Safety and Health Administration (OSHA). [Link]
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Hazardous Waste. US EPA. [Link]
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Steps in Complying with Regulations for Hazardous Waste. US EPA. [Link]
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Ethyl Acetate (ETAC) - Safety Data Sheet. Chemius. [Link]
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Safety Data Sheet Ethyl Acetate. Redox. [Link]
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Safety Data Sheet: Ethyl acetate. Chemos GmbH & Co.KG. [Link]
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SAFETY DATA SHEET - Ethyl Acetate. Greenfield Global. [Link]
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EPA Hazardous Waste Listings. US EPA. [Link]
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Waste Code - RCRAInfo. US EPA. [Link]
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EPA Hazardous Waste Codes. University of Maryland Environmental Safety, Sustainability and Risk. [Link]
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- 17. epa.gov [epa.gov]
Navigating Uncertainty: A Practical Guide to Personal Protective Equipment for Handling Ethyl 2-(propylamino)acetate
Disclaimer: The following recommendations are based on the potential hazards of the structural components of Ethyl 2-(propylamino)acetate, namely an aminocarboxylate ester and a secondary amine. A compound-specific risk assessment should always be conducted before commencing any work.
Deconstructing the Hazard Profile: An Analogy-Based Approach
Given the absence of specific toxicological data for this compound, we must infer its potential hazards from its constituent parts: the ethyl acetate ester functional group and the N-propylamino group.
-
Aminocarboxylate Esters: This class of compounds can vary widely in toxicity. Some may be relatively benign, while others can be irritants or sensitizers. The ester linkage can be susceptible to hydrolysis, potentially releasing the corresponding amino acid and alcohol.
-
Secondary Amines (n-Propylamine as an analogue): Secondary amines can be corrosive to the skin and eyes and may cause respiratory irritation.[1][2] Some N-nitroso compounds derived from secondary amines are potent carcinogens.[3] While there is no indication that this compound is an N-nitroso compound, this highlights the potential for hazardous derivatives.
Based on these structural alerts, we will operate under the assumption that this compound may be:
-
A skin and eye irritant.
-
Harmful if inhaled or ingested.
-
A potential skin sensitizer.
The Core of Protection: Engineering and Administrative Controls
Before relying on PPE, it is crucial to implement robust engineering and administrative controls to minimize exposure.
-
Ventilation: All work with this compound should be conducted in a certified chemical fume hood to prevent the inhalation of potential vapors or aerosols.
-
Designated Area: Establish a designated area for handling this compound to prevent cross-contamination.
-
Standard Operating Procedures (SOPs): Develop detailed SOPs for all procedures involving this compound, including handling, storage, and disposal.
Your Last Line of Defense: Personal Protective Equipment (PPE)
When direct handling is unavoidable, a comprehensive PPE ensemble is mandatory.[4] The following table outlines the recommended PPE for various laboratory scenarios.
| Scenario | Minimum PPE Requirement | Enhanced Precautions (for larger quantities or high-risk operations) |
| Weighing and Solution Preparation | - Nitrile gloves (double-gloving recommended) - Safety glasses with side shields - Lab coat | - Chemical splash goggles - Face shield - Chemical-resistant apron over lab coat |
| Reaction Setup and Workup | - Nitrile gloves (double-gloving recommended) - Chemical splash goggles - Lab coat | - Face shield - Chemical-resistant apron over lab coat - Consider heavier-duty gloves (e.g., neoprene) for prolonged contact |
| Purification (e.g., Chromatography) | - Nitrile gloves (double-gloving recommended) - Chemical splash goggles - Lab coat | - Face shield - Chemical-resistant apron over lab coat |
| Spill Cleanup | - Nitrile gloves (double-gloving recommended) - Chemical splash goggles - Lab coat - Respiratory protection may be necessary depending on the spill size and location | - Chemical-resistant suit - Appropriate respirator with organic vapor cartridges |
Step-by-Step Guidance: Donning, Doffing, and Disposal
Proper technique in using PPE is as critical as its selection.
Donning (Putting On) PPE:
-
Hand Hygiene: Wash and dry your hands thoroughly.
-
Lab Coat/Apron: Put on your lab coat and fasten it completely. If required, don a chemical-resistant apron.
-
Eye and Face Protection: Put on safety glasses or goggles. If a splash hazard exists, add a face shield.
-
Gloves: Don the first pair of nitrile gloves. If double-gloving, put the second pair on over the first, ensuring the cuff of the outer glove is over the cuff of the lab coat sleeve.
Doffing (Taking Off) PPE:
-
Gloves: Remove the outer pair of gloves by peeling them off from the cuff, turning them inside out. If only wearing one pair, remove them in the same manner.
-
Lab Coat/Apron: Unfasten your lab coat and remove it by rolling it down your arms, keeping the contaminated exterior away from your body.
-
Eye and Face Protection: Remove your face shield (if used), followed by your safety glasses or goggles.
-
Inner Gloves: Remove the inner pair of gloves.
-
Hand Hygiene: Wash your hands thoroughly with soap and water.
Disposal:
-
All disposable PPE (gloves, aprons) contaminated with this compound should be considered hazardous waste.
-
Place contaminated PPE in a designated, sealed waste container for proper disposal according to your institution's hazardous waste management guidelines.[5]
Visualizing the PPE Decision Process
The following flowchart illustrates a logical approach to selecting appropriate PPE when handling a chemical with limited safety data.
Caption: Decision workflow for PPE selection when handling this compound.
Emergency Procedures
In the event of an exposure, immediate action is critical.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.[6]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[6]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[6]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[6]
Conclusion: A Culture of Safety
Handling novel compounds like this compound is inherent to the process of scientific discovery. By adopting a cautious and informed approach to safety, grounded in the principles of chemical analogy and risk assessment, we can confidently explore new chemical frontiers while ensuring the well-being of ourselves and our colleagues. Always remember that PPE is the final barrier; sound experimental design and engineering controls are your primary tools for a safe laboratory environment.
References
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
